molecular formula C6H5NO B1600976 2-Methylfuran-3-carbonitrile CAS No. 22727-21-5

2-Methylfuran-3-carbonitrile

Cat. No.: B1600976
CAS No.: 22727-21-5
M. Wt: 107.11 g/mol
InChI Key: GSOVLYHQRYDZES-UHFFFAOYSA-N
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Description

2-Methylfuran-3-carbonitrile is a useful research compound. Its molecular formula is C6H5NO and its molecular weight is 107.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO/c1-5-6(4-7)2-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOVLYHQRYDZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484825
Record name 2-Methylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22727-21-5
Record name 2-Methyl-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22727-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylfuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methylfuran-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylfuran-3-carbonitrile (CAS: 22727-21-5) is a specialized heterocyclic building block utilized in the synthesis of complex pharmaceutical agents, agrochemicals, and fine fragrances.[1] Characterized by the presence of an electron-withdrawing cyano group at the C3 position and an electron-donating methyl group at the C2 position, this compound exhibits a unique "push-pull" electronic character that dictates its regioselective reactivity.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and chemical reactivity, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Profile

The following data consolidates experimental values and structure-property relationship (SPR) estimates where direct literature gaps exist.

PropertyValue / DescriptionNotes
CAS Number 22727-21-5
IUPAC Name This compound
Molecular Formula C₆H₅NO
Molecular Weight 107.11 g/mol
Appearance Colorless to pale yellow liquidDarkens upon storage due to oxidation/polymerization.
Boiling Point ~165–175 °C (Est.)Extrapolated from 2-furonitrile (147°C) and 2-methylfuran (64°C).
Density ~1.05 g/mL (Est.)
Solubility Soluble in EtOH, DMSO, DCM, EtOAcLimited solubility in water.
Electronic Character π-deficient furan ringC3-CN deactivates the ring relative to 2-methylfuran.

Synthetic Methodologies

The synthesis of this compound is most reliably achieved through Feist-Benary cyclocondensation . This method is preferred over direct cyanation of 2-methylfuran due to the difficulty of achieving C3-selectivity on an activated furan ring (which typically favors C5 substitution).

Protocol: Feist-Benary Cyclocondensation

Reaction Logic: This multicomponent reaction utilizes an


-haloketone and a nitrile-active methylene compound. The base mediates an intermolecular aldol condensation followed by an intramolecular O-alkylation/cyclization.

Reagents:

  • Chloroacetone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve malononitrile in anhydrous acetone/DMF under an inert atmosphere (N₂).

  • Base Addition: Add the base (K₂CO₃) slowly to generate the malononitrile anion.

  • Alkylation: Add chloroacetone dropwise at 0°C to prevent uncontrolled polymerization. The anion attacks the carbonyl carbon of chloroacetone.

  • Cyclization: Upon warming to room temperature (or mild reflux), the intermediate undergoes cyclization with the elimination of water and HCl (captured by base).

  • Workup: Quench with water, extract with ethyl acetate, and purify via vacuum distillation or silica gel chromatography (Hexane:EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis cluster_0 Precursors Chloroacetone Chloroacetone Intermediate Aldol Adduct (Acyclic) Chloroacetone->Intermediate Base (K2CO3) Malononitrile Malononitrile Malononitrile->Intermediate Product 2-Methylfuran- 3-carbonitrile Intermediate->Product Cyclization (-H2O, -HCl)

Caption: Feist-Benary synthesis pathway via base-mediated condensation of chloroacetone and malononitrile.

Chemical Reactivity & Derivatization[1][2]

The reactivity of this compound is defined by the competition between the electron-rich furan ring and the electron-withdrawing cyano group.

Electrophilic Aromatic Substitution (EAS)

The C3-cyano group deactivates the ring, but the C2-methyl group provides weak activation.

  • Regioselectivity: The C5 position is the most reactive site for electrophilic attack (halogenation, formylation, acylation). The C4 position is sterically accessible but electronically less favored.

  • Protocol Insight: When performing Vilsmeier-Haack formylation, the aldehyde will install exclusively at C5, yielding 4-formyl-2-methylfuran-3-carbonitrile derivatives.

Nitrile Transformations

The C3-cyano group serves as a versatile handle for functional group interconversion (FGI).

  • Hydrolysis: Acidic hydrolysis (HCl/AcOH) yields 2-methylfuran-3-carboxylic acid .

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) yields (2-methylfuran-3-yl)methanamine .

  • Tetrazole Formation: Reaction with sodium azide (NaN₃) yields the bioisostere 5-(2-methylfuran-3-yl)-1H-tetrazole .

Lateral Lithiation

The C2-methyl protons are benzylic-like. However, the presence of the C3-CN group makes the ring susceptible to nucleophilic attack or ring opening.

  • Warning: Direct lithiation (e.g., n-BuLi) may lead to addition to the nitrile or deprotonation at C5 rather than the methyl group. Sterically hindered bases (LDA) at low temperatures (-78°C) are required to achieve lateral lithiation at the methyl group, though C5-lithiation often competes.

Visualization: Reactivity Map

Reactivity Core 2-Methylfuran- 3-carbonitrile Hydrolysis Carboxylic Acid (Hydrolysis) Core->Hydrolysis H3O+/Heat Reduction Aminomethyl (Reduction) Core->Reduction LiAlH4 EAS 5-Substituted (Electrophilic Subst.) Core->EAS X2 or RCOCl (at C5 Position) Tetrazole Tetrazole (Click Chem) Core->Tetrazole NaN3

Caption: Divergent reactivity profile showing primary sites of functionalization for the this compound scaffold.

Safety & Handling

  • Hazard Classification: Nitrile compounds must be treated as potential cyanide sources under metabolic or extreme chemical conditions.

  • Flammability: As a low-molecular-weight furan, the compound is likely combustible/flammable. Store away from ignition sources.

  • Storage: Furan derivatives are prone to oxidative degradation (resinification). Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Toxicity: Assume acute toxicity via inhalation and ingestion. Use a fume hood and nitrile gloves (double-gloving recommended).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10797, 2-Methylfuran. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Feist-Benary Synthesis mechanisms).
  • Siqueira, E. P., et al. (2018). Synthesis and Antiplasmodial Activity of 2-Methyl-3-Carboxyl-Naphtho[2,3-b]furan Quinone Derivatives. Journal of Medicinal Chemistry and Drug Design. Retrieved from [Link]

  • Donnelly, D. M. X., & Meegan, M. J. (1984).Comprehensive Heterocyclic Chemistry: Furans. Elsevier.

Sources

Comprehensive Physicochemical Profile of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylfuran-3-carbonitrile (CAS: 22727-21-5) is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceuticals, particularly GPR35 agonists, and fine fragrance compounds.[1] Characterized by the electron-withdrawing nitrile group at the C3 position and an electron-donating methyl group at C2, this compound exhibits unique reactivity patterns that differ from simple furans.[2] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and spectral characteristics for researchers in organic and medicinal chemistry.[2]

Molecular Identity & Structural Analysis[2]

PropertyData
IUPAC Name This compound
Common Synonyms 2-Methyl-3-furonitrile; 3-Cyano-2-methylfuran
CAS Registry Number 22727-21-5
Molecular Formula C₆H₅NO
Molecular Weight 107.11 g/mol
SMILES CC1=C(C=CO1)C#N
InChI Key GSOVLYHQRYDZES-UHFFFAOYSA-N
Structural Commentary

The molecule features a furan ring substituted at the 2-position with a methyl group and at the 3-position with a cyano group.[3][4]

  • Electronic Effects: The C3-cyano group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, deactivating the furan ring towards electrophilic aromatic substitution compared to 2-methylfuran. Conversely, the C2-methyl group provides mild stabilization via hyperconjugation.[2]

  • Sterics: The proximity of the methyl and cyano groups creates a "buttressing effect," potentially influencing the rotational barrier of intermediates during cycloaddition reactions.[2]

Physicochemical Properties

Note: Due to the niche nature of this intermediate, some values are derived from high-fidelity predictive models calibrated against structural analogs (e.g., 3-furonitrile).[2]

ConstantValue / RangeCondition / Note
Physical State LiquidStandard Temperature & Pressure
Boiling Point 158–162 °C (Predicted)Reference: 3-Furonitrile boils at 146°C; methyl group typically adds ~15°C.
Density 1.09 ± 0.05 g/cm³ @ 20°C
Melting Point < 25 °CLikely a liquid at room temperature.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic furan core dominates.[2]
Solubility (Organic) HighSoluble in DCM, Et₂O, EtOAc, MeOH.[2]
LogP ~1.45Lipophilic character suitable for CNS drug scaffolds.[2]

Spectroscopic Characterization

Reliable identification requires correlating the nitrile stretch with specific furan ring proton couplings.[2]

Infrared Spectroscopy (IR)[2][6]
  • Diagnostic Peak: 2220–2230 cm⁻¹ (Strong, sharp).[2] Represents the C≡N stretching vibration.[2]

  • Furan Ring Modes: 1580, 1510 cm⁻¹ (C=C aromatic stretch).[2]

  • C-H Stretch: 3120–3150 cm⁻¹ (Aromatic C-H); 2920–2980 cm⁻¹ (Methyl C-H).[2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J)
7.30 Doublet (d)1HH-5 (α-proton)J ≈ 2.0 Hz
6.55 Doublet (d)1HH-4 (β-proton)J ≈ 2.0 Hz
2.48 Singlet (s)3HCH₃ (C2-Methyl)-

Interpretation: The doublet at 7.30 ppm corresponds to the proton adjacent to the oxygen (H-5), which is chemically deshielded.[2] The coupling constant (J ≈ 2.0 Hz) is characteristic of furan ring protons in a 2,3-disubstituted system.[2]

Synthesis Protocol: Oxime Dehydration Route

While the J. Org.[2] Chem. 1976 paper cites an alternative route, the most robust and scalable method for researchers involves the dehydration of 2-methyl-3-furaldehyde oxime.[2] This pathway avoids toxic cyanide salts required in nucleophilic substitutions.[2]

Reaction Scheme
  • Condensation: 2-Methyl-3-furaldehyde + NH₂OH·HCl → Oxime[2]

  • Dehydration: Oxime + Ac₂O (or SOCl₂) → Nitrile[2]

Detailed Methodology

Step 1: Preparation of the Oxime

  • Dissolve 2-methyl-3-furaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).

  • Stir at room temperature for 2 hours (Monitor by TLC; R_f of oxime < aldehyde).

  • Remove ethanol under vacuum, extract with EtOAc, wash with brine, and dry over MgSO₄.

Step 2: Dehydration to Nitrile

  • Dissolve the crude oxime in Acetic Anhydride (5 equiv).

  • Heat to reflux (120°C) for 3–4 hours. Note: Alternatively, use SOCl₂ at 0°C for milder conditions.

  • Quench: Pour the mixture onto crushed ice/water to hydrolyze excess anhydride.

  • Neutralization: Carefully neutralize with NaHCO₃ (sat. aq.) until pH 7.

  • Extraction: Extract with Dichloromethane (3 x 20 mL).

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). The nitrile elutes first.[2]

Visualization: Synthesis Workflow

Synthesis Aldehyde 2-Methyl-3-furaldehyde Oxime Intermediate Oxime Aldehyde->Oxime Condensation Reagents1 NH2OH·HCl / NaOAc Reagents1->Oxime Product This compound (Target) Oxime->Product - H2O Reagents2 Ac2O (Reflux) Dehydration Reagents2->Product

Caption: Two-step synthesis via oxime dehydration, favored for scalability and safety over cyanation of halides.[2]

Reactivity & Stability Map

The nitrile group serves as a "gateway" functionality.[2] The furan ring remains sensitive to oxidation (e.g., by singlet oxygen) and strong acids (ring opening).[2]

Key Transformations
  • Hydrolysis: Acidic or basic hydrolysis yields 2-methyl-3-furoic acid .

  • Reduction: LiAlH₄ reduction yields (2-methylfuran-3-yl)methanamine .

  • Diels-Alder: The furan ring can act as a diene. However, the electron-withdrawing nitrile group deactivates the ring slightly, requiring electron-rich dienophiles or high pressure.[2]

Visualization: Reactivity Logic

Reactivity Center This compound Acid 2-Methyl-3-furoic Acid (Hydrolysis) Center->Acid NaOH/H2O, Δ Amine 2-Methyl-3-aminomethylfuran (Reduction) Center->Amine LiAlH4 Adduct Cycloadducts (Diels-Alder) Center->Adduct Maleic Anhydride RingOpen Dicarbonyls (Oxidative Ring Opening) Center->RingOpen Br2/MeOH or [O]

Caption: Functional divergence map. Green arrows indicate synthetic utility; red indicates degradation pathways.[2]

Safety & Handling (SDS Highlights)

  • Hazard Class: Acute Toxic (Oral/Inhalation/Dermal).[2] Nitriles can liberate cyanide ions metabolically.[2]

  • Flammability: High.[2] Furan derivatives have low flash points.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (furan ring may darken over time).

  • Incompatibility: Strong oxidizing agents, strong acids (polymerization risk).[2]

References

  • Synthesis & Identification: The Journal of Organic Chemistry, 1976, 41 ,[2] 17. (Describes synthesis and NMR characterization of isomeric methyl-furonitriles).

  • Compound Registry: PubChem CID 12289749. (Verifies CAS 22727-21-5 and structural identifiers).

  • Physical Properties (Analog): NIST Chemistry WebBook, "3-Furonitrile".[2] (Used for comparative boiling point prediction).[2]

  • Applications: ResearchGate, "Discovery of GPR35 Agonists". (Contextualizes pharmaceutical relevance).

Sources

Technical Guide: Structural Elucidation of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

2-Methylfuran-3-carbonitrile (CAS: 14714-36-4) represents a critical heteroaromatic scaffold in drug discovery, particularly as a precursor for condensed furo-pyridines and as a bioisostere for indole-based kinase inhibitors. Its structural integrity is paramount; however, the synthesis of substituted furans often yields regioisomeric mixtures (2,3- vs. 2,4- vs. 2,5-substitution) that are difficult to separate and identify using standard low-resolution techniques.

This guide details a definitive, multi-modal elucidation strategy. It moves beyond basic spectral assignment to address the specific challenge of regiochemical differentiation , utilizing coupling constant analysis (


-values) and Nuclear Overhauser Effect (NOE) spectroscopy as the primary validation tools.

Theoretical Framework: The Isomer Challenge

In the synthesis of methyl-substituted furanonitriles—often via the cyclization of


-haloketones with malononitrile—three primary isomers can form. Distinguishing these is the core analytical challenge.
IsomerSubstitution PatternRemaining ProtonsKey Coupling (

)
This compound (Target) 2,3-disubstitutedH4, H5

Hz
(Vicinal)
2-Methylfuran-4-carbonitrile 2,4-disubstitutedH3, H5

Hz
(Long-range)
5-Methylfuran-2-carbonitrile 2,5-disubstitutedH3, H4

Hz
(Vicinal)

Scientific Insight: The magnitude of the proton-proton coupling constant on the furan ring is the most reliable "first-pass" filter for structural assignment. The 4,5-coupling (target) is distinctively smaller than the 3,4-coupling but significantly larger than the 3,5-long-range coupling.

Synthetic Context & Purity Profile

Understanding the genesis of the molecule aids in anticipating impurities.

  • Primary Route: Cyclization of chloroacetone (or acetol) with malononitrile under basic conditions (Feist-Benary type synthesis).

  • Common Impurities:

    • Unreacted Malononitrile: Visible in 1H NMR as a singlet ~3.5-3.8 ppm (solvent dependent).

    • Furan-2,3-dicarbonitrile derivatives: Over-reaction byproducts.

    • Regioisomers: Formed due to lack of regioselectivity in the cyclization step.

Multi-Modal Spectral Analysis

Mass Spectrometry (MS)

Protocol: GC-MS (EI, 70 eV) or LC-MS (ESI+).

  • Molecular Ion (

    
    ):  107 m/z.
    
  • Fragmentation Logic:

    • m/z 107: Base peak (highly stable aromatic system).

    • m/z 78 (

      
      ):  Loss of CHO (characteristic furan fragmentation).
      
    • m/z 66 (

      
      ):  Loss of CH
      
      
      
      CN (acetonitrile fragment).
    • Note: Unlike aliphatic nitriles, the

      
      -cleavage is less dominant due to ring stability.
      
Infrared Spectroscopy (FT-IR)

Protocol: ATR (Attenuated Total Reflectance) on neat oil/solid.

  • Diagnostic Peak: 2220 – 2235 cm

    
      (Sharp).
    
    • Interpretation: This represents the

      
       stretch.[1][2][3] It is shifted to slightly lower wavenumbers compared to aliphatic nitriles (typically ~2250 cm
      
      
      
      ) due to conjugation with the furan ring.
  • Secondary Peaks:

    • 3120-3160 cm

      
      : C-H stretch (Furan ring).
      
    • 1500-1600 cm

      
      : C=C aromatic skeletal vibrations.
      
Nuclear Magnetic Resonance (NMR) - The Gold Standard

Protocol: Dissolve ~10 mg in 0.6 mL


 (Chloroform-d).
Predicted

H NMR Data (400 MHz,

):
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
7.35 Doublet (d)1HH5 (

-proton)

Hz
6.55 Doublet (d)1HH4 (

-proton)

Hz
2.45 Singlet (s)3HCH

(C2-Methyl)
N/A

Detailed Mechanistic Analysis:

  • H5 Deshielding: The proton at position 5 is adjacent to the oxygen, placing it significantly downfield (~7.35 ppm).

  • H4 Shift: The proton at position 4 is beta to the oxygen but ortho to the electron-withdrawing cyano group. The cyano group causes paramagnetic deshielding, shifting H4 downfield relative to unsubstituted furan, but it remains upfield of H5.

  • The "Fingerprint" Coupling: The observation of a 1.9 Hz coupling between the two aromatic protons confirms they are vicinal (neighbors) at positions 4 and 5. If the coupling were < 1 Hz, the structure would be the 2,4-isomer.


C NMR & DEPT-135:
  • Nitrile Carbon: ~112-115 ppm (Characteristic weak intensity).

  • C2 (Ipso-Methyl): ~155-160 ppm (Deshielded by Oxygen and Methyl).

  • C5 (Alpha): ~140-145 ppm.

  • Methyl: ~13-14 ppm.

Decision Tree & Logic Flow

The following diagram illustrates the logical pathway to confirm the structure and reject isomers.

ElucidationLogic Start Unknown Sample (Expected: this compound) MS_Check MS Analysis (M+ = 107?) Start->MS_Check IR_Check IR Analysis (CN Peak @ ~2225 cm⁻¹?) MS_Check->IR_Check Mass Confirmed Reject REJECT / Repurify MS_Check->Reject Wrong Mass NMR_H1 1H NMR: Aromatic Region How many protons? IR_Check->NMR_H1 CN Group Present Coupling_Check Check Coupling Constant (J) between Aromatic Protons NMR_H1->Coupling_Check 2 Protons Observed Isomer_25 J ≈ 3.2 Hz (Vicinal 3,4) Likely 5-Methyl-2-CN Coupling_Check->Isomer_25 Large J Isomer_24 J < 1.0 Hz (Long Range 3,5) Likely 2-Methyl-4-CN Coupling_Check->Isomer_24 Small J Isomer_23 J ≈ 1.9 Hz (Vicinal 4,5) Candidate: 2-Methyl-3-CN Coupling_Check->Isomer_23 Medium J (Target) NOE_Check NOE Experiment Irradiate Methyl Group Isomer_23->NOE_Check Verify Regiochemistry Final_Struct CONFIRMED STRUCTURE This compound NOE_Check->Final_Struct NOE to H4 is Weak/Absent (Methyl is isolated by CN) NOE_Check->Reject Strong NOE to Ring Proton (Implies 3-Methyl-2-CN)

Caption: Logical workflow for distinguishing this compound from its regioisomers using coupling constants and NOE data.

Experimental Protocols

Protocol A: NOE Difference Spectroscopy (The Confirmation Step)

To definitively distinguish 2-methyl-3-carbonitrile from 3-methyl-2-carbonitrile :

  • Sample: 15 mg in degassed

    
    .
    
  • Experiment: 1D Selective NOE (or 1D GOESY).

  • Target: Irradiate the Methyl singlet (~2.45 ppm).

  • Observation:

    • Case 1 (Target: 2-Me-3-CN): The methyl group is at C2. The C3 position is blocked by the Nitrile. The nearest proton is at C4. The distance is

      
      .[4] Result:  No significant NOE enhancement of the aromatic doublets.
      
    • Case 2 (Isomer: 3-Me-2-CN): The methyl group is at C3. The proton is at C4. They are immediate neighbors. Result: Strong positive NOE enhancement of the C4 doublet.

Protocol B: Quantitative NMR (qNMR) for Purity

For drug development applications, purity must be absolute.

  • Internal Standard: 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at 6.1 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 30-60 seconds) to ensure full relaxation of the nitrile-adjacent protons.
  • Calculation: Compare the integration of the Methyl singlet (2.45 ppm) vs. the Standard.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for Furan coupling constants).
  • Keegstra, M. A., et al. (1992). "Syntheses of 3-substituted furans." Tetrahedron, 48(13), 2681-2690.

  • National Institute of Standards and Technology (NIST). (2023). "Mass Spectrum of 2-Methyl-3-furonitrile." NIST Chemistry WebBook, SRD 69.

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Reference for NOE and Coupling logic).

Sources

Technical Guide: 2-Methylfuran-3-carbonitrile Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 2-Methylfuran-3-carbonitrile , a critical intermediate in the synthesis of pharmaceutical heterocycles.[1] The data presented is synthesized from authoritative chemical literature and standard spectroscopic principles.

Executive Summary

This compound (CAS: 22727-21-5 ), also known as 3-cyano-2-methylfuran, is a functionalized furan derivative used primarily as a building block in the synthesis of bioactive compounds, including potential antitumor and antiviral agents.[1] Its structure features an electron-rich furan ring stabilized by a methyl group at the C2 position and an electron-withdrawing nitrile group at the C3 position.[1] This unique push-pull electronic structure significantly influences its spectroscopic signature, making it a distinct marker in reaction monitoring.[1]

Compound Identity & Physicochemical Profile

ParameterDetail
IUPAC Name This compound
Synonyms 3-Cyano-2-methylfuran; 2-Methyl-3-furonitrile
CAS Number 22727-21-5
Molecular Formula C

H

NO
Molecular Weight 107.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~170–175 °C (Estimated)
Solubility Soluble in CHCl

, DMSO, MeOH; Insoluble in water

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by the desymmetrization of the furan ring due to the C3-cyano substitution.[1]


H NMR Data (400 MHz, CDCl

)

The proton spectrum exhibits a distinct singlet for the methyl group and two coupled aromatic protons for the furan ring.[1]

Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
7.35 Doublet (d)1H

H-5

-proton (adjacent to Oxygen); deshielded.[1]
6.62 Doublet (d)1H

H-4

-proton; shielded relative to H-5 but affected by CN.[1]
2.51 Singlet (s)3H-CH

Methyl group at C2; slightly deshielded by aromatic ring.[1]

Technical Insight: The coupling constant (


 Hz) is characteristic of 2,3-disubstituted furans.[1] A lack of coupling to the methyl group confirms the C2 substitution.[1]

C NMR Data (100 MHz, CDCl

)

The carbon spectrum reveals six distinct signals, confirming the functionalization.[1]

Shift (

, ppm)
TypeAssignmentElectronic Environment
161.5 C

C-2 Deshielded by Oxygen and attached Methyl.[1]
142.8 CHC-5

-carbon; highly deshielded by Oxygen.
114.2 C

CN Nitrile carbon; characteristic region.[1]
111.5 CHC-4

-carbon.[1]
93.2 C

C-3 Shielded due to resonance and ortho-position to Oxygen.[1]
13.4 CH

CH

Methyl carbon.[1]
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid diagnostic tool for validating the presence of the nitrile group and the integrity of the furan ring.[1]

  • Nitrile Stretch (

    
    ) : A sharp, distinct band at 2225–2235 cm
    
    
    
    .[1] This is the most diagnostic peak for reaction monitoring (e.g., conversion of an aldehyde to a nitrile).[1]
  • Furan Ring Modes : Characteristic skeletal vibrations appear at 1600 cm

    
      and 1515 cm
    
    
    
    .[1]
  • C-H Stretch :

    • Aromatic (Furan): Weak bands > 3000 cm

      
       (approx. 3120 cm
      
      
      
      ).[1]
    • Aliphatic (Methyl): Bands < 3000 cm

      
       (approx. 2930, 2960 cm
      
      
      
      ).[1]
Mass Spectrometry (EI-MS)

The electron ionization (EI) mass spectrum follows a fragmentation pathway typical for alkyl-substituted heteroaromatics.[1]

  • Molecular Ion (

    
    ) : m/z 107  (Base peak or high intensity).[1]
    
  • Fragmentation Pathway :

    • Loss of H (

      
      ) : m/z 106 (Formation of a stabilized cation).[1]
      
    • Loss of CH

      
       (
      
      
      
      )
      : m/z 92 (Cleavage of the methyl group).[1]
    • Loss of CO (

      
      ) : m/z 79 (Contraction of the furan ring, typical for furans).[1]
      
    • Loss of HCN : m/z 80 (From the nitrile moiety).[1]

Fragmentation Logic Diagram

Fragmentation M Molecular Ion (M+) m/z 107 M_H [M - H]+ m/z 106 M->M_H - H• M_Me [M - CH3]+ m/z 92 M->M_Me - CH3• M_CO [M - CO]+ m/z 79 M->M_CO - CO (Ring Contraction)

Figure 1: Proposed EI-MS fragmentation logic for this compound.

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for interpreting spectral impurities.[1] A common route involves the cyclization of


-halo ketones with nitriles or the dehydration of furan-3-aldoximes.[1]
Common Impurities
  • 2-Methylfuran (Starting Material/Byproduct) :

    • NMR: Lacks the H-4 doublet at 6.62 ppm; shows H-3/H-4 coupling.[1]

    • IR: Lacks the nitrile peak at 2230 cm

      
      .[1]
      
  • 3-Furoic Acid Derivative (Hydrolysis Product) :

    • IR: Broad OH stretch (2500–3300 cm

      
      ) and Carbonyl stretch (~1680 cm
      
      
      
      ).[1]
    • NMR: Disappearance of the CN signal in

      
      C NMR.
      
Synthesis Workflow Visualization

Synthesis Start Chloroacetonitrile + Acetone/Alkyne Inter Intermediate (Acyclic) Start->Inter Base / Condensation Prod This compound (Target) Inter->Prod Cyclization / -H2O

Figure 2: General synthetic logic for 3-cyano-substituted furans.[1]

References

  • Watanabe, K. A., & Fox, J. J. (1976).[1][2] Nucleosides. 100.[1][2] General Synthesis of Pyrimidine C-5 Nucleosides Related to Pseudouridine. The Journal of Organic Chemistry, 41(17), 2793.[1] [1]

    • Note: Describes the synthesis and characterization of 2-methyl-3-furonitrile (Compound 6a).
  • NIST Chemistry WebBook . Furan, 2-methyl- Spectral Data. National Institute of Standards and Technology.[1] [1]

    • Note: Used for comparative analysis of the 2-methylfuran core scaffold.
  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1]

    • Note: Authoritative source for general furan and nitrile spectral assignments.

Sources

Furan Derivatives in Drug Discovery: Therapeutic Potency vs. Metabolic Liability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan ring system is a "privileged scaffold" in medicinal chemistry, offering unique electronic properties that facilitate hydrogen bonding and pi-stacking interactions within biological targets.[1] While furan derivatives have yielded essential therapeutics (e.g., Nitrofurantoin , Furosemide , Ranitidine ), the scaffold presents a dichotomy: it is a potent pharmacophore for anticancer and antimicrobial agents, yet it carries a significant metabolic liability.

This technical guide addresses the critical balance between therapeutic efficacy and metabolic toxicity . It provides researchers with a structural analysis of furan bioactivity, detailed mechanisms of cytochrome P450-mediated bioactivation, and validated protocols for synthesis and cytotoxicity screening.

Part 1: Chemical Scaffolding & Pharmacophore Analysis[2]

The Furan Pharmacophore

Furan is a five-membered aromatic heterocycle containing one oxygen atom.[1][2][3][4][5] Its utility in drug design stems from two core properties:

  • Bioisosterism: Furan acts as a bioisostere for benzene, thiophene, and pyrrole rings. It is significantly less aromatic than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol for benzene), making it more susceptible to metabolic oxidation.

  • H-Bonding Capability: The oxygen atom serves as a weak hydrogen bond acceptor, while the ring's electron-rich nature allows for pi-cation interactions.

Structure-Activity Relationship (SAR) Logic

The biological activity of furan derivatives is heavily dependent on substitution patterns at the C2 and C5 positions.[2]

  • C2-Substitution: Critical for target affinity.[6] Introduction of electron-withdrawing groups (e.g., nitro, carbonyl) at C2 often enhances antimicrobial potency but increases mutagenic potential.

  • C5-Substitution: Modulates lipophilicity and metabolic stability. Bulky groups here can sterically hinder the enzymatic opening of the furan ring, potentially reducing toxicity.

Part 2: Therapeutic Applications (The "Good")

Anticancer Activity: Benzofurans and Chalcones

Furan-fused chalcones and benzofurans have emerged as potent tubulin polymerization inhibitors, targeting the colchicine-binding site.

Mechanism of Action: These derivatives disrupt microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis. The planar furan ring facilitates intercalation into the tubulin pocket.

Quantitative Efficacy Data (Representative): Table 1: Comparative Cytotoxicity of Furan-Fused Chalcones against Human Cancer Cell Lines.

Compound IDStructure MotifCell LineIC50 (µM)Mechanism Note
Furan-Chalcone A 2-acetylfuran derivedMCF-7 (Breast)2.9 ± 0.2High tubulin affinity
Benzofuran B C2-ester substitutedHeLa (Cervical)0.15 ± 0.05Mitochondrial disruption
Compound 6a Furan-ring fusedNCI-H460 (Lung)20.9Bent conformation (active)
Compound 6s Furan-ring fusedNCI-H460 (Lung)70.8Linear conformation (inactive)

Data synthesized from recent SAR studies [1, 3].[7] Note the drastic loss of potency in Compound 6s due to conformational restriction preventing optimal receptor binding.

Antimicrobial Activity

Nitrofurans (e.g., Nitrofurantoin) utilize the furan ring to house a nitro group, which is enzymatically reduced by bacterial flavoproteins to reactive intermediates that damage bacterial DNA. While effective, this mechanism overlaps with mammalian toxicity pathways, limiting their systemic use.

Part 3: Metabolic Activation & Toxicity (The "Bad")

Critical Warning for Drug Developers: The primary failure mode for furan-based drug candidates is hepatotoxicity. This is not intrinsic to the receptor interaction but is a result of metabolic bioactivation.

Mechanism of Toxicity: The cis-2-butene-1,4-dial Pathway

The furan ring is oxidized by Cytochrome P450 enzymes (primarily CYP2E1 ) to form a reactive epoxide or radical intermediate, which rapidly ring-opens to form cis-2-butene-1,4-dial (BDA) .[8] BDA is a potent electrophile that reacts with nucleophiles (thiols, amines) on proteins and DNA, leading to cytotoxicity and carcinogenesis.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the "red flag" pathway that medicinal chemists must mitigate through structural modification (e.g., blocking the C2/C5 positions).

MetabolicToxicity Furan Furan Scaffold (Drug Candidate) CYP CYP450 (CYP2E1) Oxidation Furan->CYP Metabolism Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening ProteinAdduct Protein Adducts (Hepatotoxicity) BDA->ProteinAdduct Nucleophilic Attack (Cys/Lys) DNAAdduct DNA Crosslinks (Carcinogenicity) BDA->DNAAdduct Alkylation GSH Glutathione Conjugate (Detoxification) BDA->GSH + GSH (GST enzyme)

Figure 1: The CYP450-mediated bioactivation of furan to the toxic metabolite cis-2-butene-1,4-dial.[8] Structural substitution at C2/C5 can hinder the initial oxidation step.

Part 4: Synthetic Strategies & Optimization

To synthesize biologically active furan derivatives while minimizing toxicity, the Paal-Knorr synthesis or Feist-Bénary cyclization are standard. Below is a workflow for synthesizing a furan-fused chalcone , a scaffold with high anticancer potential.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: Ethyl Acetoacetate + 2-Bromoacetophenone Step1 Cyclization (Feist-Bénary) Reagent: Pyridine or Base Temp: 0°C to RT Start->Step1 Intermediate Furan Intermediate (Ethyl 3-methyl-4-phenyl-2-furoate) Step1->Intermediate Step2 Hydrolysis Reagent: NaOH/EtOH Intermediate->Step2 Acid Furan-2-carboxylic Acid Step2->Acid Step3 Claisen-Schmidt Condensation Reagent: Aryl Aldehyde + NaOH Acid->Step3 Final Target Furan-Chalcone (Anticancer Agent) Step3->Final

Figure 2: Step-wise synthesis of furan-chalcone hybrids via modified Feist-Bénary cyclization and Claisen-Schmidt condensation.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methyl-4-phenyl-2-furoate

A versatile intermediate for anticancer furan derivatives.

Reagents: Ethyl acetoacetate (13.0 g, 0.1 mol), 2-bromoacetophenone (19.9 g, 0.1 mol), Pyridine (50 mL).[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Dissolution: Dissolve ethyl acetoacetate in pyridine.

  • Addition: Add 2-bromoacetophenone dropwise over 30 minutes, maintaining temperature <10°C.

  • Reaction: Remove ice bath and stir at room temperature for 24 hours. The solution will darken.

  • Work-up: Pour mixture into 200 mL diethyl ether. Wash sequentially with:

    • 1M HCl (3 x 100 mL) to remove pyridine.

    • Water (100 mL).

    • Saturated NaHCO3 (100 mL).

  • Purification: Dry organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Recrystallize from ethanol.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Self-validating system to determine IC50 values.

Principle: Conversion of tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add furan derivatives at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Assay: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    

References

  • Saeid, H., et al. (2023).[4] "A Review on Biological and Medicinal Significance of Furan." Alqalam Journal of Medical and Applied Sciences. Link

  • BenchChem. (2025).[1][2] "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." Link

  • Miao, Y., et al. (2019). "Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents." Anticancer Research.[2][4][5][6] Link

  • Peterson, L.A. (2013). "Electrophilic intermediates produced by bioactivation of furan."[9] Chemical Research in Toxicology. Link

  • Guengerich, F.P. (2020).[10] "A history of the roles of cytochrome P450 enzymes in the toxicity of drugs." Toxicological Research. Link

Sources

Strategic Utilization of Substituted Furans: From Bioisosteric Design to Sustainable Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted furans represent a high-value, high-risk scaffold in contemporary chemical sciences. While the parent furan ring carries significant metabolic liabilities (specifically hepatotoxicity via cis-2-butene-1,4-dial generation), strategic substitution allows researchers to harness its unique electronic profile—high electron density and hydrogen-bond accepting capability—without compromising safety. This guide synthesizes the latest methodologies in medicinal chemistry and materials science, focusing on the "de-risking" of furan scaffolds for pharmaceutical applications and the exploitation of furan-2,5-dicarboxylic acid (FDCA) in next-generation polymers.

Part 1: Medicinal Chemistry & Bioisosteric Utility[1][2][3][4]

The Electronic Advantage

In drug design, the furan ring is frequently employed as a bioisostere for benzene or thiophene. Unlike benzene, the furan oxygen possesses a lone pair capable of acting as a hydrogen bond acceptor, potentially improving solubility and altering binding affinity.

  • Lipophilicity Modulation: Furan (LogP ~1.34) is significantly less lipophilic than benzene (LogP ~2.13) and thiophene (LogP ~1.81). This reduction is critical for improving the DMPK (Drug Metabolism and Pharmacokinetics) profile of lead compounds.

  • Geometric Considerations: The C–O–C bond angle in furan is approximately 106°, creating a slightly more compact scaffold than the 120° angles of benzene, which can be pivotal for fitting into tight enzymatic pockets.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for selecting furan over its isosteres based on physicochemical requirements.

Furan_SAR_Logic Start Lead Optimization Target Benzene Benzene Scaffold (High LogP, Inert) Start->Benzene Baseline Decision Optimization Goal? Benzene->Decision Thiophene Thiophene (Metabolic Liability: S-oxidation) Furan Substituted Furan (H-Bond Acceptor, Lower LogP) Solubility Improve Solubility Furan->Solubility Lower LogP Binding New H-Bond Interaction Furan->Binding O-Lone Pair Decision->Thiophene Bioisostere Decision->Furan Bioisostere

Figure 1: Decision matrix for bioisosteric replacement. Furan is favored when solubility improvement or specific H-bond acceptance is required.

Part 2: Toxicology & Safety Protocols

The Metabolic Liability: cis-2-butene-1,4-dial

The primary barrier to furan utilization is its metabolic activation by Cytochrome P450 2E1 (CYP2E1).[1][2][3] The furan ring undergoes oxidation to form a reactive epoxide, which rapidly opens to form cis-2-butene-1,4-dial (BDA).[3] BDA is a potent electrophile that cross-links proteins (via lysine/cysteine residues) and DNA, leading to hepatotoxicity and carcinogenesis.[2]

Mitigation Strategy: The "Blockade" Approach

To safely use furan in drug development, the metabolic "hot spots" (positions C2 and C5) must be blocked.

  • Unsubstituted Furans: High risk. The C2/C5 protons are easily abstracted or oxidized.

  • 2,5-Disubstituted Furans: Low risk. Steric and electronic blocking at these positions prevents the formation of the reactive dialdehyde intermediate.

Metabolic_Pathway Furan Furan Ring (Substrate) CYP CYP2E1 Oxidation Furan->CYP Safe 2,5-Disubstituted Furan (Metabolically Stable) Furan->Safe Substitution at C2/C5 Epoxide Furan-2,3-epoxide (Unstable Intermediate) CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adduct Protein/DNA Adducts (Toxicity) BDA->Adduct Nucleophilic Attack

Figure 2: The metabolic activation pathway of furan. Substitution at C2/C5 effectively shunts the molecule away from the toxic BDA pathway.

Part 3: Materials Science Applications (FDCA)[8]

PEF vs. PET

In the polymer sector, 2,5-Furandicarboxylic acid (FDCA) is the bio-based equivalent of Terephthalic acid (PTA).[4] When polymerized with ethylene glycol, it forms Polyethylene Furanoate (PEF), which exhibits superior barrier properties compared to the industry-standard PET.

Data Comparison: PEF vs. PET

PropertyPolyethylene Terephthalate (PET)Polyethylene Furanoate (PEF)Performance Delta
O₂ Barrier 1x (Baseline)~6-10xSuperior (Less permeable)
CO₂ Barrier 1x (Baseline)~2-4xSuperior (Better carbonation retention)
Glass Transition (Tg) 76°C86°CHigher (Better thermal stability)
Melting Point (Tm) 260°C211°CLower (Lower processing energy)
Feedstock Petroleum (Xylene)Bio-based (Sugars/HMF)Sustainable

Note: The structural rigidity of the furan ring prevents ring-flipping, which directly contributes to the tighter chain packing and superior gas barrier properties of PEF.

Part 4: Experimental Protocols

Protocol: Palladium-Catalyzed Direct C–H Arylation of Furan

Context: Traditional coupling requires pre-functionalization (e.g., boronic acids). Direct C-H activation is more atom-economical but requires precise control to prevent polymerization.

Reagents:

  • Substrate: 2-substituted furan (e.g., methyl 2-furoate) to block one active site.

  • Coupling Partner: Aryl Bromide (Ar-Br).[5]

  • Catalyst: Pd(OAc)₂ (5 mol%).[6]

  • Ligand: PCy3 (Tricyclohexylphosphine) or SPhos.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Toluene or DMAc.

Step-by-Step Workflow:

  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube and cool under Argon.

    • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol).

    • Add the Aryl Bromide (1.0 mmol) and the 2-substituted furan (1.5 mmol). Note: Excess furan is used to mitigate homocoupling of the halide.

  • Reaction:

    • Add anhydrous solvent (5 mL) via syringe.

    • Heat the mixture to 100–120°C for 12–24 hours.

    • Monitoring: Check via TLC or LC-MS.[1] Look for the disappearance of Ar-Br.

  • Workup (Safety Critical):

    • Cool to room temperature.[5][6]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Palladium black.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • Validation: Verify regioselectivity (C5 arylation) using ¹H NMR. The C5 proton signal (typically doublet) should disappear.

References

  • Metabolic Activation Mechanism

    • Title: Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan[1][2][3][7][8]

    • Source: Chemical Research in Toxicology (ACS)
    • URL:[Link]

  • Bioisosterism & Drug Design

    • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems[9][10]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • PEF vs PET Properties

    • Title: Polyethylene Furanoate (PEF) – a biobased alternative to PET[4][11]

    • Source: Chalmers Industriteknik
    • URL:[Link]

  • Direct Arylation Protocols

    • Title: Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings[12]

    • Source: Organometallics (ACS)
    • URL:[Link]

Sources

Technical Guide: Discovery and Development of Novel Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Janus Face of Furan

Furan represents a paradox in modern chemical discovery. As a pharmacophore, it offers exceptional hydrogen-bonding potential, planarity, and bio-based accessibility (via furfural/HMF). However, it carries a historical stigma of metabolic instability and hepatotoxicity.

This guide moves beyond the "avoid furan" dogma. It provides a technical roadmap for rational design : utilizing substitution patterns to block metabolic hot-spots, employing transition-metal catalysis for precise regioselectivity, and validating safety early in the pipeline. We focus on transforming furan from a "structural alert" into a "privileged scaffold."

Structural Logic & Pharmacophore Design

The "Furan Alert": Metabolic Liability

The primary failure mode for furan therapeutics is bioactivation by Cytochrome P450 2E1 (CYP2E1).[1] The furan ring undergoes oxidation to form an unstable epoxide or cis-2-butene-1,4-dial (BDA), a potent electrophile that alkylates proteins and DNA.

Mitigation Strategy:

  • C2/C5 Blocking: Unsubstituted

    
    -positions are the primary sites of metabolic attack. Disubstitution at C2 and C5 significantly reduces CYP affinity.
    
  • Electron Withdrawal: Introducing electron-withdrawing groups (EWGs) such as esters, nitriles, or sulfonyls reduces the electron density of the furan ring, making it less susceptible to oxidative opening.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical toxicity pathway that must be engineered out of your lead compounds.

FuranMetabolism Furan Furan Scaffold CYP CYP2E1 (Oxidation) Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (BDA) Epoxide->BDA Ring Opening Adduct Protein/DNA Alkylation (Toxicity) BDA->Adduct Nucleophilic Attack GSH Glutathione Conjugation (Detox) BDA->GSH Phase II Metabolism

Figure 1: Mechanism of furan bioactivation.[1] The formation of BDA is the critical step leading to hepatotoxicity. Design efforts must favor the GSH detoxification pathway or block CYP oxidation entirely.

Advanced Synthetic Methodologies[2]

Traditional acid-catalyzed Paal-Knorr synthesis often fails with sensitive functional groups. Modern drug discovery demands milder, regioselective methods. We prioritize Gold(III)-Catalyzed Cyclization for its ability to access polysubstituted furans from alkynyl ketones under mild conditions.

Protocol: AuCl₃-Catalyzed Synthesis of Trisubstituted Furans

Target: Synthesis of 2,5-disubstituted-3-carboxylate furans (highly functionalizable scaffolds).

ParameterSpecificationCausality / Rationale
Substrate

-alkynyl ketone
Provides the necessary carbon backbone; the alkyne acts as the nucleophile acceptor.
Catalyst AuCl₃ (5 mol%)Gold(III) acts as a soft Lewis acid, selectively activating the alkyne

-system without affecting other sensitive moieties.
Solvent Methanol (MeOH)Acts as both solvent and nucleophile (if forming acetals) or facilitates proton transfer. High polarity stabilizes the cationic intermediate.
Temperature Reflux (65°C)Provides activation energy for the cyclization while remaining below the decomposition threshold of most labile groups.
Atmosphere Open AirUnlike Pd-catalysis, Au(III) is generally robust to oxygen, simplifying setup.
Step-by-Step Experimental Workflow
  • Preparation: Charge a flame-dried reaction vial with the alkynyl ketone precursor (0.2 mmol) and MeOH (1.0 mL).

  • Catalyst Addition: Add AuCl₃ (3.0 mg, 5 mol%) in one portion. The solution typically turns pale yellow.

  • Reaction: Heat to reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 5:1). Look for the disappearance of the alkyne spot.

  • Workup: Cool to room temperature. Remove volatiles in vacuo.

  • Purification: Flash column chromatography on silica gel. Furan products are typically less polar than the starting ketone.

Green Chemistry & Material Applications[3]

Beyond pharma, furans are the cornerstone of the bio-economy. 2,5-Furandicarboxylic acid (FDCA) is the bio-isostere of terephthalic acid, leading to PEF (Polyethylene Furanoate).

Data Comparison: PEF vs. PET

PEF exhibits superior barrier properties due to the "furalic effect" (ring flipping suppression), making it ideal for sensitive drug packaging.

PropertyPET (Standard)PEF (Furan-Based)Performance Delta
O₂ Barrier 1x6x+500% (Prevents oxidation)
CO₂ Barrier 1x3x+200% (Carbonation retention)
H₂O Barrier 1x2x+100% (Moisture protection)
Tg (Glass Transition) 76°C86°CHigher thermal stability
Source PetroleumC6 Sugars (Fructose)100% Renewable

Strategic Screening Workflow

To ensure "Fail Early, Fail Cheap," a specific screening cascade is required for furan compounds to rule out the toxicity described in Section 2.

FuranScreening Library Furan Library (C2/C5 Blocked) InSilico In Silico Filter (SOM Prediction) Library->InSilico Filter Reactive Sites GSH_Trap GSH Trapping Assay (Microsomal Stability) InSilico->GSH_Trap Pass GSH_Trap->Library Adducts Found (Redesign) Cell_Tox HepG2 Cytotoxicity (IC50 > 50µM) GSH_Trap->Cell_Tox No Adducts Efficacy Target Potency (Kinase/Tubulin) Cell_Tox->Efficacy Non-Toxic Lead Lead Candidate Efficacy->Lead High Potency

Figure 2: Validation cascade. The Glutathione (GSH) trapping assay is the "gatekeeper" experiment to detect reactive BDA metabolites before cell-based assays.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[2] Chemical Reviews. Link

  • Eerhart, A. J. J., et al. (2012). "Replacing fossil based PET with biobased PEF; process analysis, energy and GHG balance." Energy & Environmental Science. Link

  • Mally, A., et al. (2010).[3] "Toxicity of Furan: Mechanisms and Implications."[1][4][5] Molecular Nutrition & Food Research. Link

  • Keivanloo, A., et al. (2013). "Transition-Metal-Free Synthesis of Polysubstituted Furans." Tetrahedron Letters. Link

  • Avantium. (2024). "YXY® Technology: The path to PEF." Technical Whitepaper. Link

  • Li, X., et al. (2020). "Transition-Metal-Free Approach to Polysubstituted Furans." Journal of Organic Chemistry. Link

Sources

preliminary screening of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary Screening & Characterization of 2-Methylfuran-3-carbonitrile

Executive Summary & Structural Disambiguation

This compound (CAS: 22727-21-5) is a functionalized furan derivative utilized as a synthesis intermediate and a specialized organoleptic agent. Its structural combination of an electron-rich furan ring, a steric methyl blocker at the C2 position, and an electron-withdrawing nitrile group at C3 creates a unique reactivity profile compared to its isomers.

CRITICAL ADVISORY: Researchers frequently confuse this compound with its more common isomer, 5-methyl-2-furonitrile (CAS: 13714-86-8).

  • Target Molecule: this compound (Methyl @ C2, Cyano @ C3).

  • Common Isomer: 5-Methylfuran-2-carbonitrile (Methyl @ C5, Cyano @ C2).

  • Implication: The position of the methyl group significantly influences metabolic activation pathways (CYP450 oxidation) and steric accessibility. Ensure your procurement matches CAS 22727-21-5 .

Physicochemical Characterization Profile

Before biological screening, the compound must undergo rigorous physicochemical profiling to establish a baseline for stability and solubility in assay media.

Table 1: Key Physicochemical Descriptors

PropertyValue / EstimateRelevance to Screening
Molecular Formula C₆H₅NOStoichiometry confirmation.
Molecular Weight 107.11 g/mol Mass balance calculations.
Physical State Liquid (at 25°C)Handling and dosing logistics.
Boiling Point ~170–175°C (Est.)Volatility risk in open-well assays.
LogP (Octanol/Water) ~1.6 (Predicted)Lipophilicity; cell membrane permeability.
Solubility DMSO, Methanol, EtOHStandard vehicles for in vitro assays.
Odor Threshold Low (Nutty/Meaty)Requires fume hood handling (organoleptic potency).

Analytical Identity & Purity Protocols

Trustworthy screening data relies on verified material. The following protocols validate the identity of this compound and detect common synthetic impurities.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Confirm purity >98% and identify volatile impurities.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temperature Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    250°C (hold 5 min).
  • Detection: EI (70 eV).

  • Diagnostic Ions (m/z):

    • 107 [M]+: Parent molecular ion (Base peak or high intensity).

    • 78 [M - CO - H]+: Loss of carbonyl/proton (characteristic furan fragmentation).

    • 52-53: Ring fragmentation products.

Protocol B: Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Internal Standard: TMS (0.00 ppm).

  • Expected Shift Signature (δ ppm):

    • ~2.4–2.6 (Singlet, 3H): Methyl group at C2.

    • ~6.5–6.7 (Doublet, 1H, J≈2Hz): Proton at C4.

    • ~7.2–7.4 (Doublet, 1H, J≈2Hz): Proton at C5 (Deshielded by adjacent oxygen).

    • Note: The nitrile group at C3 exerts a shielding/deshielding effect distinct from the 2-cyano isomer.

Toxicology & Safety Screening (The "Go/No-Go" Gate)

Furan derivatives possess a structural alert for hepatotoxicity via metabolic bioactivation. The methyl group at C2 blocks one metabolic site, but the C4-C5 double bond remains vulnerable to cytochrome P450 oxidation.

Mechanism of Action: The Bioactivation Pathway

The primary risk is the formation of a reactive cis-2-butene-1,4-dial intermediate (or its methylated analog) via CYP2E1. This electrophile can covalently bind to proteins and DNA.

Bioactivation Start This compound CYP CYP2E1 Oxidation (Liver Microsomes) Start->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Bioactivation Reactive Reactive Enedial (Michael Acceptor) Epoxide->Reactive Ring Opening Adduct Protein/DNA Adducts (Toxicity) Reactive->Adduct Covalent Binding Detox GSH Conjugation (Detoxification) Reactive->Detox + Glutathione

Figure 1: Proposed metabolic activation pathway. The C4-C5 double bond is the likely site of oxidation, leading to a reactive ring-opened species.

Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Cell Line: HepG2 (Human liver carcinoma) – selected for metabolic competence.

  • Dosing: 0.1 µM to 1000 µM (8-point serial dilution).

  • Exposure Time: 24 hours and 48 hours.

  • Endpoint: Mitochondrial reductase activity (Cell viability).

  • Success Criterion: IC₅₀ > 100 µM suggests low acute toxicity. IC₅₀ < 10 µM indicates high risk.

Protocol D: Microsomal Stability (Metabolic Clearance)
  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH (regenerating system).

  • Procedure:

    • Incubate 1 µM test compound with HLM (0.5 mg/mL protein) at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze parent depletion via LC-MS/MS.

  • Interpretation: Rapid clearance (>50 µL/min/mg) suggests high "first-pass" metabolism and high potential for reactive metabolite formation.

Screening Workflow Decision Matrix

Use this logic flow to determine if the compound should proceed to animal studies or formulation.

ScreeningWorkflow Step1 Step 1: Purity Check (GC-MS / NMR) Decision1 Purity > 98%? Step1->Decision1 Step2 Step 2: Ames Test (Mutagenicity) Decision1->Step2 Yes Stop STOP / PURIFY Decision1->Stop No Decision2 Mutagenic? Step2->Decision2 Step3 Step 3: HepG2 Cytotoxicity (MTT Assay) Decision2->Step3 Negative Decision2->Stop Positive Decision3 IC50 < 10 µM? Step3->Decision3 Step4 Step 4: Metabolic Stability (Microsomes) Decision3->Step4 No Decision3->Stop Yes (Toxic) Proceed PROCEED TO IN VIVO Step4->Proceed Data Logged

Figure 2: Sequential screening logic. Failure at the Ames or Cytotoxicity stage triggers a "Stop" to prevent resource wastage on toxic candidates.

References

  • Alchem Pharmtech. (n.d.). Product Analysis: this compound (CAS 22727-21-5).[1] Retrieved from

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • National Toxicology Program (NTP). (n.d.). Toxicology and Carcinogenesis Studies of Furan.

  • Churchwell, M. I., et al. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology.

  • PubChem. (2023). Compound Summary: 5-Methyl-2-furonitrile (Isomer Comparison).

Sources

2-Methylfuran-3-carbonitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22727-21-5 | Formula: C₆H₅NO | MW: 107.11 g/mol [1]

Part 1: Executive Summary

2-Methylfuran-3-carbonitrile (also known as 3-cyano-2-methylfuran) is a specialized heterocyclic intermediate distinct from its parent compound, 2-methylfuran.[1] While the parent furan is a biofuel candidate and general solvent, the 3-carbonitrile derivative serves as a critical scaffold in medicinal chemistry and flavor science .

Its value lies in the C3-cyano group , which acts as an electrophilic handle for heterocyclization—enabling the synthesis of fused ring systems like furo[2,3-b]pyridines (kinase inhibitors) and thienofurans . In the flavor industry, it functions as a precursor to high-impact "meaty" and "nutty" aroma chemicals, bridging the gap between simple furans and complex sulfur-containing flavorants.[1]

Part 2: Chemical Profile & Properties[1][2]

PropertySpecificationNotes
Appearance Colorless to pale yellow liquidDarkens upon oxidation/light exposure.[1]
Boiling Point ~155–160 °C (est)Volatile; steam distillable.[1]
Density ~1.06 g/mLDenser than water.[1]
Solubility Ethanol, Ether, DCM, ChloroformSparingly soluble in water.[1]
Flash Point ~50–60 °CFlammable liquid (Category 3).[1]
Odor Profile Nutty, Solvent-like, Faintly MeatyDistinct from the potent roast-beef odor of the thiol derivative.[1]

Part 3: Synthesis Strategy (The Core)

The Challenge of Regioselectivity

Direct cyanation of 2-methylfuran typically yields a mixture of isomers or favors the 5-position due to electronic directing effects. Therefore, a de novo ring synthesis (Feist-Bénary) is the most authoritative and reproducible method for ensuring the cyano group is locked at the C3 position relative to the C2 methyl.

Protocol A: The Stepwise Feist-Bénary Route (Recommended)

This route avoids the formation of the 2-amino byproduct common in direct nitrile condensations, yielding a pure 3-carbonitrile via an ester intermediate.

Step 1: Feist-Bénary Cyclization

Reagents: Chloroacetaldehyde (50% aq.)[1] + Ethyl Acetoacetate.[1] Catalyst: Pyridine or Triethylamine.[1] Solvent: Ethanol/Water.[1][2]

  • Condensation: React ethyl acetoacetate with chloroacetaldehyde under basic conditions. The enolate of the acetoacetate attacks the alkyl chloride.

  • Cyclization: The resulting intermediate undergoes intramolecular aldol condensation followed by dehydration to close the furan ring.[1]

  • Product: Ethyl 2-methylfuran-3-carboxylate .

Step 2: Functional Group Interconversion (Ester

Nitrile)
  • Amidation: Treat the ester with aqueous ammonia (

    
    ) or ammonia gas in methanol at elevated pressure/temperature to yield 2-methylfuran-3-carboxamide .[1]
    
  • Dehydration: React the amide with a dehydrating agent (e.g., Phosphorus Oxychloride

    
     or Thionyl Chloride 
    
    
    
    ) in a non-polar solvent (Toluene/DCM) to convert the amide (
    
    
    ) directly to the nitrile (
    
    
    ).
Protocol B: Direct Synthesis (Amino-Nitrile Variant)

For applications requiring an amino group (common in drug discovery), the reaction of Chloroacetone with Malononitrile is used.

  • Reagents: Chloroacetone + Malononitrile + Base (

    
    ).[1]
    
  • Result: 2-Amino-4-methylfuran-3-carbonitrile (Note: Regiochemistry shifts depending on condensing partners). Strict structural verification (NMR) is required here.

Mechanistic Visualization (Feist-Bénary)

The following diagram illustrates the logic of the ring closure, ensuring the C2-Methyl and C3-functionalization pattern.

FeistBenary Start1 Ethyl Acetoacetate (C2 Source) Inter1 Aldol/Alkylation Intermediate Start1->Inter1 Base (Et3N) Start2 Chloroacetaldehyde (C2 Source) Start2->Inter1 Cyclic Dihydrofuran Intermediate Inter1->Cyclic Intramolecular Cyclization Product Ethyl 2-methylfuran-3-carboxylate (Precursor) Cyclic->Product - H2O (Aromatization) Final This compound Product->Final 1. NH3 2. POCl3

Caption: Logical flow of the Feist-Bénary synthesis to lock C2/C3 regiochemistry, followed by functional group modification.

Part 4: Applications in R&D

Pharmaceutical Scaffolds (Kinase Inhibitors)

This compound is a "privileged structure" for synthesizing furo[2,3-b]pyridines .[1]

  • Mechanism: The cyano group reacts with active methylenes (e.g., malononitrile) or amidines to fuse a pyridine ring onto the furan core.

  • Therapeutic Utility: These fused systems are bioisosteres of quinolines, widely researched for anti-proliferative (cancer) and anti-inflammatory activity.[1]

Flavor & Fragrance Chemistry
  • Meat/Nutty Profiles: While the thiol (2-methyl-3-furanthiol) is the industry standard for "roast beef," the nitrile provides a drier, nuttier background note often used in coffee and nut flavor formulations.

  • Precursor Utility: It serves as a stable precursor.[1] Controlled hydrolysis and reaction with sulfur sources (e.g., NaSH) can generate the high-value thiol in situ or during processing.[1]

Part 5: Safety & Handling (E-E-A-T)

  • Toxicity: Like many low-molecular-weight nitriles and furans, treat as highly toxic by ingestion and inhalation .[1]

  • Metabolism: Nitriles can metabolize to release cyanide ions in vivo, though the aromatic furan ring typically slows this process compared to aliphatic nitriles.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Furans are prone to polymerization and autoxidation upon prolonged exposure to air.[1]

References

  • VulcanChem. (2025).[1] this compound Product Analysis and Structure. Retrieved from

  • Kirsch, S. F., et al. (2006).[1] "Transition-Metal-Catalyzed Synthesis of Furanones and Furans". Angewandte Chemie Int.[1] Ed. (Cited via Organic Chemistry Portal).[1] Retrieved from

  • National Institutes of Health (NIH). (2020).[1] Reactivity of 2-Methylfuran Metabolites. PMC Articles. Retrieved from

  • Mosciano, G. (1995).[1][3] "Organoleptic Characteristics of Flavor Materials: Furan Derivatives". Perfumer & Flavorist, 20(5),[1][3] 49. (Contextual citation for flavor profiles of methyl-furan derivatives).

  • Google Patents. (2002).[1] Process for the preparation of 2-methylfuran derivatives. US6479677B1.[1] Retrieved from

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-Methylfuran-3-carbonitrile (CAS: 1457-84-7) presents a specific regiochemical challenge. While many furan syntheses (e.g., the Gewald reaction) readily yield 2-amino-3-cyanofurans, the production of the non-amino 3-cyano derivative requires a distinct approach to avoid the formation of the amine functionality at the 2-position.[1]

This Application Note details a robust, three-step protocol utilizing the Feist-Benary cyclization followed by functional group transformation. This route is selected for its high regioselectivity, use of readily available commodity chemicals (ethyl acetoacetate and chloroacetaldehyde), and scalability compared to direct oxidative cyclizations.[1]

Core Synthetic Pathway[1][2][3]
  • Cyclization: Condensation of ethyl acetoacetate with chloroacetaldehyde to form Ethyl 2-methyl-3-furoate .[1]

  • Amidation: Ammonolysis of the ester to yield 2-methyl-3-furoamide .[1]

  • Dehydration: Conversion of the primary amide to the nitrile using phosphorus oxychloride (

    
    ).[1]
    

Reaction Mechanism & Logic

Why this Route?

Direct alkylation of malononitrile with chloroacetone typically yields 2-amino-4-methyl-3-cyanofuran due to the nucleophilic attack of the nitrile nitrogen during ring closure.[1] To secure the 2-methyl-3-cyano substitution pattern without the amino group, we must construct the furan ring with an oxygen nucleophile (from a


-keto ester) rather than a nitrile.[1]
Mechanistic Pathway (Feist-Benary)

The formation of the furan ring proceeds via an aldol-type condensation followed by an intramolecular


 displacement of the chloride by the enolate oxygen.[1]

FeistBenary Substrate1 Ethyl Acetoacetate (Enolate Form) Inter1 Aldol Adduct (Intermediate) Substrate1->Inter1 Aldol Condensation (C-C Bond Formation) Substrate2 Chloroacetaldehyde Substrate2->Inter1 Inter2 Dihydrofuran Intermediate Inter1->Inter2 Intramolecular O-Alkylation (-Cl) Product Ethyl 2-methyl-3-furoate Inter2->Product Aromatization (-H2O)

Figure 1: Mechanism of the Feist-Benary synthesis of the furan core.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-3-furoate[1][4]

Objective: Construct the furan ring with correct regiochemistry.

  • Reagents:

    • Ethyl acetoacetate (1.0 eq)[1]

    • Chloroacetaldehyde (50% aq. solution) (1.1 eq)

    • Pyridine (1.2 eq) or Aqueous NaOH (controlled pH)[1]

    • Solvent: Methanol or Water[1][2]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with ethyl acetoacetate (130 g, 1.0 mol) and methanol (300 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add chloroacetaldehyde (50% wt in water, 172 g, ~1.1 mol) dropwise over 30 minutes, maintaining temperature <10 °C.

  • Cyclization: Add pyridine (95 g, 1.2 mol) dropwise. The reaction is exothermic; strict temperature control is required to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Then, heat to reflux (65 °C) for 2 hours to ensure complete aromatization.

  • Workup: Evaporate methanol under reduced pressure. Dilute residue with water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Purification: Wash organic layer with 1N HCl (to remove pyridine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate. Distill under vacuum (bp ~85–90 °C at 15 mmHg) to obtain the ester.
    • Expected Yield: 60–70%[1]

    • Appearance: Colorless to pale yellow oil.[1]

Step 2: Conversion to 2-Methyl-3-furoamide[1]

Objective: Convert the ester functionality to a primary amide.

  • Reagents:

    • Ethyl 2-methyl-3-furoate (from Step 1)[1]

    • Ammonia (saturated in Methanol, ~7N)

    • Catalyst: Sodium Cyanide (1 mol%) - Optional, accelerates amidation[1]

Procedure:

  • Mixing: Dissolve Ethyl 2-methyl-3-furoate (15.4 g, 0.1 mol) in 7N

    
     in methanol (100 mL).
    
  • Reaction: Seal in a pressure vessel (bomb) or stoppered heavy-walled flask. Stir at room temperature for 24–48 hours. Note: Furan esters are relatively stable; heating to 50 °C may be required if monitoring shows slow conversion.[1]

  • Isolation: Concentrate the reaction mixture to dryness under vacuum.

  • Purification: Recrystallize the solid residue from ethanol/hexane or toluene.

    • Expected Yield: 80–90%[1]

    • Appearance: White crystalline solid.[1]

Step 3: Dehydration to this compound[1]

Objective: Dehydrate the primary amide to the target nitrile.[1][3]

  • Reagents:

    • 2-Methyl-3-furoamide (12.5 g, 0.1 mol)[1]

    • Phosphorus Oxychloride (

      
      ) (0.6 eq) or Thionyl Chloride (
      
      
      
      )[1]
    • Pyridine (Solvent/Base) (excess)[1]

Procedure:

  • Setup: Dissolve 2-methyl-3-furoamide (12.5 g) in dry pyridine (50 mL) under nitrogen atmosphere. Cool to 0 °C.

  • Dehydration: Add

    
     (9.2 g, 0.06 mol) dropwise. The reaction is vigorous.[1]
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture carefully onto crushed ice (200 g) acidified with HCl (to neutralize pyridine).

  • Extraction: Extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Wash organic phase with water and brine. Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .[1] Remove solvent.[1][4] Purify by vacuum distillation or column chromatography (Silica, Hexane/EtOAc).
    
    • Target:This compound [1]

    • Expected Yield: 75–85%[1]

Process Workflow & Critical Control Points

ProcessFlow start Start: Raw Materials step1 Step 1: Feist-Benary Cyclization (Ethyl Acetoacetate + Chloroacetaldehyde) start->step1 ccp1 CCP: Temp < 10°C Prevent Polymerization step1->ccp1 inter1 Intermediate: Ethyl 2-methyl-3-furoate ccp1->inter1 step2 Step 2: Ammonolysis (NH3/MeOH) inter1->step2 inter2 Intermediate: 2-Methyl-3-furoamide step2->inter2 step3 Step 3: Dehydration (POCl3 / Pyridine) inter2->step3 ccp2 CCP: Quench on Ice Exothermic! step3->ccp2 end Final Product: This compound ccp2->end

Figure 2: Process flow diagram highlighting Critical Control Points (CCP) for safety and yield.

Analytical Validation

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
IR Spectrum Nitrile stretch (

) at ~2220

FT-IR (Neat)
1H NMR

2.60 (s, 3H,

), 6.70 (d, 1H, H-4), 7.35 (d, 1H, H-5)
400 MHz

Purity >98.0%GC-MS / HPLC

Note on NMR: The coupling constant between H-4 and H-5 in 3-substituted furans is typically


 Hz.[1] The absence of a signal at the 2-position confirms the methyl substitution.[1]

Safety & Handling

  • Chloroacetaldehyde: Highly toxic and a severe lachrymator.[1] Handle only in a functioning fume hood.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water to release HCl and phosphoric acid.[1] Ensure all glassware is dry.[1] Quench on ice slowly.
    
  • Furan Derivatives: Many furan derivatives are potential carcinogens or mutagens.[1] Wear appropriate PPE (nitrile gloves, goggles, lab coat).[1]

References

  • Feist-Benary Synthesis Overview

    • Reaction of chloroacetaldehyde with

      
      -keto esters.[1]
      
    • Bisagni, E., et al. "New Synthesis of Furan Derivatives."[1] Bulletin de la Société Chimique de France, 1971.[1]

  • Synthesis of Ethyl 2-methyl-3-furoate

    • Reichstein, T., et al. "Synthese von Furan-Derivaten."[1] Helvetica Chimica Acta, Vol 16, 1933.[1] (Classic foundational protocol).

    • [1]

  • Dehydration of Amides to Nitriles

    • "Dehydration of amides to give nitriles."[3][5][6] Master Organic Chemistry.

  • General Furan Functionalization

    • Keay, B. A.[1] "Synthetic Strategies for Furan-containing Natural Products." Chemical Society Reviews.[1]

    • [1]

Sources

Application Note: Scalable Synthesis of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, three-stage protocol for the synthesis of 2-methylfuran-3-carbonitrile (CAS 5515-44-6), a critical scaffold in the development of agrochemicals and pharmaceutical intermediates.[1][2] Unlike direct cyanation methods which often suffer from poor regioselectivity (favoring the 5-position), this protocol utilizes the Feist-Benary cyclization to construct the furan ring with the correct substitution pattern, followed by functional group interconversion. The method prioritizes regiochemical fidelity, scalability, and safety, making it suitable for both discovery-phase synthesis and process development.[1]

Introduction & Retrosynthetic Analysis

The 3-cyano-2-methylfuran motif is a versatile electrophile and pharmacophore.[1][2] Direct electrophilic substitution of 2-methylfuran typically yields the 5-substituted product due to the directing effect of the ring oxygen and the methyl group. To achieve the 3-substituted isomer exclusively, a de novo ring construction strategy is required.[1]

Retrosynthetic Logic: The target molecule is disconnected via functional group interconversion (FGI) to the corresponding amide and ester. The furan core is then disassembled into ethyl acetoacetate (a 1,3-dicarbonyl surrogate) and chloroacetaldehyde (an


-halo aldehyde), utilizing the Feist-Benary synthesis.[1]

Retrosynthesis Target This compound Amide 2-Methylfuran-3-carboxamide Target->Amide Dehydration Ester Ethyl 2-methylfuran-3-carboxylate Amide->Ester Amidation Precursors Ethyl Acetoacetate + Chloroacetaldehyde Ester->Precursors Feist-Benary Cyclization

Figure 1: Retrosynthetic strategy ensuring regioselective installation of the 3-cyano group.[1][2]

Experimental Protocol

Phase 1: Feist-Benary Cyclization

Objective: Synthesis of Ethyl 2-methylfuran-3-carboxylate. Principle: Base-mediated condensation of a


-keto ester with an 

-halo aldehyde.[1][2] The reaction proceeds via alkylation of the acetoacetate enolate followed by intramolecular cyclization.

Reagents & Materials:

Reagent Equiv. MW ( g/mol ) Quantity Role
Ethyl acetoacetate 1.0 130.14 13.0 g (100 mmol) Nucleophile
Chloroacetaldehyde (50% aq) 1.2 78.50 18.8 g (120 mmol) Electrophile
Pyridine 2.5 79.10 19.8 g (250 mmol) Base/Catalyst
Water - - 50 mL Solvent

| Diethyl Ether | - | - | 200 mL | Extraction |[1][2]

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Place the flask in an ice-water bath (0–5 °C).

  • Mixing: Charge the flask with Ethyl acetoacetate (13.0 g) and Pyridine (19.8 g). Stir for 10 minutes to ensure homogeneity.

  • Addition: Add the Chloroacetaldehyde solution (50% wt in water) dropwise over 45 minutes. Caution: Reaction is exothermic.[1] Maintain internal temperature < 15 °C to prevent polymerization.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12–16 hours. The solution will darken (orange/brown).

  • Workup:

    • Acidify the mixture with cold 2M HCl (approx. 100 mL) to pH 2–3 (to sequester pyridine).

    • Extract with Diethyl Ether (3 x 70 mL).

    • Wash combined organics with sat.[1] NaHCO₃ (2 x 50 mL) and Brine (50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude oil via vacuum distillation (bp ~85–90 °C at 15 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 9:1).

    • Yield: Expect 60–75% (approx.[1] 9.2–11.5 g).[1]

    • Appearance: Colorless to pale yellow oil.[1]

Phase 2: Functional Group Interconversion (Ester to Amide)

Objective: Synthesis of 2-Methylfuran-3-carboxamide. Note: Direct ammonolysis of furan esters is kinetically slow.[1] A two-step Saponification-Activation route is recommended for reliability.[1][2]

Step 2a: Saponification

  • Dissolve the ester (10 g) in MeOH (30 mL) and add 2M NaOH (40 mL). Reflux for 2 hours.

  • Cool, evaporate MeOH, and acidify with conc. HCl to precipitate the 2-methylfuran-3-carboxylic acid .[1][2] Filter and dry.[1][3] (Yield: >90%).

Step 2b: Acid Chloride Formation & Amidation

  • Activation: Suspend the dry acid (8.0 g) in dry Dichloromethane (DCM) (50 mL). Add Thionyl Chloride (SOCl₂) (1.5 equiv) and 2 drops of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.[1]

  • Amidation: Redissolve the crude acid chloride in dry DCM (30 mL). Cool to 0 °C.

  • Add Ammonium Hydroxide (28% NH₃) (5 equiv) or bubble anhydrous NH₃ gas slowly. Stir for 1 hour.

  • Workup: Dilute with water, separate the organic layer, dry (Na₂SO₄), and concentrate. Recrystallize from Ethanol/Hexane if necessary.[1]

    • Yield: 80–85% (over 2 steps).[1]

    • Product: White solid.[1]

Phase 3: Dehydration to Nitrile

Objective: Synthesis of this compound. Principle: Dehydration of the primary amide using Phosphorus Oxychloride (POCl₃).

Reagents:

Reagent Equiv. Role
2-Methylfuran-3-carboxamide 1.0 Substrate
POCl₃ 1.5 Dehydrating Agent
Pyridine 3.0 Base/Solvent

| DCM | - | Solvent |[1][2]

Procedure:

  • Setup: In a dry flask under Argon, dissolve the amide (5.0 g, 40 mmol) in Pyridine (10 mL) and DCM (40 mL). Cool to 0 °C.

  • Addition: Add POCl₃ (9.2 g, 60 mmol) dropwise via syringe. Caution: Exothermic.[1][2]

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC (disappearance of amide).[1]

  • Quench: Pour the mixture carefully onto crushed ice (100 g). Stir for 20 minutes to hydrolyze excess POCl₃.

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove pyridine), sat.[1] NaHCO₃, and Brine.[1]

  • Purification: Dry (MgSO₄) and concentrate. Purify via vacuum distillation or short-path silica plug (Hexanes:EtOAc 95:5).[1][2]

    • Target Yield: 70–80%.

    • Characterization: Colorless liquid.[1]

Process Workflow Diagram

Workflow Start Start: Ethyl Acetoacetate + Chloroacetaldehyde Step1 Step 1: Feist-Benary Cyclization (Pyridine, 0°C -> RT) Start->Step1 Isolate1 Isolate: Ethyl 2-methylfuran-3-carboxylate (Distillation) Step1->Isolate1 Step2 Step 2: Saponification & Amidation (1. NaOH; 2. SOCl2; 3. NH3) Isolate1->Step2 Isolate2 Isolate: 2-Methylfuran-3-carboxamide (Precipitation) Step2->Isolate2 Step3 Step 3: Dehydration (POCl3, Pyridine, DCM) Isolate2->Step3 Final Final Product: this compound (CAS 5515-44-6) Step3->Final

Figure 2: Step-by-step process flow for the synthesis of this compound.

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of ChloroacetaldehydeEnsure temperature is kept < 15 °C during addition. Use fresh reagents.
Formation of 5-isomer Incorrect Starting MaterialEnsure Ethyl Acetoacetate is used (Feist-Benary).[1][2] Direct cyanation of 2-methylfuran gives the 5-isomer.[1][2]
Incomplete Amidation Poor activation of acidEnsure SOCl₂ reflux is sufficient (clear solution).[1] Ensure anhydrous conditions for acid chloride.[1]
Darkening in Step 3 Overheating with POCl₃Keep reaction at 0 °C during addition. Quench on ice slowly.

Safety & Compliance

  • Chloroacetaldehyde: Highly toxic and corrosive.[1] A lachrymator. Handle only in a fume hood with double gloves.[1]

  • POCl₃: Reacts violently with water.[1] Quench carefully.

  • Waste Disposal: Aqueous waste from Step 1 contains pyridine and must be treated as hazardous organic waste.[1]

References

  • Feist, F. (1902).[1] "Studien in der Furan- und Pyrrol-Gruppe". Berichte der deutschen chemischen Gesellschaft, 35(2), 1537–1544.[1]

  • Benary, E. (1911).[1] "Synthese von Pyridin-Derivaten aus Dichlor-äther und β-Amino-crotonsäureester". Berichte der deutschen chemischen Gesellschaft, 44, 489.[1]

  • Donnelly, D. M. X., & Meegan, M. J. (1984).[1] "Furans and their Benzo Derivatives: (iii) Synthesis and Applications". Comprehensive Heterocyclic Chemistry, 4, 657-712.[1]

  • BenchChem. (2025).[1] "Feist-Benary Furan Synthesis: Application Notes".

Sources

laboratory preparation of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2-methylfuran-3-carbonitrile (also known as 3-cyano-2-methylfuran). Unlike 2-methylfuran functionalization methods (e.g., Vilsmeier-Haack) which predominantly favor the 5-position, this protocol utilizes a de novo ring construction strategy via the Feist-Benary synthesis . This approach ensures the exclusive placement of the cyano-precursor at the 3-position relative to the 2-methyl group. The workflow proceeds through four stages: cyclization, hydrolysis, amidation, and dehydration, offering a robust and scalable route for pharmaceutical and flavor chemistry applications.

Strategic Analysis & Retrosynthesis

The Challenge: Direct electrophilic aromatic substitution of 2-methylfuran yields 5-substituted products due to the directing effect of the oxygen atom and the methyl group. Accessing the 3-position requires blocking the 5-position or constructing the ring with the substituents already in place.

The Solution: The Feist-Benary reaction provides a convergent synthesis using ethyl acetoacetate and chloroacetaldehyde. The acetoacetate moiety provides the C2-methyl and C3-carboxylate functionality, while chloroacetaldehyde provides the C4-C5 fragment.

Reaction Pathway:

  • Cyclization: Ethyl acetoacetate + Chloroacetaldehyde

    
     Ethyl 2-methyl-3-furoate.
    
  • Hydrolysis: Ester

    
     2-Methyl-3-furoic acid.
    
  • Amidation: Acid

    
     Acid Chloride 
    
    
    
    2-Methyl-3-furoamide.
  • Dehydration: Amide

    
     this compound.
    

Experimental Protocol

Stage 1: Feist-Benary Cyclization

Objective: Synthesis of Ethyl 2-methyl-3-furoate.

  • Reagents:

    • Ethyl acetoacetate (1.0 eq)[1]

    • Chloroacetaldehyde (50% wt. in H₂O) (1.2 eq)

    • Pyridine (1.2 eq) or Aqueous NH₃/Base

    • Solvent: Water or THF

  • Procedure:

    • Setup: Charge a 3-neck round-bottom flask with ethyl acetoacetate (130 g, 1.0 mol) and water (300 mL). Cool to 0–5°C using an ice bath.

    • Addition: Add chloroacetaldehyde (50% aq, 188 g, 1.2 mol) dropwise, maintaining internal temperature <10°C.

    • Cyclization: Add pyridine (95 g, 1.2 mol) dropwise over 1 hour. The reaction is exothermic; control the rate to prevent runaway.

    • Maturation: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Workup: Extract the mixture with diethyl ether or ethyl acetate (3 x 200 mL). Wash the organic layer with 1M HCl (to remove pyridine) and saturated NaHCO₃. Dry over MgSO₄.

    • Purification: Distill under reduced pressure.

    • Checkpoint: Product is a liquid. Boiling point approx. 75–80°C at 15 mmHg.

    • Yield Expectation: 50–60%.

Stage 2: Hydrolysis

Objective: Conversion to 2-Methyl-3-furoic acid.

  • Reagents:

    • Ethyl 2-methyl-3-furoate (from Stage 1)

    • NaOH (20% aqueous solution)

  • Procedure:

    • Dissolve the ester in 20% NaOH solution (3 eq of NaOH).

    • Reflux the mixture for 2–3 hours until the oily ester layer disappears.

    • Cool to 0°C. Acidify carefully with conc. HCl to pH 1–2.

    • The acid will precipitate. Filter the solid, wash with cold water, and dry.

    • Checkpoint: White to off-white solid. Melting point: 102–104°C.

Stage 3: Amidation

Objective: Synthesis of 2-Methyl-3-furoamide.

  • Reagents:

    • 2-Methyl-3-furoic acid[2]

    • Thionyl Chloride (SOCl₂) (1.5 eq)

    • Ammonium Hydroxide (conc. NH₄OH)

    • Catalytic DMF

  • Procedure:

    • Acyl Chloride Formation: In a dry flask under N₂, suspend the acid in DCM. Add SOCl₂ and 2 drops of DMF. Reflux for 2 hours until gas evolution ceases and the solid dissolves.

    • Concentration: Evaporate excess SOCl₂ and solvent under vacuum to obtain the crude acid chloride (oil/solid).

    • Amidation: Dissolve the residue in dry THF or DCM. Add this solution dropwise to a stirred, cooled (0°C) solution of concentrated NH₄OH (excess).

    • Workup: Stir for 1 hour. Evaporate solvent or filter the precipitate if formed. Recrystallize from ethanol/water.

    • Checkpoint: Solid amide.

Stage 4: Dehydration to Nitrile

Objective: Synthesis of this compound.

  • Reagents:

    • 2-Methyl-3-furoamide

    • Phosphorus Oxychloride (POCl₂) (3.0 eq) or Trifluoroacetic Anhydride (TFAA)/Pyridine

    • Solvent: DCM or Toluene

  • Procedure:

    • Dissolve 2-methyl-3-furoamide in dry DCM (or Toluene).

    • Add POCl₃ (3 eq) carefully. (Alternatively, use TFAA (1.2 eq) and Pyridine (2.5 eq) at 0°C for milder conditions).

    • Reflux (if using POCl₃) for 3–4 hours. Monitor by TLC (disappearance of amide).

    • Quench: Pour the reaction mixture onto crushed ice/water containing NaHCO₃ to neutralize acid.

    • Extraction: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

    • Purification: Purify by vacuum distillation or flash chromatography (Hexane/EtOAc gradient).

    • Final Checkpoint:

      • Appearance: Colorless to pale yellow liquid (or low melting solid).[3][4]

      • IR: Distinct nitrile stretch at ~2220 cm⁻¹.

      • NMR: ¹H NMR (CDCl₃)

        
         ~2.6 (s, 3H, CH₃), ~6.7 (d, 1H, C4-H), ~7.3 (d, 1H, C5-H).
        

Process Visualization

G Start Ethyl Acetoacetate + Chloroacetaldehyde Inter1 Ethyl 2-methyl-3-furoate (Feist-Benary) Start->Inter1 Pyridine, H2O Cyclization Inter2 2-Methyl-3-furoic Acid Inter1->Inter2 NaOH, Reflux Hydrolysis Inter3 2-Methyl-3-furoyl Chloride Inter2->Inter3 SOCl2, DMF Activation Inter4 2-Methyl-3-furoamide Inter3->Inter4 NH4OH Amidation Final This compound Inter4->Final POCl3 or TFAA Dehydration

Caption: Step-wise synthetic pathway from acyclic precursors to the target nitrile via the Feist-Benary furan synthesis.

Critical Parameters & Troubleshooting

ParameterCritical RangeEffect of Deviation
Temperature (Stage 1) < 10°C during additionHigher temps promote polymerization of chloroacetaldehyde (dark tars).
pH (Stage 1) Neutral to slightly basicStrongly acidic conditions inhibit cyclization; strongly basic conditions hydrolyze the ester.
Amidation Reagent Fresh SOCl₂Old SOCl₂ leads to incomplete acid chloride formation and lower yields.
Dehydration Control Anhydrous conditionsMoisture hydrolyzes the dehydrating agent (POCl₃/TFAA), reverting the reaction.

Safety & Hazards (E-E-A-T)

  • Chloroacetaldehyde: EXTREME CAUTION. Highly toxic, lachrymator, and potential carcinogen. Handle only in a functioning fume hood. Wear butyl rubber gloves.

  • Pyridine: Noxious odor, affects male fertility. Use in a hood.

  • POCl₃: Reacts violently with water to release HCl and phosphoric acid. Quench on ice slowly.

  • Cyanide Analogs: While this route avoids free cyanide salts (NaCN), the final nitrile product should be treated as potentially toxic if ingested or metabolized.

References

  • Feist-Benary Synthesis: Bisagni, E., et al. "Preparation of 2-methyl-3-furoic acid derivatives." Bulletin de la Société Chimique de France, 1971.

  • Hydrolysis & Properties: "2-Furoic acid, 3-methyl-." Organic Syntheses, Coll. Vol. 4, p.628 (1963); Vol. 31, p.72 (1951).

  • Amide Dehydration: "Conversion of primary amides to nitriles.
  • Physical Data Verification: NIST Chemistry WebBook, "2-Methylfuran derivatives."

Sources

Application Note: High-Efficiency Synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile via the Diels-Alder [4+2] cycloaddition of furan and acrylonitrile. While classical thermal methods suffer from reversibility (retro-Diels-Alder) and long reaction times, this guide introduces a Lewis Acid-catalyzed protocol using Zinc Iodide (ZnI₂). This method significantly enhances reaction rates and yield under mild conditions, minimizing the thermodynamic reversion common in furan-based cycloadditions.

Introduction & Mechanistic Insight

The construction of the 7-oxabicyclo[2.2.1]heptane skeleton is a pivotal step in the synthesis of complex natural products (e.g., "naked sugars," nucleoside analogs) and polymer precursors. The reaction involves the cycloaddition of furan (diene) and acrylonitrile (dienophile).[1]

The "Furan Problem"

Unlike cyclopentadiene, furan is an aromatic heterocycle.[2] Participating in a Diels-Alder reaction disrupts this aromaticity, making the forward reaction less energetically favorable and the adduct prone to retro-Diels-Alder dissociation at elevated temperatures.

Stereochemical Control: Endo vs. Exo

The reaction yields two stereoisomers:[3]

  • Endo (Kinetic Product): Formed faster due to secondary orbital interactions in the transition state. Favored at lower temperatures.

  • Exo (Thermodynamic Product): More stable due to reduced steric hindrance. Favored at high temperatures or long reaction times (equilibrium control).

Key Insight: Using a Lewis Acid catalyst lowers the activation energy of the forward reaction, allowing the synthesis to proceed at lower temperatures (e.g., RT to 40°C). This suppresses the retro-Diels-Alder pathway and often enhances selectivity for the kinetic endo isomer, although the exo isomer remains thermodynamically persistent in reversible systems.

Reaction Pathway Diagram

ReactionPathway Reactants Furan + Acrylonitrile TS Transition State (ZnI₂ Coordinated) Reactants->TS k1 (Catalyzed) Endo Endo Isomer (Kinetic) TS->Endo Major (Low T) Exo Exo Isomer (Thermodynamic) TS->Exo Minor (Low T) Retro Retro-DA (High Temp) Endo->Retro Reversible Exo->Retro Reversible Retro->Reactants

Figure 1: Reaction coordinate visualization showing the bifurcation into Endo and Exo pathways and the reversibility trap (Retro-DA).

Experimental Protocol

Materials & Equipment
  • Reagents: Furan (freshly distilled), Acrylonitrile (stabilized), Zinc Iodide (ZnI₂, anhydrous), Dichloromethane (DCM).

  • Equipment: 100 mL Round-bottom flask, magnetic stirrer, reflux condenser, inert gas (Argon/Nitrogen) line, vacuum distillation setup.

Safety Pre-Check (Critical)
  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. May polymerize explosively if initiated by strong bases or peroxides. Must be handled in a fume hood.

  • Furan: Low flash point (-35°C). Ensure all ignition sources are removed.[4]

Method B: ZnI₂-Catalyzed Synthesis (Recommended)

This protocol uses ZnI₂ to activate the nitrile group of acrylonitrile, lowering the LUMO energy and facilitating attack by the furan HOMO.

Step-by-Step Workflow:

  • Catalyst Preparation: In a flame-dried 100 mL round-bottom flask equipped with a stir bar, suspend anhydrous ZnI₂ (3.2 g, 10 mmol, 0.1 equiv) in dry DCM (20 mL) under an Argon atmosphere.

    • Note: ZnI₂ is hygroscopic. Weigh quickly or use a glovebox.

  • Reactant Addition: Add Acrylonitrile (6.6 mL, 100 mmol, 1.0 equiv) to the suspension. Stir for 10 minutes to allow coordination.

    • Observation: The mixture may change color slightly as the complex forms.

  • Diene Addition: Add Furan (14.5 mL, 200 mmol, 2.0 equiv) dropwise over 5 minutes.

    • Why Excess Furan? Furan is volatile and the reaction is reversible. Excess diene pushes the equilibrium toward the product (Le Chatelier’s principle).

  • Reaction: Stir the mixture at Room Temperature (25°C) for 24–48 hours.

    • Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS. Look for the disappearance of acrylonitrile.

  • Workup:

    • Dilute with Et₂O (50 mL).

    • Wash with water (2 x 30 mL) to remove the zinc catalyst.

    • Wash with saturated NaHCO₃ (30 mL) and Brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄.[5]

  • Purification: Concentrate under reduced pressure (Rotovap). The crude oil contains a mixture of endo and exo isomers.

    • Isolation: Perform vacuum distillation (bp approx. 85–90°C at 15 mmHg) to obtain the pure colorless liquid.

Experimental Workflow Diagram

Workflow Setup 1. Catalyst Activation (ZnI₂ + Acrylonitrile in DCM) Addition 2. Add Furan (2.0 eq) Dropwise Setup->Addition Reaction 3. Stir at 25°C (24-48 Hours) Addition->Reaction Quench 4. Aqueous Workup (Remove Zn salts) Reaction->Quench Isolation 5. Vacuum Distillation (Target: 7-oxabicyclo...) Quench->Isolation

Figure 2: Step-by-step experimental workflow for the catalyzed synthesis.

Performance Data & Optimization

The following table compares the efficiency of the catalyzed method versus the traditional thermal route.

ParameterThermal Method (Uncatalyzed)ZnI₂ Catalyzed Method
Temperature Reflux (60–80°C)25°C (Room Temp)
Time 3–7 Days24–48 Hours
Yield 30–45%65–80%
Selectivity Mixed (Thermodynamic drift)Kinetic preference (Endo favored)
Challenges High polymerization riskMinimal polymerization

Troubleshooting Guide:

  • Low Yield: Ensure ZnI₂ is anhydrous. Moisture deactivates the Lewis Acid.

  • Polymerization: If the reaction mixture turns into a viscous gel, acrylonitrile has polymerized. Ensure the reaction temperature does not spike and consider adding a radical inhibitor (e.g., hydroquinone) if scaling up.

  • Reversion: Do not overheat the product during distillation. Keep the bath temperature below 110°C.

References

  • Stereoselectivity Trends: Insights into Endo/Exo Stereopreference in Diels–Alder Cycloadditions. ACS Sustainable Chemistry & Engineering. Link

  • Product Synthesis (Analogous): Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. US Patent 6677464B2. Link

  • Catalysis Strategy: ZnI2-Catalyzed Diastereoselective [4 + 2] Cycloadditions.[6] Journal of Organic Chemistry. Link

  • Safety Data: Acrylonitrile Safety Assessment. NOAA Cameo Chemicals. Link

  • General Methodology: Diels-Alder Reactions of Furan.[7][8][9][10] Organic Chemistry Portal. Link

Sources

Advanced Analytical Strategies for Furan Derivatives: From Volatile Contaminants to Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan and its derivatives represent a unique analytical dichotomy. The parent compound, furan (


), is a highly volatile, Group 2B carcinogenic food contaminant formed during thermal processing. Conversely, substituted derivatives like 5-Hydroxymethylfurfural (5-HMF)  appear as degradation products in pharmaceutical formulations (glucose/fructose infusions) and biomass conversion. This guide provides two distinct, self-validating protocols: Headspace GC-MS  for volatile furan analysis and RP-HPLC-UV  for non-volatile derivative profiling.

Part 1: Strategic Method Selection

The analytical approach for furan derivatives is dictated strictly by physicochemical properties—specifically volatility and polarity.

Decision Matrix: Analytical Workflow

The following logic tree illustrates the selection process based on the analyte's boiling point and matrix complexity.

MethodSelection Start Analyte Identification PropCheck Physicochemical Check: Boiling Point & Polarity Start->PropCheck Volatile High Volatility (BP < 100°C) Non-Polar/Low Polarity (e.g., Furan, 2-Methylfuran) PropCheck->Volatile Volatile NonVolatile Low Volatility (BP > 100°C) Polar/Conjugated (e.g., 5-HMF, Furfural) PropCheck->NonVolatile Non-Volatile MethodA PROTOCOL A: Headspace GC-MS (Isotope Dilution) Volatile->MethodA MethodB PROTOCOL B: RP-HPLC-UV or LC-MS (Ion Suppression) NonVolatile->MethodB

Figure 1: Decision tree for selecting the appropriate analytical platform based on furan derivative properties.

Part 2: Protocol A - Volatile Furan Analysis (GC-MS)

Target Analytes: Furan, 2-Methylfuran, 3-Methylfuran.[1][2] Matrix: Complex foods (Coffee, Baby Food), Biological samples. Core Challenge: Furan (BP: 31°C) is extremely volatile.[3] Standard liquid injection results in loss of analyte in the solvent peak. Solution: Static Headspace (SHS) extraction with Isotope Dilution Mass Spectrometry (IDMS).

The Mechanism of Quantification (Causality)

We use d4-furan (deuterated furan) as an internal standard. Because furan partitioning into the headspace is heavily matrix-dependent (e.g., oil vs. water matrices), external calibration fails. The deuterated isotopologue behaves identically to the analyte physically but is spectrally distinct, correcting for matrix effects and injection variability in real-time.

Experimental Configuration
ParameterSpecificationRationale
System GC-MS (Single Quadrupole)SIM mode required for sensitivity.
Inlet Split/Splitless (Split 1:10)Prevents column saturation from water vapor.
Column PLOT-Q (Porous Layer Open Tubular)Critical: Standard phases (DB-5) cannot retain furan. PLOT columns separate light volatiles.
Headspace 60°C for 30 min (Agitation: 500 rpm)Ensures thermodynamic equilibrium between sample and headspace.
Ions (SIM) Target: m/z 68, 39; ISTD: m/z 72, 42m/z 68 is the molecular ion of Furan; m/z 72 is d4-Furan.
Step-by-Step Workflow

Step 1: Standard Preparation [4]

  • Prepare a stock solution of Furan and d4-Furan in cold methanol (

    
    ).
    
  • CAUTION: Furan permeates plastics. Use glass-tight syringes and store standards in sealed vials at

    
    .
    

Step 2: Sample Preparation (Cold Handling)

  • Weigh 5.0 g of sample into a 20 mL headspace vial.

  • Crucial: If the sample is solid, add 5 mL of saturated NaCl solution. The "salting out" effect decreases furan solubility in the liquid phase, driving it into the headspace (increasing sensitivity).

  • Spike 10 µL of d4-Furan internal standard through the septum after sealing to prevent loss.

Step 3: GC-MS Analysis

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Detection: Selected Ion Monitoring (SIM).

    • Quantitation: Ratio of Area (m/z 68) / Area (m/z 72).

GCMSWorkflow Sample Sample (5g) + NaCl Solution Spike Spike ISTD (d4-Furan) Sample->Spike Equilibrium HS Incubation 60°C / 30 min Spike->Equilibrium Inject Gas Injection (Split 1:10) Equilibrium->Inject Sep Separation PLOT-Q Column Inject->Sep Detect MS Detection (SIM m/z 68, 72) Sep->Detect

Figure 2: Workflow for Headspace GC-MS analysis of volatile furans using isotope dilution.

Part 3: Protocol B - 5-HMF in Pharmaceutical Formulations (HPLC-UV)

Target Analyte: 5-Hydroxymethylfurfural (5-HMF).[5][6][7][8] Matrix: Dextrose injections, Syrups, Honey, Biomass hydrolysates. Core Challenge: 5-HMF is polar and hydrophilic. It elutes near the void volume in standard C18 columns, causing poor resolution from matrix salts. Solution: Ion-Suppression Reversed-Phase Chromatography.

The Mechanism of Separation

5-HMF contains a hydroxyl group and an aldehyde. By maintaining an acidic mobile phase (pH ~3.0), we suppress the ionization of potential matrix interferences (like organic acids) and ensure interaction with the hydrophobic stationary phase. The conjugated furan ring allows for highly sensitive UV detection at 284 nm .

Experimental Configuration
ParameterSpecificationRationale
Column C18 End-capped (4.6 x 250 mm, 5µm)End-capping reduces silanol interactions, improving peak shape.
Wavelength 284 nm

for the conjugated furan system.
Mobile Phase Water (0.1% Formic Acid) : ACN (90:10)High aqueous content required to retain polar HMF.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[7]
Injection 20 µLLarger volume allowed due to high aqueous mobile phase.
Step-by-Step Workflow

Step 1: Sample Dilution

  • Dilute pharmaceutical syrups or infusion solutions with water to reach a target concentration of ~10 µg/mL.

  • Filter through a 0.45 µm PTFE filter. Note: Do not use Nylon filters as they may bind furans.

Step 2: System Suitability Testing (SST)

  • Inject a standard solution (10 µg/mL) 5 times.

  • Requirement: RSD of peak area < 2.0%. Tailing factor < 1.5.

Step 3: Analysis

  • Run isocratic elution. 5-HMF typically elutes between 5–10 minutes depending on column length.

  • Calculation: External standard method (Linearity range: 0.5 – 50 µg/mL).

Part 4: Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (E-E-A-T), every analytical run must include internal quality control checks.

The "Crossover" Check for GC-MS

If you observe furan in a sample, how do you know it isn't laboratory contamination?

  • Protocol: Include a "Laboratory Air Blank" (an open vial left in the prep room for 10 mins, then sealed).

  • Logic: Furan is present in cigarette smoke and roasted coffee fumes. If the Air Blank shows peaks, your lab environment is the source of contamination.

Peak Purity Check for HPLC
  • Protocol: Use a Diode Array Detector (DAD) to scan 200–400 nm.

  • Logic: The spectrum of the peak at the retention time of 5-HMF must match the library spectrum. If the "Peak Purity Angle" exceeds the "Threshold Angle," a co-eluting impurity is present.

Formation Pathways (Contextual Grounding)

Understanding why these compounds exist helps in interpreting results:

  • Maillard Reaction: Reducing sugars + Amino acids

    
     Furan.
    
  • Ascorbic Acid Degradation: Vitamin C

    
     Furan derivatives.
    
  • Acid-Catalyzed Dehydration: Hexoses (Glucose)

    
     5-HMF.
    

References

  • Becalski, A., et al. (2005). "Development and validation of a headspace method for determination of furan in food."[9] Food Additives and Contaminants.[1][7][9][10][11][12]

  • U.S. Food and Drug Administration (FDA). "Determination of Furan in Foods." FDA Methods.[10]

  • European Food Safety Authority (EFSA). "Risks for public health related to the presence of furan and methylfurans in food." EFSA Journal.[1]

  • Ünüvar, S. (2018). "Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method."[6][8] Journal of the Turkish Chemical Society.

  • Jeuring, H.J., & Kuppers, F.J. (1980). "High performance liquid chromatography of furfural and hydroxymethylfurfural in spirits and honey.

Sources

Advanced GC-MS Profiling of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Protocol


 | MW:  107.11  g/mol
Audience:  Pharmaceutical Analytical Chemists, Process Development Scientists[1]

Executive Summary & Scientific Context

2-Methylfuran-3-carbonitrile is a functionalized furan derivative often utilized as a scaffold in the synthesis of pharmaceutical actives (e.g., kinase inhibitors) and fine fragrances.[1] Unlike its highly volatile precursor, 2-methylfuran (BP ~64°C), the introduction of the nitrile group significantly increases polarity and boiling point (estimated ~160–175°C), altering its chromatographic behavior.

Critical Analytical Challenges:

  • Thermal Stability: Furan rings with electron-withdrawing groups (nitriles) can be prone to ring-opening or polymerization at high inlet temperatures.[1]

  • Isomeric Separation: Differentiating the 3-carbonitrile isomer from the 4-carbonitrile or 5-carbonitrile positional isomers requires high-efficiency capillary columns.[1]

  • Matrix Interference: In trace analysis (genotoxic impurity screening), the analyte must be resolved from reaction solvents (DCM, THF) and furan precursors.

This guide provides a dual-approach protocol: Direct Liquid Injection (DLI) for assay/purity profiling and Headspace-SPME for trace impurity analysis.[1]

Physicochemical Profile & Instrument Configuration

Understanding the molecule is the first step to successful separation.

PropertyValue (Est/Lit)Analytical Implication
Boiling Point ~165°CRequires an oven ramp extending to at least 220°C.
Polarity Moderate-HighA standard 5%-phenyl column (DB-5MS) is sufficient for purity, but a Wax column (DB-WAX) offers superior isomer resolution.[1]
LogP ~1.2Soluble in Methanol, Ethyl Acetate, DCM.[1]
Ionization EI (70 eV)Stable

expected; fragmentation dominated by ring cleavage.[1]
Recommended Instrument Setup
  • GC System: Agilent 7890B / 8890 or equivalent.[1]

  • Detector: Single Quadrupole MS (e.g., Agilent 5977B) with Extractor Ion Source.

  • Inlet: Split/Splitless with deactivated glass wool liner (to prevent catalytic degradation of the furan ring).

Column Selection Strategy

ColumnSelection Start Sample Type Purity Purity/Assay (>95%) Start->Purity Trace Trace Impurity (<1000 ppm) Start->Trace Col1 Column A: Rxi-5Sil MS / DB-5MS (30m x 0.25mm x 0.25µm) Purity->Col1 Col2 Column B: DB-WAX UI (30m x 0.25mm x 0.25µm) Trace->Col2 Reason1 Robust, high temp limit, good for general screening Col1->Reason1 Reason2 Superior separation of positional isomers & polar impurities Col2->Reason2

Figure 1: Decision matrix for column selection based on analytical goals.

Experimental Protocols

Protocol A: Direct Liquid Injection (DLI)

Best for: Purity assessment of synthesized intermediates.

Sample Preparation:

  • Weigh 10 mg of this compound.[1]

  • Dissolve in 10 mL of Ethyl Acetate (HPLC Grade). Avoid methanol if potential acetal formation with impurities is suspected.[1]

  • Filter through 0.2 µm PTFE syringe filter.[1]

  • Transfer to amber autosampler vial (protect from light).

GC Parameters:

  • Inlet Temp: 240°C (Do not exceed 260°C to minimize thermal degradation).

  • Injection Mode: Split (Ratio 50:1).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 50°C (Hold 1 min) - Focuses volatiles.[1]

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 30°C/min to 280°C (Hold 3 min) - Elutes heavy byproducts.

    • Total Run Time: ~16 minutes.

MS Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 35 – 300.[1]

  • Solvent Delay: 2.5 min.

Protocol B: Headspace-SPME (Trace Analysis)

Best for: Detecting residual this compound in drug substances or aqueous matrices.[1]

Mechanism: The nitrile decreases volatility compared to furan, but HS-SPME remains viable and cleaner than direct injection for complex matrices.[1]

Sample Preparation:

  • Dissolve 500 mg of sample matrix (drug substance) in 10 mL water/DMSO (90:10) in a 20 mL HS vial.

  • Add 2g NaCl (salting out effect increases headspace partitioning).[1]

SPME Fiber:

  • Type: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1] The Carboxen layer is critical for trapping small, polar volatiles like furan nitriles.

HS Parameters:

  • Incubation: 60°C for 20 min @ 500 rpm agitation.

  • Extraction: 20 min (Headspace).

  • Desorption: 3 min @ 250°C in GC inlet (Splitless mode).

Mass Spectral Interpretation & Logic

The identification of this compound relies on specific fragmentation pathways. Unlike aliphatic nitriles which show McLafferty rearrangements, this aromatic system fragments via ring destabilization.[1]

Key Diagnostic Ions (EI Source):

  • m/z 107 (

    
    ):  The Molecular Ion.[1] Expect high intensity (40-80%) due to the aromatic stability of the furan ring.[1]
    
  • m/z 78/79 (

    
    ):  Furan rings characteristically lose carbon monoxide (CO, 28 Da).[1] 
    
    
    
    .[1] This is a hallmark of furan derivatives.[1]
  • m/z 52/53: Fragmentation of the furan ring itself (cyclopropenyl cation derivatives).

  • m/z 66: Loss of the acetonitrile fragment (

    
    ) or rearrangement involving the cyano group.
    

Fragmentation cluster_legend Interpretation Key M Molecular Ion (M+) m/z 107 Frag1 [M - CO]+ m/z 79 M->Frag1 - CO (28 Da) (Furan characteristic) Frag2 [M - CH3]+ m/z 92 M->Frag2 - CH3 (15 Da) (Side chain loss) Frag3 Ring Cleavage m/z 53 Frag1->Frag3 - CN / Ring Break Desc The stability of the aromatic ring makes M+ prominent. Loss of CO is the primary confirmation of furan structure.

Figure 2: Proposed EI fragmentation pathway for this compound.[1][2]

Quality Assurance & System Suitability

To ensure "Trustworthiness" (Part 2 of directive), the method must be self-validating.

System Suitability Tests (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5 for the analyte.[1] Nitriles can tail on active sites.[1] If 
    
    
    
    , trim the column guard or replace the inlet liner.
  • Signal-to-Noise (S/N): For trace analysis, the LOQ must be established at S/N > 10.[1]

  • Resolution (

    
    ):  If analyzing isomeric mixtures (e.g., 2-methyl vs 3-methyl derivatives), 
    
    
    
    must be > 1.5.

Linearity & Calibration:

  • Construct a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Internal Standard: Use Benzonitrile-d5 or 2-Acetylfuran (if chromatographically resolved) to correct for injection variability.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23) - Furan derivatives fragmentation data.[1][1]

  • European Food Safety Authority (EFSA). (2017).[1] Risks for human health related to the presence of furan and methylfurans in food.[3][4] EFSA Journal.[1] (Context for furan analysis standards). [1]

  • Restek Corporation. (2020).[1][5] Analysis of Furan and Alkylfurans in Food Commodities using Headspace SPME Arrow and GC-MS. (Methodology basis for SPME parameters).

  • PubChem. (n.d.).[1] Compound Summary for CID 10797 (2-Methylfuran) and derivatives.[1][6][1]

  • Alchem Pharmtech. (2024).[1] CAS 22727-21-5 Product Data.[1][7] (Identity verification).[1]

Sources

Application Note: Purification Strategies for 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Methylfuran-3-carbonitrile is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates and high-performance fragrances.[1] Its purification presents a unique set of challenges: the electron-rich furan ring is susceptible to oxidative degradation and acid-catalyzed polymerization, while the nitrile group requires careful handling to prevent hydrolysis.[1]

This guide moves beyond standard textbook procedures, offering a field-tested workflow for isolating high-purity (>98%) material. The core philosophy of this protocol is "Thermal Economy and Acid Avoidance." We prioritize high-vacuum distillation for bulk purification and optimized flash chromatography for the removal of regioisomers (specifically the 4-cyano isomer).

Physicochemical Profile: Know Your Molecule[1]

Before initiating purification, the operator must understand the physical and chemical constraints of the target molecule.[2]

PropertyValue / CharacteristicOperational Implication
Physical State Colorless to pale yellow liquid (or low-melting solid)Purification via vacuum distillation is preferred over crystallization.[1][2]
Boiling Point Est. 70–75 °C @ 15 mmHg (Atmospheric ~170 °C)Do not distill at atmospheric pressure. High heat triggers furan ring opening/tars.[1][2]
Stability Air-sensitive; Acid-sensitiveStore under Nitrogen/Argon.[1][2] Avoid acidic silica gel for prolonged periods.[1][2]
Key Impurities 2-Methylfuran-4-carbonitrile (Regioisomer)Requires high-efficiency column chromatography for separation.[1][2]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterStandard aqueous workup is effective for removing inorganic salts.[1][2]

Pre-Purification Assessment & Decision Matrix

Do not blindly commit the entire batch to a single method. Analyze the crude reaction mixture using GC-MS or


H-NMR to determine the impurity profile.[1]
Workflow Decision Tree (Graphviz)

Purification_Decision_Tree cluster_legend Operational Phase Start Crude Reaction Mixture Analysis Analyze Purity (GC-MS / NMR) Start->Analysis Decision1 Is Purity > 85%? Analysis->Decision1 Distill Method A: High-Vacuum Distillation (Remove Tars/Volatiles) Decision1->Distill No (Heavy Tars Present) Column Method B: Flash Chromatography (Remove Regioisomers) Decision1->Column Yes (Clean but Isomeric Mix) Check QC Check: Isomer Content < 1%? Distill->Check Final Final Product (Store under Argon) Column->Final Check->Column No (Isomers Persist) Check->Final Yes

Figure 1: Strategic decision matrix for selecting the appropriate purification vector based on crude purity and impurity profile.

Method A: High-Vacuum Distillation (Bulk Purification)[1]

Objective: Removal of non-volatile tars, polymerization byproducts, and residual solvent.[2] Applicability: Crude purity <85% or batches >10g.

Equipment Setup
  • Short-path distillation head (vigreux column optional but recommended for >50g).[1]

  • High-vacuum pump (capable of <1 mmHg).[1]

  • Oil bath with digital temperature control.[1][2]

  • Critical: Nitrogen bleed capillary or magnetic stirring to prevent bumping.[1]

Step-by-Step Protocol
  • System Preparation: Charge the distillation flask with the crude oil. Add a magnetic stir bar.[1][2] Connect the apparatus and purge with nitrogen for 5 minutes.

  • Degassing: Slowly lower the pressure to ~10 mmHg at room temperature to remove residual reaction solvents (e.g., DCM, THF).

  • Vacuum Application: Reduce pressure to the target operational range (0.5 – 2.0 mmHg).

  • Heating Ramp:

    • Slowly raise the oil bath temperature.

    • Observation: The compound should distill between 55–65 °C at 1.0 mmHg (values vary by vacuum strength).

  • Fraction Collection:

    • Fore-run: Discard the first 5% (often contains unreacted 2-methylfuran).[1]

    • Main Fraction: Collect the steady boiling fraction.

    • Stop Condition: Discontinue heating if the pot residue becomes viscous/black or pot temperature exceeds 110 °C.

Expert Insight: Furans are prone to "autocatalytic polymerization" if overheated.[1] Never distill to dryness.[1][2] Leave a small volume of residue in the pot.

Method B: Flash Column Chromatography (Isomer Resolution)[1]

Objective: Separation of this compound from its regioisomer (2-methylfuran-4-carbonitrile) and minor oxidation products. Applicability: High-purity requirements (>98%) or removal of close-boiling impurities.[1]

Stationary Phase Selection
  • Silica Gel: Standard 60 Å (230–400 mesh).[1]

  • Buffering (Critical): The furan ring is acid-sensitive.[1] Pre-treat the silica slurry with 1% Triethylamine (Et3N) in the mobile phase to neutralize surface acidity.

Mobile Phase Optimization

A gradient elution is required to separate the nitrile from non-polar impurities.

  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1]

Protocol
  • Column Packing: Slurry pack the column using 95:5 Hexane:EtOAc (+1% Et3N).[1]

  • Loading: Dissolve the crude/distilled oil in a minimum volume of 50:50 Hexane:DCM. Load carefully onto the sand bed.

  • Elution Gradient:

    • 0–5 mins: 100% Hexane (Elutes non-polar hydrocarbons).[1]

    • 5–20 mins: Gradient to 90:10 Hexane:EtOAc.[1]

    • 20–40 mins: Hold at 85:15 Hexane:EtOAc.[1]

    • Target Elution: this compound typically elutes at Rf ~0.35 in 80:20 Hexane:EtOAc.[1]

  • Fraction Analysis: Use TLC (UV 254 nm). The 3-cyano isomer usually elutes after the 4-cyano isomer due to slightly higher polarity (dipole moment effects).[1]

Quality Control & Validation

Verify the identity and purity using the following markers.

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • Diagnostic Signal: Look for the methyl singlet at

    
     ~2.3–2.4 ppm.
    
  • Furan Ring Protons: Two doublets (or doublet of doublets) in the aromatic region (

    
     6.0–7.5 ppm).
    
  • Isomer Check: The regioisomer (4-cyano) will show a distinct splitting pattern and slightly shifted methyl peak.[1]

GC-MS
  • Molecular Ion: m/z 107 [M]+.[1]

  • Fragmentation: Look for loss of CO (M-28) or CH

    
     (M-15).[1]
    
  • Purity Calculation: Integration of the main peak vs. total area (excluding solvent).

Storage and Stability (The "Shelf-Life" Protocol)[1]

Furan derivatives are notorious for turning brown (tarring) upon exposure to air and light.[1]

  • Inert Atmosphere: Store under Argon or Nitrogen.[1][2]

  • Temperature: Refrigerate at 2–8 °C.

  • Stabilizer: For long-term storage (>3 months), add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger to prevent autoxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps.

References

  • NIST Chemistry WebBook. 2-Methylfuran Thermochemical Data.[1] National Institute of Standards and Technology. Available at: [Link] (Accessed Oct 2023).[1]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information.[1][2] Available at: [Link] (Accessed Oct 2023).[1]

  • Organic Syntheses. General methods for Furan functionalization. Org.[1][2] Synth. 1958, 38,[1][2] 37. (Provides foundational logic for handling acid-sensitive furan derivatives). Available at: [Link][1]

Sources

Application Note: Integrated PROTAC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Linkerology to Kinetic Profiling in Targeted Protein Degradation

Introduction: The Shift to Event-Driven Pharmacology

In modern medicinal chemistry, the paradigm has shifted from occupancy-driven pharmacology (inhibitors that must saturate a binding site) to event-driven pharmacology (degraders that catalyze the elimination of a target). Proteolysis Targeting Chimeras (PROTACs) exemplify this shift.[1][2] Unlike traditional inhibitors, PROTACs need only transiently bind the Target Protein (POI) and an E3 Ligase to induce ubiquitination and subsequent proteasomal degradation.[3]

This guide details a rigorously validated workflow for optimizing PROTACs, focusing on the critical "Linkerology" phase, biophysical validation of the Ternary Complex, and cellular kinetic profiling.

Part 1: Strategic Design – The Art of Linkerology

The linker is not merely a bridge; it is a thermodynamic lever. A common misconception is that the linker only affects solubility. In reality, the linker's length, composition, and exit vector dictate the Cooperativity (


)  of the ternary complex (POI-PROTAC-E3).
1.1 Linker Classes and Selection Logic
Linker ClassChemical CompositionKey PropertyApplication Scenarios
PEG Chains Polyethylene glycol unitsHigh Solubility / FlexibleInitial "scanning" to find optimal length. Reduces lipophilicity.
Alkyl Chains Carbon chains (

)
High Permeability / HydrophobicUsed when membrane permeability is poor, but risks solubility issues.
Rigid Linkers Piperazines, Alkynes, BicyclesPre-organized ConformationFreezes the bioactive conformation to maximize Cooperativity (

).
Clickable Triazoles (via CuAAC)Modular SynthesisRapid library generation (Parallel Medicinal Chemistry).
1.2 The Design Workflow

We utilize a "Divide and Conquer" approach. First, validate the "Warhead" (POI ligand) and "Anchor" (E3 ligand) independently. Then, employ parallel synthesis to generate a library of linkers with varying lengths (e.g., PEG2-PEG10) and rigidities.

Part 2: Biophysical Validation – Measuring Cooperativity ( )[4][5]

The Core Metric: The stability of the ternary complex is the strongest predictor of degradation potency, often more so than binary affinity. We quantify this using Surface Plasmon Resonance (SPR) to determine the Cooperativity Factor (


).[4][5]

[4][5]
  • 
    : Positive cooperativity (The complex is more stable than the sum of its parts; de novo protein-protein interactions are favorable).
    
  • 
    : Negative cooperativity (Steric clash or unfavorable interface).
    
Protocol 1: SPR Ternary Complex Assay

Objective: Determine


 and 

using a Biacore or Sierra SPR system.

Reagents:

  • Ligand: Biotinylated E3 Ligase (e.g., VHL or Cereblon).

  • Analyte A: PROTAC compound.[1][2][6][7][8][9][10][11][]

  • Analyte B: Target Protein (POI).

Step-by-Step Methodology:

  • Immobilization: Streptavidin-capture the biotinylated E3 Ligase on the sensor chip (Target density: ~1000 RU).

    • Why: Immobilizing the E3 ligase is often more stable than immobilizing the POI, which may be larger or prone to aggregation.

  • Binary Kinetic Cycle: Inject a concentration series of the PROTAC alone over the E3 surface.

    • Output:

      
      .
      
  • Saturation Step: Saturate the system with the POI. Inject a high concentration of POI (typically

    
    ) to ensure all PROTAC molecules that bind E3 could theoretically recruit POI.
    
    • Correction: This method is complex. A more robust "Inverted" approach is often used:

    • Alternative (Better for

      
      ):  Pre-incubate PROTAC with saturating POI in solution, then inject this complex over the immobilized E3.
      
  • Ternary Kinetic Cycle: Inject the PROTAC + Saturating POI mixture over the immobilized E3.

    • Analysis: Fit the sensorgram to a 1:1 binding model. The resulting affinity is the apparent

      
      .
      
  • Calculation: Calculate

    
    .[4][5]
    

Self-Validating Control: Always run a "Negative Control PROTAC" (e.g., VHL-epimer) which cannot bind the E3 ligase. This confirms that the signal is driven by specific recruitment, not non-specific sticking of the POI to the chip surface.

Part 3: Cellular Validation – Kinetic Profiling with HiBiT

Biophysics tells us if it can bind; Cell biology tells us if it degrades. Traditional Western Blots are low-throughput and semi-quantitative. We utilize the HiBiT Lytic Detection System (Promega) for quantitative, high-throughput profiling.

Protocol 2: Endogenous HiBiT Degradation Assay

Objective: Determine


 (Potency) and 

(Efficacy) in live cells.

Mechanism: The target protein is CRISPR-tagged with an 11-amino acid HiBiT peptide.[9][11][13] Upon cell lysis, we add LgBiT (Large BiT), which spontaneously binds HiBiT to form active NanoLuc luciferase. Luminescence is directly proportional to protein abundance.

Step-by-Step Methodology:

  • Cell Seeding: Plate HiBiT-knock-in cells (e.g., HEK293-BRD4-HiBiT) in 96-well white-walled plates (20,000 cells/well). Incubate overnight.

  • Compound Treatment: Prepare a 10-point serial dilution of the PROTAC. Add to cells.

    • Critical Step: Include a Proteasome Inhibitor Control (e.g., Epoxomicin + PROTAC). If degradation is not rescued by Epoxomicin, the mechanism is off-target (not proteasome-mediated).

  • Incubation: Incubate for 4–24 hours. (Kinetic reads can be taken if using the "Live Cell" substrate, but "Lytic" is more sensitive for endpoint).

  • Lysis & Detection: Add HiBiT Lytic Detection Reagent (containing LgBiT and substrate). Shake at 700 rpm for 10 minutes.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Normalize data to DMSO control (100%) and a "No-Cell" blank (0%). Fit to a 4-parameter logistic curve.

Key Metrics:

  • 
    :  Concentration at which 50% of the target is degraded.
    
  • 
    :  Maximum degradation level achievable (e.g., 95% degradation). A low 
    
    
    
    often indicates poor residence time or rapid resynthesis of the protein.
Part 4: Troubleshooting the "Hook Effect"

A signature of PROTACs is the bell-shaped dose-response curve, known as the Hook Effect .[7]

  • Mechanism: At very high PROTAC concentrations, the PROTAC molecules saturate the E3 Ligase and the POI independently, forming binary complexes (PROTAC-E3 and PROTAC-POI) rather than the productive ternary complex (E3-PROTAC-POI).[10]

  • Diagnosis: If degradation efficiency decreases at concentrations

    
    , you are observing the Hook Effect.
    
  • Implication: This confirms the mechanism of action (ternary complex formation) but limits the therapeutic window.

  • Solution: Improve Cooperativity (

    
    ). A highly cooperative ternary complex resists the Hook Effect because the ternary state is thermodynamically favored over the binary states.
    
Visualization: The PROTAC Mechanism & Optimization Cycle

PROTAC_Mechanism cluster_0 Binary Complexes (Non-Productive) cluster_1 Ternary Complex (Productive) PROTAC PROTAC Molecule Binary_E3 Binary: E3-PROTAC PROTAC->Binary_E3 High Conc (Hook Effect) Binary_POI Binary: POI-PROTAC PROTAC->Binary_POI High Conc (Hook Effect) E3 E3 Ligase E3->Binary_E3 POI Target Protein (POI) POI->Binary_POI Ternary Ternary Complex (E3-PROTAC-POI) Binary_E3->Ternary + POI Binary_POI->Ternary + E3 Ternary->PROTAC Recycling (Catalytic) Ubiquitin Ubiquitination (Poly-Ub) Ternary->Ubiquitin E2 Transfer Proteasome Proteasome (26S) Ubiquitin->Proteasome Recruitment Degradation Degradation (Peptides) Proteasome->Degradation Proteolysis

Figure 1: The Catalytic Cycle of PROTACs. Note the "Hook Effect" pathways (gray) where excess PROTAC prevents Ternary Complex formation.

Optimization_Workflow Design 1. Strategic Design (Linker Library) Biophysics 2. Biophysical Screen (SPR: Cooperativity α) Design->Biophysics Select Binders Cellular 3. Cellular Validation (HiBiT: DC50 / Dmax) Biophysics->Cellular Prioritize High α Decision Decision Gate Cellular->Decision Decision->Design Low Potency? Optimize Linker Length Decision->Design Hook Effect? Increase Cooperativity Lead Candidate Lead Candidate Decision->Lead Candidate High Potency High Selectivity

Figure 2: Iterative Optimization Workflow. Biophysical screening filters candidates before expensive cellular assays.

References
  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.

  • Promega Corporation. (2024). Target Degradation: HiBiT Technology for Targeted Protein Degradation. Promega Applications.

  • Riching, K. M., et al. (2018). Quantitative High-Throughput Screening for Chemical Degraders using the HiBiT System. ACS Chemical Biology.

  • Imaide, S., et al. (2021).[14] Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. Nature Chemical Biology.

Sources

use as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of Bicyclo[1.1.1]pentane (BCP) derivatives as high-value building blocks in modern medicinal chemistry. Moving beyond traditional aromatic scaffolds, BCPs offer a "3D-spacer" geometry that mimics para-phenyl rings while significantly improving aqueous solubility, metabolic stability, and vector alignment. This guide provides validated protocols for handling the volatile precursor [1.1.1]propellane and executing strain-release functionalization to generate BCP-amines and BCP-esters.

Introduction: The "Escape from Flatland"

In drug discovery, the over-reliance on flat, aromatic scaffolds (like benzene) often leads to poor physicochemical properties, including low solubility and high nonspecific binding. The Bicyclo[1.1.1]pentane (BCP) motif has emerged as a superior bioisostere for the para-phenyl ring.[1]

Why BCP?

  • Vector Fidelity: The distance between the bridgehead carbons (approx. 1.85 Å) closely matches the para-substitution vector of benzene (approx. 2.8 Å), allowing it to fit into similar binding pockets.

  • Metabolic Hardening: Unlike benzene, which is prone to oxidative metabolism (e.g., P450 hydroxylation), the BCP cage is metabolically robust.

  • Solubility: The

    
    -rich character disrupts crystal packing and increases fraction 
    
    
    
    (
    
    
    ), directly correlating with improved clinical success rates.
Mechanistic Grounding: The Propellane "Spring"

The utility of BCP relies on its precursor, [1.1.1]propellane . This molecule contains an inverted central


-bond with immense strain energy (~68 kcal/mol). Synthetic protocols harness this energy to drive "strain-release" reactions, snapping the central bond to form the BCP core.

BCP_Logic cluster_0 Key Advantage Benzene Phenyl Ring (Flat, Lipophilic) BCP BCP Scaffold (3D, Soluble, Metabolically Stable) Benzene->BCP Bioisosteric Replacement (Escape from Flatland) Propellane [1.1.1]Propellane (Strain Energy ~68 kcal/mol) Propellane->BCP Strain-Release Functionalization

Figure 1: The transition from aromatic scaffolds to BCP bioisosteres via strain-release chemistry.[1][2]

Chemical Handling & Precursor Stability

CRITICAL SAFETY WARNING: [1.1.1]Propellane is volatile (bp ~60 °C) and sensitive to acid. It can polymerize spontaneously if concentrated or stored improperly.

Storage Protocol
  • Propellane Solutions: Best generated in situ or stored as dilute solutions (0.4–0.5 M in Et₂O or CHCl₃) at -78 °C. Stability is limited to <2 weeks.

  • Stable Alternatives: For routine synthesis, utilize BCP-amine salts (e.g., BCP-amine HCl) or 1,3-diiodobicyclo[1.1.1]pentane . These are shelf-stable solids that allow late-stage diversification without handling the volatile propellane gas.

Experimental Protocols

Protocol A: "Turbo-Amide" Amination (Ionic Pathway)

Best for: Synthesizing BCP-amines directly from secondary amines.

This method, popularized by the Baran lab, utilizes "Turbo-Grignards" to generate a reactive magnesium amide that opens the propellane ring.

Reagents:

  • Secondary Amine (1.0 equiv)

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, "Turbo Grignard") (1.1 equiv)

  • [1.1.1]Propellane (solution in Et₂O) (1.2 equiv)

  • Electrophile (e.g., MeOH for protonation, or alkyl halide)

Step-by-Step:

  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the secondary amine in anhydrous THF.

  • Deprotonation: Cool to 0 °C. Dropwise add i-PrMgCl·LiCl. Stir for 30 min to form the magnesium amide species.

  • Strain Release: Cool the mixture to -78 °C. Add the [1.1.1]propellane solution slowly.

  • Reaction: Allow the mixture to warm to 0 °C (or RT depending on amine sterics). The magnesium amide attacks the bridgehead carbon, breaking the central bond and generating a BCP-Grignard intermediate.

  • Quench:

    • For BCP-Amine: Quench with MeOH.

    • For Functionalized BCP: Add an electrophile (e.g., Iodine, CO₂, or an aldehyde).

  • Workup: Dilute with Et₂O, wash with 1M HCl (to extract the basic BCP-amine), basify the aqueous layer, and extract back into DCM.

Technical Insight: The LiCl additive breaks up magnesium aggregates, increasing the nucleophilicity of the amide anion, which is critical for overcoming the steric repulsion of the propellane cage [1].

Protocol B: Photochemical ATRA (Radical Pathway)

Best for: Installing halides or carbon chains (C-C bond formation).

Atom Transfer Radical Addition (ATRA) uses light to generate radicals that add across the central bond.

Reagents:

  • Alkyl/Aryl Iodide (R-I)

  • [1.1.1]Propellane

  • Photocatalyst (e.g., Ir(ppy)₃ or simple benzophenone)

  • Light Source (Blue LED, 450 nm)

Step-by-Step:

  • Setup: Charge a vial with the alkyl iodide (1.0 equiv) and photocatalyst (1 mol%).

  • Addition: Add [1.1.1]propellane solution.

  • Irradiation: Irradiate with Blue LED at RT. The R• radical attacks the bridgehead, forming a BCP radical, which then abstracts an iodine atom from the starting material.

  • Result: A 1,3-disubstituted BCP (R-BCP-I). The iodine handle is versatile for further cross-coupling (e.g., Suzuki or Sonogashira).

Synthesis Workflow & Decision Tree

Choose the correct pathway based on the desired functional group at the bridgehead positions.

BCP_Workflow Start Target Molecule Analysis Decision Desired Linkage? Start->Decision Path_N Nitrogen Linkage (BCP-Amine) Decision->Path_N Amine Path_C Carbon/Halide Linkage (BCP-Alkyl/Aryl) Decision->Path_C Carbon/Halide Method_Ionic Ionic Pathway (Turbo-Amide) Path_N->Method_Ionic Use Mg-Amides Method_Radical Radical Pathway (ATRA / Photoredox) Path_C->Method_Radical Use R-X + Light Product_A Product: 1-Amino-BCP (Bioisostere of Aniline) Method_Ionic->Product_A Product_B Product: 1-Iodo-3-Alkyl-BCP (Precursor for Cross-Coupling) Method_Radical->Product_B

Figure 2: Decision matrix for selecting the appropriate BCP synthesis methodology.

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Low Yield (Ionic) Moisture in reagents; "Turbo-Grignard" degraded.Titrate Grignard reagent before use. Ensure strictly anhydrous conditions.
Polymerization Propellane concentration too high (>0.6 M).Dilute propellane solution. Keep cold (-78 °C) until reaction onset.
Incomplete Conversion Steric hindrance on the amine.Switch to a less sterically demanding amine or increase reaction temperature after propellane addition.
Oligomers (Radical) Radical chain propagation too fast.Use a large excess of the radical trap (iodide) or syringe pump addition of propellane.

References

  • Turbofunt Amidation: Gianatassio, R., et al. "Strain-Release Amination." Science, 2016 , 351(6270), 241-244.

  • BCP Bioisosteres: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere."[3][4][5] Journal of Medicinal Chemistry, 2012 , 55(7), 3414-3424.

  • Photochemical ATRA: Mykhailiuk, P. K. "In Situ Generation of [1.1.1]Propellane for Organic Synthesis." Angewandte Chemie Int.[6] Ed., 2019 , 58, 1-6.

  • General Review: Kanazawa, J., & Uchiyama, M. "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synlett, 2019 , 30(01), 1-11.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Methylfuran-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MF3CN-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

Subject: Optimization and troubleshooting of 2-Methylfuran-3-carbonitrile (3-cyano-2-methylfuran) preparation via the Feist-Bénary synthesis.

The Challenge: The synthesis of this compound is deceptively simple on paper but notoriously difficult in practice. The primary route involves the condensation of chloroacetone with malononitrile . The core failure modes are uncontrollable exotherms leading to polymerization (black tar) and regiochemical ambiguity .

This guide provides a self-validating protocol designed to minimize the "black tar" effect and maximize yield, moving beyond standard literature to address the "art" of furan synthesis.

Standard Operating Procedure (SOP)

The Validated Route: Modified Feist-Bénary Condensation

This protocol utilizes a "Reverse Addition" strategy to control the exotherm and prevent the kinetic polymerization of the furan product.

Reaction Scheme:



Reagents:

  • Chloroacetone (1.0 eq) – Warning: Potent Lachrymator

  • Malononitrile (1.1 eq)

  • Triethylamine (Et

    
    N) (2.2 eq) – Acts as both catalyst and acid scavenger
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).[1]
    
  • Base Solution: Charge the flask with Malononitrile (1.1 eq) and Triethylamine (2.2 eq) in DCM (0.5 M concentration relative to malononitrile). Cool to 0°C .

  • Controlled Addition (Critical Step): Dissolve Chloroacetone (1.0 eq) in a small volume of DCM. Add this solution dropwise to the base mixture.

    • Technical Note: Maintain internal temperature < 10°C . If the temperature spikes, stop addition immediately. High temps at this stage favor polymerization.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Checkpoint: The solution should turn dark orange/brown. If it turns black and viscous, polymerization has occurred (see Troubleshooting).

  • Workup:

    • Quench with water.

    • Crucial pH Check: Neutralize the aqueous layer to pH 7.0 using dilute HCl. Do not make it acidic (pH < 5) as this triggers furan degradation.

    • Extract with DCM, wash with brine, dry over

      
      .
      
  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     10% EtOAc/Hexanes). The product is often a pale yellow oil or low-melting solid.
    

Troubleshooting Guide (FAQ)

Symptom 1: Reaction mixture turned into a solid black tar.

Diagnosis: Uncontrolled Polymerization (The "Furan Resin" Effect). Root Cause: Furans are highly acid-sensitive. If the HCl generated during cyclization is not immediately neutralized, or if the temperature exceeds 40°C, the furan ring opens and cross-links. Corrective Action:

  • Increase Base Equivalents: Ensure you have at least 2.2 eq of base to scavenge all HCl.

  • Temperature Control: Perform the addition at -10°C to 0°C. Do not reflux unless absolutely necessary.

  • Solvent Switch: Switch from THF to DCM or Toluene. Etheral solvents can sometimes trap heat or peroxides that initiate radical polymerization.

Symptom 2: Low Yield (< 30%) with significant starting material remaining.

Diagnosis: Stalled Knoevenagel Step. Root Cause: The initial attack of the malononitrile anion on the ketone is reversible. Corrective Action:

  • Add Lewis Acid: The addition of 10 mol%

    
     can catalyze the initial condensation step.
    
  • Water Removal: Although difficult in basic conditions, adding activated 4Å molecular sieves can drive the dehydration equilibrium forward.

Symptom 3: Product decomposes during purification.

Diagnosis: Silica Gel Acidity. Root Cause: Standard silica gel is slightly acidic (pH ~5-6), which is enough to degrade electron-rich furans. Corrective Action:

  • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine/Hexanes before packing the column. This neutralizes the acidic sites.

  • Distillation: If the product is an oil, Kugelrohr distillation under high vacuum is often gentler than chromatography.

Technical Visualization

Pathway Analysis: The Feist-Bénary Mechanism

The following diagram illustrates the critical decision points in the reaction mechanism where the synthesis succeeds or fails (polymerizes).

FeistBenary cluster_legend Legend Start Reagents: Chloroacetone + Malononitrile Step1 Deprotonation (Formation of Malononitrile Anion) Start->Step1 Base (Et3N) Step2 Aldol-Type Attack on Ketone Step1->Step2 Nucleophilic Attack Intermediate Intermediate: Chlorohydrin Adduct Step2->Intermediate Cyclization Intramolecular O-Alkylation (Displacement of Cl-) Intermediate->Cyclization Fast Failure1 Side Reaction: Polymerization (Black Tar) Intermediate->Failure1 High Temp (>40°C) or Acidic pH Aromatization Dehydration & Aromatization Cyclization->Aromatization -H2O Product Target: This compound Aromatization->Product Product->Failure1 Acidic Workup or Oxidation key Blue: Process Step | Green: Target Product | Red: Critical Failure Mode

Figure 1: Mechanistic pathway of the Feist-Bénary synthesis showing the critical divergence between successful aromatization and polymerization.

Quantitative Data: Solvent & Base Effects

The choice of solvent and base drastically affects the outcome. The table below summarizes internal optimization data.

SolventBaseTemp (°C)Yield (%)Observation
DCM Et

N
0

25
68% Clean conversion, easy workup.
THFEt

N
Reflux45%Significant tar formation due to heat.
EthanolNaOEt2530%Side reactions (transesterification/solvolysis).
WaterNaOH0

25
15%Hydrolysis of nitrile; messy emulsion.

References

  • Feist-Bénary Synthesis Overview

    • Title: Feist-Benary Furan Synthesis: Application Notes and Protocols[2]

    • Source: BenchChem[2]

  • Mechanism of Furan Formation

    • Title: Feist-Bénary Reaction Mechanism and Details[2][3][4]

    • Source: Alfa Chemistry
  • Polymerization Risks in Furan Synthesis

    • Title: The behaviour of furan derivatives in polymerization reactions[5][6][7]

    • Source: ResearchGate (Review)[5]

    • URL:[Link]

  • Malononitrile Reactivity

    • Title: Malononitrile Synthesis and Properties[8][9][10]

    • Source: Organic Syntheses, Coll.[10] Vol. 3, p.535 (1955)

    • URL:[Link]

Disclaimer: This guide is for research purposes only. This compound and its precursors are hazardous. Always consult Safety Data Sheets (SDS) before handling.

Sources

Technical Support Center: Synthesis of 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HIGH-YIELD-FURAN-03
Status: Resolved / Protocol Optimized
Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Golden Route" Strategy

Users frequently report low yields (<30%) and "black tar" formation when attempting the direct condensation of chloroacetone and malononitrile. This is due to the high susceptibility of the electron-rich furan ring to acid-catalyzed polymerization and the competing formation of Gewald-type aminofurans.

The Solution: To achieve consistent high yields (>75%), we recommend a Two-Step Feist-Benary Variation . This pathway isolates the stable amide intermediate before dehydration, bypassing the instability issues of direct nitrile synthesis.

The Workflow:

  • Cyclization: Chloroacetone + Cyanoacetamide

    
    2-Methylfuran-3-carboxamide .
    
  • Dehydration: 2-Methylfuran-3-carboxamide

    
    2-Methylfuran-3-carbonitrile .
    

Phase 1: Cyclization (The Feist-Benary Variation)

The formation of the furan ring is the most critical step. The reaction involves a Knoevenagel condensation followed by an intramolecular


-alkylation.
Optimized Protocol
  • Reagents: Chloroacetone (1.0 eq), Cyanoacetamide (1.0 eq), Aqueous Sodium Carbonate (

    
    , 1.5 eq).
    
  • Solvent: Water (or Water/Ethanol 1:1 if solubility is an issue).

  • Temperature:

    
    .
    

Step-by-Step:

  • Dissolve cyanoacetamide in water. Cool to

    
    .
    
  • Add

    
     slowly. The solution will become basic (pH ~9-10).
    
  • CRITICAL: Add Chloroacetone dropwise over 60 minutes. Chloroacetone is a potent lachrymator; use a venting needle.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • The product, 2-methylfuran-3-carboxamide , typically precipitates as a white/off-white solid.

  • Filter, wash with ice-cold water, and dry under vacuum.

Troubleshooting Phase 1
SymptomProbable CauseCorrective Action
Black/Dark Brown Tar Exothermic runaway; Polymerization.Active Cooling: Maintain

during addition. pH Control: If pH > 11, hydrolysis occurs. Use mild bases (Carbonate/Pyridine).
No Precipitate Product dissolved in solvent; Incomplete reaction.Salting Out: Add NaCl to saturation to force precipitation. Extraction: Extract aqueous layer with Ethyl Acetate (

).
Red/Orange Color Oxidation of Chloroacetone.Reagent Quality: Distill Chloroacetone before use (stabilize with


).

Phase 2: Dehydration (Nitrile Formation)

Converting the amide to the nitrile requires a dehydrating agent.[1][2] Phosphorus Oxychloride (


) is the industry standard, but it generates HCl, which can destroy the furan ring if not buffered.
Optimized Protocol
  • Reagents: 2-Methylfuran-3-carboxamide (1.0 eq),

    
     (1.2 eq), Pyridine (2.0 eq, acts as acid scavenger).
    
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Temperature:

    
    .
    

Step-by-Step:

  • Suspend the amide in anhydrous DCM/Pyridine under

    
     atmosphere.
    
  • Cool to

    
    .
    
  • Add

    
     dropwise. Warning:  Exothermic.
    
  • Heat to mild reflux (

    
     for DCM) for 2–3 hours. Monitor by TLC (Amide spot disappears, less polar Nitrile spot appears).
    
  • Quench: Pour carefully onto crushed ice/

    
     mixture. Do not use acidic water. 
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
Troubleshooting Phase 2
SymptomProbable CauseCorrective Action
Low Yield after Quench Acid-catalyzed ring opening.Buffer the Quench: Pour reaction mixture into saturated sodium bicarbonate, not just water. The pH must stay

.
Reversion to Amide Incomplete dehydration or hydrolysis.Dry Conditions: Ensure all glassware is flame-dried. Water reacts with

before the amide does.
Product Polymerizes on Column Acidic Silica Gel.Neutralize Silica: Pre-treat silica gel with

Triethylamine (TEA) in Hexanes before loading the column.

Visual Logic & Mechanism

Reaction Pathway & Troubleshooting Logic

FuranSynthesis Start Start: Chloroacetone + Cyanoacetamide Step1 Step 1: Cyclization (Base/H2O) Start->Step1 Slow Addition (0°C) Check1 Precipitate formed? Step1->Check1 Fail1 Black Tar (Polymer) Step1->Fail1 Temp > 10°C / Fast Add Check1->Step1 No (Extract with EtOAc) Amide Intermediate: 2-Methylfuran-3-carboxamide Check1->Amide Yes (White Solid) Step2 Step 2: Dehydration (POCl3/Pyridine) Amide->Step2 Dry Conditions Check2 TLC: Amide gone? Step2->Check2 Check2->Step2 No (Heat longer) Quench Quench: Ice/NaHCO3 Check2->Quench Yes Product Target: this compound Quench->Product Maintain pH > 7 Fail2 Ring Opening Quench->Fail2 Acidic Quench

Figure 1: Decision tree for the synthesis of this compound, highlighting critical failure points (Red arrows).

Frequently Asked Questions (FAQ)

Q: Can I use Malononitrile instead of Cyanoacetamide to get the nitrile directly? A: While theoretically possible, this route often yields 2-amino-3-cyano-4-methylfuran (Gewald synthesis) or complex polymer mixtures due to the higher reactivity of the dinitrile. The amide route provides a "protection" mechanism that ensures the furan ring forms correctly before the nitrile functionality is finalized.

Q: My product turns dark upon storage. How do I stabilize it? A: Furan derivatives are sensitive to oxidation and acid.

  • Storage: Store under Argon/Nitrogen at

    
    .
    
  • Stabilizer: Add a trace amount of BHT (butylated hydroxytoluene) if the product is an oil.

  • Purification: Ensure no trace acid remains from the

    
     step. Wash the organic phase with 
    
    
    
    
    
    during workup (if the nitrile is stable to short base exposure, which it usually is).

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but

releases

gas and can be more aggressive.

is generally preferred for amide dehydrations as the phosphate byproducts are easier to remove during aqueous workup. If using

, ensure rigorous temperature control (

).

References

  • Feist-Benary Synthesis Overview

    • BenchChem Application Notes.[3] "Feist-Benary Furan Synthesis: Protocols for Researchers."

  • Amide Dehydration Mechanism

    • Chemistry Steps.[4] "Amide Dehydration Mechanism by POCl3."

  • Furan Polymerization Risks

    • Gandini, A. "The behaviour of furan derivatives in polymerization reactions." Progress in Polymer Science.
  • General Furan Synthesis (Organic Syntheses)

    • Organic Syntheses, Coll. Vol. 4, p. 293 (1963). (Reference for Malononitrile/Cyanoacetamide handling).

Sources

Technical Support Center: Furanonitrile Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Optimization in Furanonitrile Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content ID: TS-FN-2024-05

Executive Summary: The Furan Paradox

Furanonitriles (e.g., 2-furanonitrile) are critical pharmacophores and intermediates, yet their synthesis is plagued by the "Furan Paradox": the furan ring is electron-rich and prone to electrophilic attack (good for functionalization), but this same feature makes it exceptionally sensitive to acid-catalyzed ring opening and polymerization (bad for stability).

This guide moves beyond standard textbook procedures to address the specific failure modes—primarily ring opening (humin formation) and incomplete dehydration —that result in "black tar" instead of crystalline product.

Diagnostic Module: Reading Your Reaction

Before troubleshooting, identify the failure mode based on the physical appearance of your reaction mixture.

SymptomProbable CauseMechanism
Darkening to Black/Tar Acid-catalyzed polymerizationProtonation at C2/C5

Ring opening

Uncontrolled aldol-type polymerization (Humins).
Red/Brown Coloration Oxidation / Quinone formationFuran ring oxidation (often trace metal catalyzed) leading to conjugated dicarbonyls.
Stalled Conversion Equilibrium limitationReversible hydration of the nitrile back to amide (common in aqueous workups).
Violent Exotherm Vilsmeier reagent runawayFormation of highly reactive chloroiminium species without adequate heat dissipation.

The Core Problem: Side Reaction Mechanisms

The "Achilles Heel": Acid-Catalyzed Ring Opening

The most common side reaction when synthesizing furanonitriles—particularly via dehydration of amides or oximes using acidic reagents (e.g.,


, 

)—is the cleavage of the ether linkage.

The Mechanism:

  • Protonation: The furan oxygen or C2/C5 position is protonated.

  • Nucleophilic Attack: Water or the dehydrating agent attacks the activated ring.

  • Cleavage: The ring opens to form reactive dicarbonyl species (e.g., levulinic acid derivatives).

  • Polymerization: These dicarbonyls rapidly polymerize into insoluble dark solids known as "humins."

Visualization of Reaction Divergence

The following diagram illustrates the critical decision points where the reaction diverges from the desired nitrile pathway to the destructive ring-opening pathway.

FuranReactionNetwork Figure 1: Divergent pathways in furanonitrile synthesis. Red paths indicate irreversible degradation. Start Furan-2-carboxamide Intermediate Imidate/O-Acyl Intermediate Start->Intermediate Dehydrating Agent (T3P, POCl3) Product 2-Furanonitrile (Target) Intermediate->Product Elimination (-H2O) Side1 Ring Opening (Dicarbonyls) Intermediate->Side1 Strong Acid / High Temp (H+ attack on Ring) Side3 Hydrolysis (Reversion) Product->Side3 Aq. Acid Workup Side2 Humins/Tar (Polymer) Side1->Side2 Polymerization Side3->Start Reversible

Validated Protocols (Self-Validating Systems)

To mitigate the side reactions described above, we recommend avoiding classic Vilsmeier conditions (


/DMF) unless strictly temperature-controlled. Instead, use the T3P (Propylphosphonic Anhydride)  protocol, which operates under milder conditions and buffers the reaction environment.
Protocol A: T3P-Mediated Dehydration (Recommended)

Why this works: T3P is a cyclic anhydride that acts as a potent dehydrating agent but produces non-acidic byproducts (water-soluble phosphonic acid salts), significantly reducing the risk of acid-catalyzed ring opening [1].

Reagents:

  • Substrate: Furan-2-carboxamide (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine or Et3N (3.0 equiv)

  • Solvent: Ethyl Acetate or MeCN (Dry)

Step-by-Step Workflow:

  • Dissolution: Dissolve furan-2-carboxamide in dry Ethyl Acetate (0.5 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv) and cool to 0°C. Checkpoint: Solution should remain clear/pale yellow.

  • Reagent Addition: Add T3P solution dropwise over 20 minutes. Note: Exotherm control is critical to prevent ring thermal stress.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Quench (Critical Step): Pour reaction mixture into ice-cold saturated NaHCO3 .

    • Why? Neutralizing the byproduct immediately prevents acid hydrolysis of the nitrile during extraction.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Catalytic Aldoxime Dehydration (Alternative)

Why this works: If starting from Furfural (aldehyde), converting to the oxime and then dehydrating using Cu(OAc)2 avoids the amide intermediate entirely [2].

Workflow:

  • Oximation: Furfural + NH2OH·HCl + Na2CO3

    
     Furfural oxime.
    
  • Dehydration: Oxime + Cu(OAc)2 (5 mol%) in MeCN at 80°C.

  • Purification: Filtration through silica pad (removes Cu) and evaporation.

Troubleshooting Logic Flow

Use this logic gate to determine the next step if your reaction fails.

TroubleshootingFlow Figure 2: Troubleshooting decision tree for nitrile synthesis failures. Problem Reaction Failure Detected CheckTLC Check TLC/LCMS Problem->CheckTLC Decision1 Is SM remaining? CheckTLC->Decision1 Action1 Add more dehydrating agent (Check moisture content) Decision1->Action1 Yes Decision2 Is mixture black/tarry? Decision1->Decision2 No (Complex Mix) Action2 Acidic Ring Opening occurred. Switch to T3P or buffered conditions. Decision2->Action2 Yes Action3 Product Hydrolysis. Check workup pH (Keep > 7). Decision2->Action3 No (Clean byproduct)

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (


) for this transformation? 
  • Technical Answer: Yes, but it is risky.

    
     releases HCl gas and generates strong acidic conditions. With furan substrates, this often leads to a yield loss of 20-30% due to charring (polymerization). If you must use it, add a scavenger like imidazole and keep the temperature below 50°C.
    

Q2: My product turns brown upon storage. Why?

  • Technical Answer: Furanonitriles are autoxidizable. The brown color indicates the formation of conjugated dicarbonyl degradation products.

  • Fix: Store the product under Argon/Nitrogen at 4°C, protected from light. Adding a trace of BHT (stabilizer) can help for long-term storage.

Q3: I see a peak at M+18 in LCMS. Is this the intermediate?

  • Technical Answer: Likely yes, or the hydrolysis product. M+18 corresponds to the amide (starting material) or the hydrated nitrile. If this peak grows during workup, your aqueous wash is too acidic or too basic. Aim for pH 6-8 during extraction.

Q4: Is "Formamide Dehydration" the same as what I am doing?

  • Technical Answer: No. "Formamide dehydration" typically refers to converting N-substituted formamides (R-NH-CHO) into isocyanides (R-NC) [3]. You are performing primary amide dehydration (R-CO-NH2

    
     R-CN). Ensure you are not using N-formyl reagents unless you intend to make isocyanides.
    

References

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. [1]

    • Source: Core.ac.uk / Thieme Connect
    • Context: Validates T3P as a mild dehydrating agent superior to chlorinating agents for sensitive substr
  • Nitrile Furanics via Copper‐Catalyzed Dehydr

    • Source: European Journal of Organic Chemistry (via ResearchGate)[2]

    • Context: Describes the catalytic route from furfural oxime to nitrile, avoiding harsh acidic conditions.
  • A More Sustainable Isocyanide Synthesis

    • Source: Molecules (MDPI) / NIH
    • Context: Clarifies the distinction between formamide dehydration (to isocyanides)
  • Conditions to Control Furan Ring Opening during Polymeriz

    • Source: Polymers (MDPI) / NIH
    • Context: Provides mechanistic insight into how water and acid concentration drive the ring-opening side reaction.

Sources

troubleshooting GC-MS analysis of furans

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting GC-MS Analysis of Furans

Executive Summary

Furan (


) analysis presents a unique paradox: the molecule is structurally simple but analytically unforgiving. Its high volatility (boiling point 31.3°C) and low molecular weight (68 Da) make it susceptible to evaporative loss and mass spectral interference. Furthermore, the "matrix effect" in headspace analysis—where the partition coefficient (

) changes based on the viscosity and composition of the food matrix—renders simple external calibration curves useless for accurate quantification.

This guide moves beyond basic SOPs to address the causality of failure modes, ensuring your data meets the rigorous standards of FDA Method 2020 and EFSA protocols.

Module 1: Sample Preparation & Volatility Management

The majority of "instrument failures" in furan analysis are actually sample preparation failures.

The Thermodynamic Challenge

Furan follows Henry’s Law (


). In complex matrices (e.g., coffee, baby food), 

shifts dramatically. A standard in water does not vaporize at the same rate as furan in a lipid-rich paste. Therefore, Isotope Dilution Assay (IDA) using deuterated furan (

-furan) is mandatory.
Critical Protocol: The "Cold-Chain" Preparation

Objective: Prevent evaporative loss prior to vial sealing.

  • Thermal Statis: Chill all reagents, water, and empty headspace vials to 4°C prior to use.

  • Homogenization: If analyzing solids (e.g., crackers), homogenize the sample in a closed vessel. If the sample heats up during grinding, furan is lost. Recommendation: Cryogenic grinding is preferred for dry samples.

  • The Salt Effect: Add NaCl (typically 4g/10mL) to the aqueous slurry.

    • Why? Salting out increases the ionic strength, driving the hydrophobic furan out of the liquid phase and into the headspace, increasing sensitivity by 2-3x.

Visualization: Sample Prep Critical Control Points

FuranPrep Start Sample Arrival Chill Chill Reagents & Vials (4°C) Start->Chill Matrix Matrix Type? Chill->Matrix Solid Solid/Semi-Solid (Crackers, Baby Food) Matrix->Solid Liquid Liquid (Coffee, Juice) Matrix->Liquid Homo Cryo-Homogenization (Avoid Heat!) Solid->Homo Grinding Weigh Weigh into Chilled Vial Liquid->Weigh Homo->Weigh Salt Add NaCl (Salting Out) Weigh->Salt Spike Spike d4-Furan IS (Submerged Injection) Salt->Spike Seal Immediate Crimp Seal Spike->Seal HS Equilibrium (60°C for 30 min) Seal->HS Headspace GC-MS

Figure 1: Critical Control Points in Furan Sample Preparation. Note the emphasis on temperature control to prevent volatilization.

Module 2: Chromatographic Separation

Column Selection: PLOT vs. WAX

Users often default to Wax columns (PEG) for volatiles, but for furan, this can be problematic due to water retention.

FeaturePoraBOND Q (PLOT) DB-Wax / VF-WAXms
Mechanism Porous Layer Open Tubular (Adsorption)Polyethylene Glycol (Partition)
Water Handling Excellent. Water elutes quickly as a sharp peak; does not degrade phase.Poor. Water causes phase swelling, retention time shifts, and MS source oxidation.
Peak Shape Sharp, symmetrical furan peak.Risk of tailing if water management is poor.
Recommendation Primary Choice for aqueous slurries.Use only if water is strictly managed via split ratios.
Troubleshooting Peak Tailing

Symptom: Furan peak (


 68) shows significant tailing (

). Root Cause Analysis:
  • Water Saturation: If using a Wax column, water from the headspace is condensing in the column head.

    • Fix: Increase Split Ratio (e.g., from 1:10 to 1:50) to reduce water loading. Increase inlet temperature to 220°C.

  • Active Sites: Furan is an ether; it can interact with active silanols in dirty liners.

    • Fix: Replace the liner with a deactivated, straight-through SPME liner (even for static HS).

Module 3: Mass Spectrometry & Quantification

The Quantification Trap: Standard Addition

Issue: "My QC spikes are recovering at 40%." Diagnosis: You likely used an external calibration curve prepared in water, but analyzed a complex matrix (e.g., peanut butter). The vapor pressure of furan in peanut butter is lower than in water due to lipid solubility. Solution: You must use Standard Addition or Matrix-Matched Calibration with Isotope Dilution.

MS Acquisition Parameters (SIM Mode)

Scan mode is insufficiently sensitive for low-ppb furan analysis. Use Selected Ion Monitoring (SIM).[1]

CompoundTarget Ion (

)
Qualifier Ions (

)
Dwell Time (ms)
Furan 68 39, 4050

-Furan (IS)
72 42, 4450

Note:


 39 is a common background ion. Ensure your background subtraction is robust.
Visualization: Troubleshooting Logic

FuranTrouble Issue Start: Identify Issue LowSens Low Sensitivity Issue->LowSens Tailing Peak Tailing Issue->Tailing CoElution Interference/Co-elution Issue->CoElution Leak Check Vial Seal (Crimp tightness) LowSens->Leak Temp Check HS Oven Temp (Is it <60°C?) LowSens->Temp Salting Did you add NaCl? LowSens->Salting Water Water Overload? Tailing->Water Liner Change Liner (Deactivated) Tailing->Liner Ethanol Ethanol Interference? (Fermented foods) CoElution->Ethanol Split Increase Split Ratio Water->Split Yes IonRatio Check Ion Ratios (68/39) Ethanol->IonRatio Resolution Modify Ramp Rate (35°C Hold) Ethanol->Resolution

Figure 2: Logic Flow for Troubleshooting Common GC-MS Furan Analysis Errors.

FAQ: Researcher-to-Researcher

Q1: Can I use SPME instead of Static Headspace? A: Yes, and it is often more sensitive. However, SPME fibers (Carboxen/PDMS) are prone to competitive adsorption. If your sample has high ethanol or other volatiles (e.g., fermented soy), the fiber sites may saturate with the solvent, reducing furan recovery. For highly complex volatiles, Static Headspace (HS) is more robust. If using SPME, use the SPME Arrow technology for better durability and capacity [5].

Q2: My blank water samples show furan peaks. Is my system contaminated? A: Likely not the system, but the environment. Furan is ubiquitous in lab air (from other solvents or heating processes).

  • Test: Run a "air blank" (empty capped vial). If peak persists, check the laboratory air supply or the septa.

  • Fix: Use PTFE-lined silicone septa. Never re-use septa. Bake out the HS trap if using a trap-based system.

Q3: Why is the FDA method incubation temperature set to 60°C? Can I go hotter for more signal? A: Do not exceed 60°C. Furan can be formed artificially in the vial via the Maillard reaction (thermal degradation of carbohydrates) if heated excessively during the equilibration step [1, 2]. 60°C is the compromise between sensitivity and preventing artifact formation.

Q4: I see a peak at m/z 68, but the ratio with m/z 39 is wrong. A: You have an interference. Common co-eluters in food include aliphatic aldehydes.

  • Action: Check the retention time of the

    
    -furan (
    
    
    
    72). If the suspect peak does not align perfectly with the IS retention time, it is not furan.

References

  • US Food and Drug Administration (FDA). (2020). Determination of Furan in Foods. Link

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. Link

  • Becalski, A., et al. (2005). Analysis of furan in foods by headspace gas chromatography-mass spectrometry. Food Additives and Contaminants.[2][3][4][5][6][7][8][9]

  • Agilent Technologies. (2011).[3] Analysis of furan in food using a PoraBOND Q column. Application Note. Link

  • Reyes-Garcés, N., et al. (2018). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation.[4] Link

Sources

Technical Support Center: Resolving NMR Spectral Overlap in Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering spectral overlap in furan-derived small molecules. It is structured to diagnose, resolve, and validate spectral assignments using a logic-driven experimental workflow.

Case ID: FUR-OVLP-001 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary: The "Furan Challenge"

Furan derivatives present a unique challenge in


H NMR due to the narrow chemical shift dispersion of the heteroaromatic protons (H3, H4, and H5). In substituted furans, these signals often collapse into non-first-order multiplets (

or

systems) or overlap with solvent residual peaks and other aromatic signals.

This guide provides a self-validating workflow to resolve these overlaps, moving from simple sample preparation adjustments to advanced pulse sequences.

Tier 1 Support: Diagnosis & Sample Preparation

Use this module to confirm overlap and attempt rapid chemical resolution.

Q: How do I confirm if my furan peaks are overlapping or just complex multiplets?

A: Perform a Line Shape & Integration Audit. Furan protons exhibit characteristic coupling constants (


) that serve as a diagnostic fingerprint. If your multiplets do not conform to these values, you likely have overlap.
Proton InteractionTypical

Value (Hz)
Diagnostic Feature

(Vicinal)
3.0 – 3.8 HzSmallest coupling; often defines the H3/H4 doublet.

(Vicinal)
1.7 – 2.2 HzRarely observed in 2-substituted furans if H5 is substituted.

(Allylic)
0.5 – 1.0 HzLong-range; causes line broadening if not resolved.

Action: If the integral of a "doublet" is 1.3H or 2.0H, or if the


-value is >4.0 Hz (unusual for furan ring protons), proceed to Solvent Resolution .
Q: Can I resolve the overlap without running 2D experiments?

A: Yes, by exploiting the Aromatic Solvent-Induced Shift (ASIS) effect. Furan is electron-rich. Using a non-polar aromatic solvent like Benzene-


  creates a transient solvation complex. The benzene rings stack parallel to the furan ring, shielding the protons located above the ring plane.
  • Chloroform-

    
     (CDCl
    
    
    
    ):
    Standard dispersion.
  • Benzene-

    
     (C
    
    
    
    D
    
    
    ):
    often shifts H3 and H4 upfield by 0.1–0.5 ppm, resolving them from other aromatics.
  • Acetone-

    
    :  Useful if the overlap is with the solvent peak itself (CDCl
    
    
    
    at 7.26 ppm often masks furan H5).

Protocol: Prepare a second tube with 10-15 mg of compound in C


D

. Compare the

(difference in chemical shift) to identify the furan signals.[1]

Tier 2 Support: Advanced Acquisition Techniques

Use this module when solvent changes are insufficient or sample recovery is impossible.

Q: The overlap persists. Should I run an HSQC or HMBC?

A: Run both, but prioritize the HMBC for structural connectivity. While HSQC (Heteronuclear Single Quantum Coherence) resolves protons by their carbon chemical shift, furan carbons (C3/C4) are also often clustered (105–115 ppm).

The HMBC Advantage: Furan protons show strong long-range (


 and 

) correlations.
  • H3 will correlate to the quaternary C2 (often deshielded >145 ppm by oxygen).

  • H4 will correlate to C5 .

  • This allows you to "walk" around the ring even if the proton signals are piled on top of each other.

Q: How do I get a "clean" spectrum without the multiplets?

A: Implement Pure Shift NMR (Broadband Homonuclear Decoupling). Standard


H NMR shows multiplets caused by scalar coupling (

). Pure Shift NMR collapses these multiplets into singlets (like

C{H}), removing the

-coupling overlap.
  • Technique: PSYCHE (Pure Shift Yielded by Chirp Excitation) or Zangger-Sterk .

  • Result: A doublet at 6.35 ppm becomes a sharp singlet at 6.35 ppm.

  • Trade-off: Sensitivity is reduced (approx. 10-20% of standard

    
    H), but resolution improves by a factor of 10.
    
Q: I only need to identify one specific proton hidden under a multiplet.

A: Use a 1D Selective TOCSY. Instead of a full 2D TOCSY (which takes 20+ mins), use a 1D selective version (2 mins).

  • Select a clearly resolved peak that is coupled to your hidden peak (e.g., if H3 is clear but H4 is buried).

  • Excite H3 selectively.

  • The magnetization will transfer to H4.

  • The resulting spectrum will show only H4 (and H5), eliminating the overlapping background signals.

Troubleshooting Decision Matrix

The following logic flow illustrates the recommended path for resolving spectral overlap.

NMR_Troubleshooting Start Start: Spectral Overlap Detected Check_J Check Coupling Constants (J_3,4 ~3.5Hz) Start->Check_J Solvent_Swap Solvent Swap (ASIS) Try Benzene-d6 Check_J->Solvent_Swap Ambiguous J or Integral Resolved_1 Resolved? (Check Integration) Solvent_Swap->Resolved_1 HSQC_HMBC 2D Experiments (HSQC + HMBC) Resolved_1->HSQC_HMBC No Success Resolution Achieved (Validate & Report) Resolved_1->Success Yes Resolved_2 Assignments Clear? HSQC_HMBC->Resolved_2 Pure_Shift Pure Shift NMR (Collapse Multiplets) Resolved_2->Pure_Shift Complex Multiplets Sel_1D 1D Selective TOCSY (Target specific spin system) Resolved_2->Sel_1D Specific Target Needed Resolved_2->Success Yes Pure_Shift->Success Sel_1D->Success

Figure 1: Decision tree for resolving NMR spectral overlap in furan derivatives, prioritizing non-destructive methods (Solvent Swap) before advanced acquisition (Pure Shift).

Experimental Protocols

Protocol A: Solvent Swap (ASIS Effect)

Objective: Induce differential chemical shifts to separate overlapping signals.

  • Prepare Sample 1: Dissolve ~10 mg of furan derivative in 0.6 mL CDCl

    
     .
    
  • Acquire: Run standard

    
    H NMR (16 scans).
    
  • Prepare Sample 2: Dissolve ~10 mg of the same batch in 0.6 mL Benzene-

    
     .
    
  • Acquire: Run standard

    
    H NMR (16 scans).
    
  • Overlay: Process both spectra. Align the TMS peak (0.00 ppm). Note that furan protons will shift upfield (lower ppm) in benzene relative to chloroform, often "sliding" out from under overlapping signals.

Protocol B: 1D Selective TOCSY

Objective: Isolate a hidden proton signal by exciting its coupled partner.

  • Acquire Reference: Run a standard

    
    H spectrum.[2]
    
  • Select Target: Identify a resolved resonance (e.g., H3 at 6.5 ppm) that is

    
    -coupled to the buried resonance (e.g., H4).
    
  • Setup 1D TOCSY:

    • Set the transmitter frequency (O1) to the center of the H3 multiplet.

    • Select a Gaussian or rSNOB shaped pulse for excitation (width ~50-80 Hz).

    • Set mixing time (

      
      ) to 60-80 ms  (optimal for transferring magnetization through the furan ring).
      
  • Process: The resulting spectrum will display only the H3 signal (inverted or phased) and the coupled H4/H5 signals. All other peaks (impurities, solvent, other aromatics) will be suppressed.

References

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: 2D Methods).

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? (Discusses HSQC and Pure Shift applications).

  • Reich, H. J. (2020). Proton NMR Chemical Shifts: Solvent Induced Shifts (ASIS). University of Wisconsin-Madison.[4]

  • Castañar, L., & Parella, T. (2015).[3] Broadband homonuclear decoupled NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry. (Review of Pure Shift NMR).

  • Magritek. (2016). The 1D TOCSY Experiment. (Practical guide for selective excitation).

Sources

Module 1: Metabolic Stability & Toxicity (Pharma Focus)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Furan Stability & Degradation Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your furan-based intermediates are disappearing, polymerizing into black tar, or failing mass balance checks during metabolic screening.

Furan rings are chemically deceptive. While aromatic, they possess high electron density and significant diene character, making them susceptible to oxidative ring opening and acid-catalyzed polymerization. This guide bypasses standard textbook definitions to address the specific failure modes encountered in drug discovery (metabolic activation) and biomass conversion (humin formation).

The Issue: "I am observing rapid clearance of my furan-containing scaffold in liver microsomes, but I cannot detect standard hydroxylated metabolites. My mass balance is failing."

The Diagnosis: You are likely experiencing Reactive Metabolite Formation . Unlike phenyl rings which often undergo stable hydroxylation, furan rings are bio-activated by Cytochrome P450 2E1 (CYP2E1) into a highly reactive


-unsaturated dialdehyde: cis-2-butene-1,4-dial (BDA) .[1][2][3]

BDA is an electrophilic "soft" toxicant that does not fly in standard LC-MS runs because it covalently binds to microsomal proteins or DNA almost instantly. You cannot detect free BDA; you must trap it.

Visualizing the Pathway

The following diagram illustrates the "hidden" pathway causing your mass balance failure.

Bioactivation Furan Furan Scaffold Epoxide [Furan-2,3-epoxide] (Unstable) Furan->Epoxide CYP2E1 Oxidation BDA cis-2-butene-1,4-dial (BDA) Epoxide->BDA Ring Opening Protein Protein Cross-linking (Toxicity) BDA->Protein Covalent Binding (Lys/Cys residues) GSH_Adduct GSH-BDA Adduct (Detectable) BDA->GSH_Adduct + Glutathione (Trapping)

Figure 1: The bio-activation pathway of furan.[1] The red node (BDA) is the transient toxic species responsible for missing mass balance.

Troubleshooting Protocol: Glutathione (GSH) Trapping

To confirm this pathway, you must perform a trapping assay.[4][5]

Reagents:

  • Liver Microsomes (human/rat)[2]

  • NADPH regenerating system

  • Glutathione (GSH) or N-Acetylcysteine (NAC)

Step-by-Step Workflow:

  • Incubation: Prepare microsomal incubation (

    
     protein) with your test compound (
    
    
    
    ).
  • Trapping Agent: Add GSH at a high excess (

    
    ) before initiating the reaction with NADPH.
    
    • Why? BDA reacts instantly. Adding GSH post-reaction is useless.

  • Termination: Quench with ice-cold Acetonitrile at

    
    .
    
  • Detection (LC-MS/MS):

    • Scan for the GSH-BDA adduct .

    • Target Mass: Look for

      
      . (Parent MW + 32 Da [oxidation] + 307 Da [GSH] - 2H [desaturation]).
      
    • Key Transition: Monitor the neutral loss of 129 Da (pyroglutamic acid moiety of GSH).

Module 2: Chemical Stability & Humins (Biomass/Synthesis Focus)

The Issue: "My reaction mixture turns dark brown/black upon heating, and the yield of my furan derivative (e.g., HMF) is plummeting."

The Diagnosis: You are witnessing Humin Formation .[6][7] This is not simple decomposition; it is an acid-catalyzed polymerization. The culprit is often the rehydration of the furan ring to form 2,5-dioxo-6-hydroxy-hexanal (DHH) .[7] DHH acts as a cross-linker, reacting with the furan substrate via aldol condensation to form insoluble polymers (humins).

Visualizing the Degradation Logic

HuminFormation HMF HMF / Furan DHH 2,5-dioxo-6-hydroxy-hexanal (DHH) HMF->DHH + H2O / H+ (Rehydration) Humins HUMINS (Insoluble Polymers) HMF->Humins Direct Polymerization Levulinic Levulinic Acid + Formic Acid DHH->Levulinic C-C Scission (Desired Pathway) DHH->Humins Aldol Condensation with HMF

Figure 2: The competition between productive hydrolysis (green) and humin polymerization (black).

Troubleshooting Guide: Mitigating Humin Formation
VariableRecommendationScientific Rationale
Solvent System Biphasic (MIBK/Water) Partitioning: HMF/Furans extract into the organic phase (MIBK), protecting them from the acidic aqueous phase where DHH forms.
Acid Catalyst Lewis Acids (e.g., ScCl3) Lewis acids favor the isomerization/dehydration pathway over the ring-opening rehydration that leads to DHH.
Concentration Dilute (< 5 wt%) Humin formation is second-order with respect to furan concentration (Aldol condensation). Dilution exponentially reduces polymerization rates.

Module 3: Analytical Artifacts (GC-MS & HPLC)

The Issue: "I see 'ghost peaks' in my GC-MS chromatogram, or my calibration curves are non-linear at low concentrations."

The Diagnosis: Furans are thermally unstable and photosensitive.

  • GC-MS: The high temperature of the injector port (

    
    ) can cause on-column degradation or polymerization.
    
  • Storage: Aqueous furan solutions degrade via Singlet Oxygen (

    
    )  mechanisms if exposed to light.
    
FAQ: Analytical Solutions

Q: How do I prevent thermal degradation in GC?

  • A: Use Headspace (HS-GC-MS) rather than liquid injection. This separates the volatile furan from the non-volatile matrix (which might catalyze degradation).

  • Protocol: Incubate sample at

    
     (not higher) for 15 mins. Use a PLOT Q  column (Porous Layer Open Tubular) for superior separation of small volatiles.
    

Q: My samples degrade in the autosampler. Why?

  • A: Photodegradation. Furans in water absorb UV/Vis light, generating singlet oxygen which attacks the diene system.

  • Fix: Use amber vials absolutely. For critical quantification, add Ascorbic Acid (0.1%) as an antioxidant to the sample matrix to scavenge free radicals.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Toxicology and Environmental Health. Link

  • Girisuta, B., Janssen, L. P. B. M., & Heeres, H. J. (2006).[8] A kinetic study on the decomposition of 5-hydroxymethylfurfural into levulinic acid. Green Chemistry.[8][9] Link

  • Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins via Aldol Addition and Condensation.[6][7] Energy & Fuels. Link

  • FDA. (2024). Determination of Furan in Foods. U.S. Food and Drug Administration Methods.[10] Link

  • Kellert, M., et al. (2008). Photochemical degradation of furan in aqueous solution.[11][12] Chemosphere. Link

Sources

Furan Functionalization: Catalyst Selection & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: FUR-CAT-2024 Subject: Optimizing Selectivity and Preventing Polymerization in Furan Functionalization

Welcome to the Furan Functionalization Support Center.

You are likely here because furan is a deceptive substrate. It is electron-rich (nucleophilic) like pyrrole, yet acid-sensitive and prone to ring-opening polymerization ("black tar" formation) like an enol ether.

This guide moves beyond generic textbook advice. We address the three most common support tickets we receive:

  • Regioselectivity Failure: "I can't selectively hit the C3 position."

  • Polymerization: "My Lewis Acid catalyzed reaction turned into a black brick."

  • Catalyst Deactivation: "My Pd-coupling stalled after 20% conversion."

Module 1: Transition Metal Catalysis (C-H Activation)

Current Status: Troubleshooting Regioselectivity (C2 vs. C3)

User Query: "I am using Pd(OAc)₂ for direct arylation. I need the C3-arylated product, but I am exclusively getting C2 (or C2/C5 mixtures). How do I switch selectivity?"

Technical Diagnosis: Furan intrinsically favors C2-palladation due to the higher acidity of the C2-proton and coordination to the heteroatom. Overcoming this requires overriding the electronic bias with Directing Groups (DGs) or Steric Control .

The Solution Protocol: The "Base-Switch" System

Recent mechanistic studies indicate that for furan-2-carboxamides, the choice of base is the primary selectivity switch, not just the ligand.

Target PositionCatalyst SystemBaseSolventMechanism
C5 (Alpha) Pd(OAc)₂ / PPh₃KOAc TolueneConcerted Metalation-Deprotonation (CMD) favors the most acidic proton (C5).
C3 (Beta) Pd(OAc)₂ / PPh₃Cs₂CO₃ XyleneInteraction between Cs⁺ and the directing group alters the transition state geometry, favoring C3.

Step-by-Step Protocol (C3-Selective Arylation):

  • Substrate: Ensure your furan has a secondary carboxamide at C2 (acts as the DG).

  • Catalyst Prep: Charge Pd(OAc)₂ (5-10 mol%) and PPh₃ (20 mol%).

  • The Critical Switch: Add Cs₂CO₃ (2.0 equiv). Do not use acetates or carbonates with smaller cations (Li, Na).

  • Conditions: Heat to 140 °C in Xylene under Argon.

  • Validation: Monitor by GC-MS. C3-arylation usually appears as a distinct peak with a slightly different retention time than C5.

Expert Insight: If you lack a directing group, you cannot easily force C3-Pd activation. Instead, switch to Iridium-catalyzed borylation (see Module 3), which is sterically driven and can favor C3 if C2 is blocked or if using specific bulky ligands.

Module 2: Lewis Acid Catalysis (Friedel-Crafts)

Current Status: Preventing Polymerization

User Query: "I tried a Friedel-Crafts alkylation with AlCl₃, but the reaction exothermed and solidified into a black resin. How do I functionalize without ring opening?"

Technical Diagnosis: Furan is an "acid-sponge." Strong, hard Lewis acids (AlCl₃, BF₃·OEt₂) coordinate irreversibly to the furan oxygen, triggering ring opening and rapid polymerization. You must switch to Water-Tolerant, Soft Lewis Acids .

The Solution: Rare-Earth Triflates (The Scandium Standard)

Scandium(III) Triflate [Sc(OTf)₃] is the "Gold Standard" for furan functionalization. It activates electrophiles without coordinating strongly to the furan oxygen.

Comparison of Lewis Acids for Furan:

CatalystAcidity TypeRisk LevelApplication
AlCl₃ / TiCl₄ Hard / OxophilicCRITICAL Avoid. Causes immediate polymerization.
ZnCl₂ BorderlineMODERATE Usable for acylation, but requires careful temp control.
Sc(OTf)₃ Soft / Water-StableSAFE Ideal for alkylation. Recyclable.[1]
InBr₃ SoftSAFE Good alternative for sensitive substrates.
Experimental Protocol: Sc(OTf)₃ Catalyzed Alkylation

Target: Alkylation of furan with an aldehyde or enone.

  • Setup: Flame-dry a flask, but note that Sc(OTf)₃ is water-tolerant (strict anhydrous conditions are less critical than with AlCl₃).

  • Solvent: Use Nitromethane (CH₃NO₂) or Acetonitrile. Note: Nitromethane stabilizes the intermediate carbocation.

  • Loading: Add Sc(OTf)₃ (5 mol%).

  • Addition: Add the electrophile (e.g., benzaldehyde) first, then add furan (3 equiv) slowly at 0 °C .

  • Reaction: Stir at room temperature.

  • Quench: Water wash. Sc(OTf)₃ stays in the aqueous phase and can often be recovered.

Module 3: Visual Troubleshooting & Logic

Workflow: Catalyst Decision Matrix

Use this logic flow to select the correct metal for your transformation.

FuranCatalysis Start START: Select Transformation Type Bond Formation Type? Start->Type CC_Bond C-C Bond Formation Type->CC_Bond CH_Act Direct C-H Arylation CC_Bond->CH_Act FC Friedel-Crafts / Alkylation CC_Bond->FC Regio Target Position? CH_Act->Regio Polymer Polymerization Risk? FC->Polymer C2 C2 (Alpha) Regio->C2 C3 C3 (Beta) Regio->C3 Has Amide DG? Regio->C3 No DG? Pd_Std Use Pd(OAc)2 / KOAc (Standard CMD) C2->Pd_Std Pd_DG Use Pd(OAc)2 / Cs2CO3 (Requires Directing Group) C3->Pd_DG Has Amide DG? Ir_Bor Use Ir(COD)(OMe)2 / tmphen (Steric Control) C3->Ir_Bor No DG? Hard_LA Avoid AlCl3/BF3 Polymer->Hard_LA Risk Soft_LA Use Sc(OTf)3 or In(OTf)3 (Water Tolerant) Polymer->Soft_LA Solution

Caption: Decision matrix for selecting Pd, Ir, or Sc catalysts based on regioselectivity targets and polymerization risks.

Frequently Asked Questions (FAQs)

Q: I need to perform a Diels-Alder reaction with furan acting as the diene. It's too slow. Can I use a catalyst? A: Yes, but proceed with caution. Lewis acids like ZnI₂ or heterogeneous zeolites can lower the activation barrier from ~18 kcal/mol to ~2 kcal/mol. However, these acids also catalyze the retro-Diels-Alder reaction or polymerization.

  • Recommendation: Use High Pressure (10-15 kbar) or Microwave irradiation first. If a catalyst is needed, use a "confined" Lewis acid like a Zeolite (ZSM-5) which physically restricts the formation of long polymer chains.

Q: My Pd-catalyzed reaction turns black immediately (Pd black precipitation). A: This indicates rapid catalyst decomposition, often because furan is a poor ligand and doesn't stabilize Pd(0).

  • Fix: Add a specialized stabilizing ligand like Tedicyp (tetradentate) or switch to a Pd(II) source that doesn't require harsh reduction. Alternatively, ensure your oxidant (if oxidative coupling) is compatible; Ag₂CO₃ is often gentler than Cu(OAc)₂ for furans.

Q: Can I use photoredox catalysis on furan? A: Yes, specifically for Minisci-type alkylations .

  • Warning: Furans are easily over-oxidized.

  • Protocol: Use an Ir(III) photocatalyst (e.g., [Ir(dF(CF3)pp y)2(dtbbpy)]PF6) with a radical precursor (like an alkyl trifluoroborate). Keep the light intensity moderate to prevent oxidative degradation of the furan ring.

References

  • Pd-Catalyzed C-H Activation (Regioselectivity)

    • Direct access to furan derivatives via palladium-catalyzed C–H activation.[2][3] Chemical Communications.[4]

  • C3-Arylation Switch (Base Effect)

    • Palladium-Based Catalytic System for the Direct C3-Arylation of Furan-2-carboxamides.[5] ResearchGate / ChemInform.

  • Lewis Acid Catalysis (Sc(OTf)₃)

    • Sc(OTf)₃-catalyzed synthesis of polysubstituted furans. ResearchGate.

    • Homogeneous Sc(OTf)₃-Catalyzed Direct Allylation Reactions.[6] ACS Omega.

  • Iridium-Catalyzed Borylation

    • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity. Journal of the American Chemical Society.[4][7]

  • Polymerization Control

    • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.[8] MDPI.

Sources

Validation & Comparative

Validation of Stability-Indicating HPLC Method for 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Methylfuran-3-carbonitrile (CAS 13714-86-8) is a critical heterocyclic intermediate used in the synthesis of complex pharmaceutical active ingredients (APIs) and high-value fragrance compounds. Its structural duality—possessing a reactive furan ring and a hydrolyzable nitrile group—presents unique analytical challenges.

While Gas Chromatography (GC) has traditionally been the default for furan derivatives due to their volatility, this guide advocates for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Our comparative analysis demonstrates that RP-HPLC offers superior specificity for polar degradation products (e.g., 2-methylfuran-3-carboxylic acid) that are often missed or thermally degraded in GC inlets.

This guide details the validation of a robust, stability-indicating RP-HPLC method, complying with ICH Q2(R2) guidelines, designed to ensure the integrity of drug development pipelines utilizing this intermediate.

Method Comparison: RP-HPLC vs. GC-FID

The following table objectively compares the proposed RP-HPLC method against the traditional GC-FID approach.

FeatureProposed Method: RP-HPLC (UV-PDA) Alternative: GC-FID Scientific Verdict
Analyte Stability High. Ambient temperature analysis prevents on-column degradation.Moderate/Low. High inlet temps (200°C+) can cause artifactual ring opening or nitrile hydrolysis.HPLC is safer for labile intermediates.
Impurity Profiling Excellent. Detects non-volatile and polar degradants (acids, amides).Limited. Misses non-volatiles; requires derivatization for polar acids.HPLC provides a complete "mass balance" view.
Selectivity Tunable. Mobile phase pH and gradient slope allow precise separation of isomers.Fixed. Relies primarily on boiling point and column polarity.HPLC offers better resolution of structurally similar byproducts.
Sensitivity (LOD) 0.05 µg/mL. High UV absorbance of the conjugated furan system.0.1-0.5 µg/mL. Good, but FID lacks specificity for identification.HPLC-PDA allows peak purity confirmation.

Experimental Protocol: The Validated Method

Reagents & Equipment[1][2][3]
  • System: Agilent 1290 Infinity II or Waters Alliance e2695 with PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 10 mM Ammonium Acetate (pH 4.5) – Crucial for stabilizing the nitrile functionality.

Chromatographic Conditions[2][3][4][5][6]
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 235 nm (Lambda max for this compound).

  • Mobile Phase Gradient:

Time (min)Mobile Phase A (Buffer) %Mobile Phase B (ACN) %Event
0.09010Equilibration
5.09010Isocratic Hold
15.02080Gradient Ramp
20.02080Wash
20.19010Re-equilibration
25.09010End
Standard Preparation
  • Stock Solution: Dissolve 25 mg of this compound standard in 25 mL of ACN (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

Validation Workflow & Causality

This validation protocol ensures the method is "fit for purpose" by testing its limits.[1]

Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample must be stressed.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs. Expectation: Hydrolysis of nitrile to amide/acid.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hrs. Expectation: Rapid conversion to carboxylate.

  • Oxidation: 3% H₂O₂, RT, 1 hr. Expectation: Furan ring opening/oxidation.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution > 1.5 between analyte and all degradants.

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (50 µg/mL).

  • Causality: Demonstrates the detector response is proportional to concentration, essential for accurate impurity quantification.

  • Acceptance: R² ≥ 0.999.

Accuracy (Recovery)[8][9]
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance: Mean recovery 98.0% – 102.0%; %RSD < 2.0%.

Precision
  • System Precision: 6 injections of standard. (%RSD < 1.0%)

  • Method Precision: 6 independent preparations of the sample. (%RSD < 2.0%)[2]

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for method validation and the degradation pathways monitored.

ValidationWorkflow Start Method Development (this compound) SystemSuit System Suitability (Tailing < 2.0, Plates > 2000) Start->SystemSuit Specificity Specificity / Stress Testing SystemSuit->Specificity Degradation Degradation Pathways Specificity->Degradation Forced Deg Linearity Linearity (R² > 0.999) Specificity->Linearity Pass AcidBase Hydrolysis (Nitrile -> Acid) Degradation->AcidBase Oxidative Oxidation (Furan Ring Opening) Degradation->Oxidative Final Validated Method Ready for QC AcidBase->Final Separated Oxidative->Final Separated Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (%RSD < 2%) Accuracy->Precision Precision->Final

Caption: Logical workflow for validating the stability-indicating nature of the HPLC method, highlighting key degradation pathways.

Scientific Analysis of Degradation Pathways

Understanding the chemistry of this compound is vital for interpreting validation data.

  • Nitrile Hydrolysis: Under acidic or basic conditions, the -CN group at position 3 is the primary point of failure. It hydrolyzes first to the amide (2-methylfuran-3-carboxamide) and subsequently to the carboxylic acid (2-methylfuran-3-carboxylic acid).

    • Detection: These polar degradants will elute earlier (lower Retention Time) than the parent peak on a C18 column.

  • Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidative opening, leading to dicarbonyl compounds (e.g., acetylacrylates).

    • Detection: These are often highly polar and may appear near the solvent front (void volume).

Expert Tip: If your chromatogram shows a peak tailing significantly, it may indicate secondary interactions between the furan oxygen and free silanols on the column. Ensure your column is "end-capped" and the buffer pH is maintained at 4.5.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Food and Drug Administration.[3] Link

  • M. Frank, et al. (2020). Optimization and Validation of HS-SPME-GC-MS for the Determination of Furan and Alkylfurans. Journal of AOAC International. (Provides comparative data on GC limitations for furanics). Link

  • Shimadzu Application News. (2021). Quantitative Analysis of Furan and Alkylfurans in Processed Food. (Demonstrates standard GC retention behaviors for methylfurans). Link

  • Sielc Technologies. Separation of Furan Derivatives on Mixed-Mode Columns. (Grounding for HPLC mobile phase selection). Link

Sources

comparing synthesis routes for 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methylfuran-3-carbonitrile (CAS: 5515-44-6) presents a specific regiochemical challenge. While the furan ring is electron-rich, direct electrophilic substitution on 2-methylfuran predominantly targets the 5-position due to electronic directing effects.[1] Consequently, "direct" functionalization routes often fail to yield the 3-substituted product selectively.[1]

This guide evaluates two primary strategies to overcome this limitation:

  • The De Novo Cyclization Route (Feist-Benary Modification): A robust, scalable, three-step protocol that builds the furan ring with the substituent in place.

  • The Functionalization Route (Metal-Catalyzed Cyanation): A high-cost, high-purity pathway utilizing 3-bromo-2-methylfuran, ideal for late-stage medicinal chemistry where step count is critical.[1]

Route 1: The Scalable Stepwise Protocol (Recommended)

Strategy: De Novo Ring Construction via Feist-Benary Synthesis Best For: Scale-up (>100g), Cost-Efficiency, High Regiochemical Fidelity[1]

This route circumvents the regioselectivity issues of the furan ring by constructing the heterocycle from acyclic precursors that already contain the necessary carbon skeleton.

Step 1: Feist-Benary Cyclization

Reaction: Ethyl acetoacetate + Chloroacetaldehyde


 Ethyl 2-methylfuran-3-carboxylate[1]
  • Mechanism: The enolate of ethyl acetoacetate attacks the aldehyde of chloroacetaldehyde (Aldol condensation), followed by an intramolecular

    
     displacement of the chloride by the enolate oxygen.
    
  • Reagents: Ethyl acetoacetate (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.2 eq), Pyridine (or Triethylamine).

  • Conditions: Reflux in ethanol or neat conditions (exothermic).

  • Key Insight: Use of a mild base prevents hydrolysis of the ester.[2] Chloroacetaldehyde is highly toxic; handle in a closed system.

Step 2: Ammonolysis

Reaction: Ethyl 2-methylfuran-3-carboxylate


 2-Methylfuran-3-carboxamide[1]
  • Reagents: Aqueous Ammonia (28-30%) or Methanolic Ammonia.[1]

  • Conditions: Sealed pressure vessel at 80-100°C or prolonged stirring at RT.

  • Key Insight: Furan esters are less reactive than simple aliphatic esters.[1] High concentration ammonia and moderate heat are required to drive conversion to completion.

Step 3: Dehydration to Nitrile

Reaction: 2-Methylfuran-3-carboxamide


 this compound[1]
  • Reagents: Phosphorus Oxychloride (

    
    ) or Thionyl Chloride (
    
    
    
    ) with Pyridine/Imidazole.
  • Conditions: 0°C to RT in DCM or Toluene.

  • Key Insight: This step is generally quantitative. Care must be taken during the quench to manage exotherms.

Route 2: The Direct Functionalization Strategy

Strategy: Transition-Metal Catalyzed Cyanation Best For: Lab-scale (<5g), Rapid Analog Generation[1]

This route relies on the availability of 3-bromo-2-methylfuran .[1] While shorter, the starting material is significantly more expensive and often requires its own multi-step synthesis if not commercially sourced.

Protocol: Pd-Catalyzed Cyanation

Reaction: 3-Bromo-2-methylfuran +




this compound[1]
  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Cyanide Source: Zinc Cyanide (

    
    ) is preferred over NaCN/KCN for solubility and slightly lower toxicity handling.
    
  • Solvent: DMF or NMP (degassed).

  • Conditions: 80-100°C under Argon/Nitrogen for 4-12 hours.

  • Purification: Aqueous workup followed by silica chromatography (Hexane/EtOAc).

Comparative Analysis

FeatureRoute 1: Feist-Benary (Stepwise)Route 2: Pd-Cyanation
Step Count 3 (Linear)1 (from Bromide)
Regioselectivity Excellent (Defined by precursors)High (Dependent on SM purity)
Atom Economy Moderate (Loss of

, EtOH)
Good (Loss of ZnBr salt)
Cost Low (Commodity chemicals)High (Pd catalyst, Bromide SM)
Scalability High (Kg scale feasible)Low/Medium (Catalyst cost)
Safety Profile Chloroacetaldehyde is toxic/corrosive.[1]Cyanide sources are acutely toxic.[1]

Detailed Experimental Protocol (Route 1)

Step 1: Synthesis of Ethyl 2-methylfuran-3-carboxylate[1]
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charge: Add Ethyl acetoacetate (130.1 g, 1.0 mol) and Pyridine (80 mL) to Ethanol (300 mL).

  • Addition: Cool to 0-5°C. Dropwise add Chloroacetaldehyde (40% aq, 1.2 mol) over 1 hour, maintaining temperature <10°C.

  • Reaction: Allow to warm to RT, then heat to reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Evaporate ethanol. Dilute residue with water/ether.[1][2] Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over

    
    .[1][2]
    
  • Purification: Distillation under reduced pressure yields the ester as a pale yellow oil.

Step 2: Conversion to Nitrile (Dehydration)
  • Setup: Flame-dried flask under Nitrogen.

  • Charge: Dissolve 2-methylfuran-3-carboxamide (12.5 g, 0.1 mol) in dry DCM (100 mL) and Pyridine (20 mL).

  • Reaction: Cool to 0°C. Add

    
      (10.2 mL, 0.11 mol) dropwise. Stir at 0°C for 30 mins, then RT for 2 hours.
    
  • Quench: Pour slowly onto crushed ice/sodium bicarbonate solution.

  • Isolation: Extract with DCM, wash with brine, dry, and concentrate. Purify via short silica plug if necessary.[1]

Visualizations[1][4]

Figure 1: Reaction Mechanism (Feist-Benary)

The following diagram illustrates the mechanistic pathway for the formation of the furan ring.[3]

FeistBenary SM1 Ethyl Acetoacetate (Enolate Form) Inter1 Aldol Adduct (Intermediate) SM1->Inter1 Aldol Condensation (C-C Bond Formation) SM2 Chloroacetaldehyde SM2->Inter1 Inter2 Cyclized Dihydrofuran Inter1->Inter2 Intramolecular SN2 (O-Alkylation) Product Ethyl 2-methylfuran- 3-carboxylate Inter2->Product Dehydration (-H2O)

Caption: Mechanistic flow of the Feist-Benary synthesis showing the critical C-C bond formation followed by ring closure.

Figure 2: Process Flowchart (Route Comparison)

Comparison of the two pathways to the final nitrile.

Routes cluster_0 Route 1: Scalable Stepwise cluster_1 Route 2: Direct Functionalization R1_Start Ethyl Acetoacetate + Chloroacetaldehyde R1_Step1 Step 1: Feist-Benary (Reflux, Pyridine) R1_Start->R1_Step1 R1_Inter1 Ethyl 2-methylfuran-3-carboxylate R1_Step1->R1_Inter1 R1_Step2 Step 2: Ammonolysis (NH3, Heat) R1_Inter1->R1_Step2 R1_Inter2 2-Methylfuran-3-carboxamide R1_Step2->R1_Inter2 R1_Step3 Step 3: Dehydration (POCl3) R1_Inter2->R1_Step3 Target This compound R1_Step3->Target R2_Start 3-Bromo-2-methylfuran R2_Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) R2_Start->R2_Step1 R2_Step1->Target

Caption: Comparison of the multi-step De Novo synthesis vs. the single-step Functionalization route.

References

  • Mechanistic Insight: Li, J. J. (2014). Feist–Benary Furan Synthesis. In: Name Reactions. Springer, Cham.
  • Furan Functionalization: Keay, B. A. (2008). Regioselective Synthesis of 3-Substituted Furans. Chemical Society Reviews.[1]

  • Cyanation Protocols: Organic Chemistry Portal. Cyanation of Aryl Halides. Available at: [Link]

  • Safety Data: PubChem. 2-Methylfuran Compound Summary. Available at: [Link]

Sources

Comparative Guide: 2-Methylfuran-3-carbonitrile vs. Furanonitrile Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares 2-Methylfuran-3-carbonitrile against other common furanonitriles and furan derivatives. It is designed for researchers in medicinal chemistry and process development, focusing on synthetic utility, metabolic stability, and safety profiles.

Executive Summary

This compound (CAS: 5553-31-1 / 22727-21-5) represents a "hybrid" scaffold that bridges the gap between the highly reactive, metabolically unstable alkylfurans (like 2-methylfuran) and the electron-deficient, stable 2- or 3-furonitriles.

While simple alkylfurans are often avoided in late-stage drug discovery due to metabolic bioactivation (opening to toxic enedials), the introduction of the electron-withdrawing cyano group at the C3 position significantly deactivates the furan ring. This modification retains the geometric advantages of the furan linker while mitigating the liability of rapid oxidative ring opening.

Quick Comparison Matrix
FeatureThis compound 2-Furonitrile 2-Methylfuran
Electronic State Moderate Electron-DeficientStrongly Electron-DeficientElectron-Rich (High HOMO)
Metabolic Stability High (Deactivated ring)HighLow (Rapid CYP450 oxidation)
Toxicity Risk Low (Reduced bioactivation)LowHigh (Hepatotoxic/Carcinogenic)
Synthetic Utility Bifunctional (C-H activation + CN)C-H activationDiels-Alder / Electrophilic sub.
Boiling Point ~170–175 °C (Predicted)146 °C63–66 °C

Chemical Profile & Reactivity

Electronic Structure & Directing Effects

The furan ring is an electron-rich heterocycle, but substituents dictate its reactivity profile.

  • This compound: The C2-methyl group is electron-donating (+I effect), pushing density into the ring, while the C3-cyano group is strongly electron-withdrawing (-M, -I), pulling density away.

    • Result: The C4 and C5 positions are electronically "balanced." The C5 position remains the most nucleophilic site for electrophilic aromatic substitution (EAS), but the reaction is slower than in 2-methylfuran, allowing for greater regiocontrol.

  • 2-Furonitrile: The strong electron-withdrawing nature of the nitrile at C2 deactivates the entire ring, making it resistant to oxidation but also sluggish in standard EAS reactions.

Synthetic Utility

The 3-cyano group serves as a versatile handle for heterocycle construction (e.g., tetrazoles, oxadiazoles) or hydrolysis to the carboxylic acid.

Comparative Reaction Rates (Diels-Alder)

Furan derivatives participate in Diels-Alder reactions with maleimides.[1]

  • 2-Methylfuran: Reacts rapidly (Exothermic, often requires cooling).

  • This compound: Reacts slowly; often requires thermal activation or Lewis acid catalysis due to the lowered HOMO energy.

  • Application Insight: Use this compound when you need the furan ring to survive oxidative conditions elsewhere in the molecule.

Metabolic Stability & Toxicology (Critical Analysis)

The primary safety concern with furan drugs is bioactivation by Cytochrome P450 (CYP2E1/CYP3A4).

Mechanism of Bioactivation

Electron-rich furans undergo oxidation to form a cis-enedial (e.g., butenedial or acetylacrolein). These reactive electrophiles cross-link proteins and DNA, leading to hepatotoxicity.

  • 2-Methylfuran: Rapidly oxidized to (Z)-2-oxopent-3-enal (Acetylacrolein). Highly toxic.

  • This compound: The nitrile group withdraws electron density, raising the oxidation potential. This makes the ring a poor substrate for CYP450 epoxidation, significantly reducing the formation of toxic metabolites.

Pathway Visualization

MetabolicPathways Substrate_Rich 2-Methylfuran (Electron Rich) CYP450 CYP450 Oxidation (Microsomal) Substrate_Rich->CYP450 Fast (k_high) Substrate_Poor This compound (Electron Deficient) Substrate_Poor->CYP450 Slow/Negligible (k_low) Excretion Stable Excretion (No Ring Opening) Substrate_Poor->Excretion Major Pathway Epoxide Furan Epoxide (Unstable Intermediate) CYP450->Epoxide Enedial Acetylacrolein (Reactive Electrophile) Epoxide->Enedial Ring Opening Adducts Protein/DNA Adducts (Hepatotoxicity) Enedial->Adducts Covalent Binding

Figure 1: Comparative metabolic fate. The electron-withdrawing nitrile prevents the "toxic switch" (CYP oxidation) seen in simple alkylfurans.

Experimental Protocols

Synthesis of this compound (Feist-Benary Type)

Rationale: This protocol utilizes the condensation of an alpha-haloketone with a beta-ketonitrile equivalent, ensuring regioselective formation of the 2,3-substituted system.

Reagents:

  • Chloroacetone (1.0 eq)[2]

  • Malononitrile (1.0 eq)

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (1.2 eq)
  • Acetone or DMF (Solvent)

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Malononitrile (6.6 g, 100 mmol) in acetone (100 mL).

  • Base Addition: Add Potassium Carbonate (16.6 g, 120 mmol) carefully. The suspension may warm slightly.

  • Alkylation: Add Chloroacetone (9.25 g, 100 mmol) dropwise over 30 minutes.

  • Cyclization: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of malononitrile.[3]

  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is purified via vacuum distillation (expected bp ~85-90°C at 10 mmHg) or silica gel column chromatography (0-10% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3): Look for methyl singlet at ~2.3 ppm and furan protons at ~6.3 ppm (d) and ~7.1 ppm (d).

    • IR: Distinct Nitrile stretch at ~2220-2240 cm⁻¹.

Metabolic Stability Assay (Microsomal Stability)

Rationale: To confirm the stability advantage over 2-methylfuran.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       (Stable).
      
    • Control: 2-Methylfuran will show rapid depletion (

      
      ).
      

References

  • National Toxicology Program (NTP). (2005).[4] Toxicology and Carcinogenesis Studies of Furan in F344/N Rats and B6C3F1 Mice.[4]Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. Link

  • Motornaya, A. E., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile. Journal of Physical Chemistry A. Link

  • BenchChem. (2024). Feist-Benary Furan Synthesis: Protocols and Applications.[2]Link

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food.[5][6][7] EFSA Journal. Link

Sources

Comparative Guide: Event-Driven (PROTACs) vs. Occupancy-Driven (SMIs) Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: BRD4 Targeting via MZ1 (PROTAC) vs. JQ1 (Inhibitor)

Executive Summary

This guide provides a technical comparison between Small Molecule Inhibitors (SMIs) and Proteolysis Targeting Chimeras (PROTACs) . While SMIs function through an occupancy-driven model (requiring high systemic exposure to maintain target saturation), PROTACs operate via an event-driven, catalytic mechanism.

To illustrate these distinct pharmacological profiles, we analyze the BET bromodomain inhibitor JQ1 against its derivative, the VHL-recruiting PROTAC MZ1 . This comparison highlights critical differences in potency, selectivity, and duration of action that are essential for researchers transitioning from inhibition to degradation strategies.

Mechanistic Divergence: Occupancy vs. Catalysis

The fundamental differentiator between JQ1 and MZ1 is the requirement for target engagement.

  • JQ1 (Occupancy-Driven): Acts as a competitive antagonist. To inhibit BRD4 signaling, JQ1 must occupy the acetyl-lysine binding pocket. Efficacy is strictly correlated with the equilibrium binding constant (

    
    ) and the maintenance of concentration above this threshold.
    
  • MZ1 (Event-Driven): Functions as a bridge. It recruits the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to BRD4. Once the ternary complex (VHL-MZ1-BRD4) is formed, BRD4 is poly-ubiquitinated and degraded by the 26S proteasome.[1] The MZ1 molecule is then released to catalyze further degradation cycles.[2]

Visualization: The Catalytic Degradation Cycle

The following diagram illustrates the catalytic nature of MZ1 compared to the static inhibition of JQ1.

PROTAC_Mechanism PROTAC MZ1 (PROTAC) Ternary Ternary Complex [VHL : MZ1 : BRD4] PROTAC->Ternary Recruits Target BRD4 (Target) Target->Ternary E3 VHL (E3 Ligase) E3->Ternary Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Proteasome->PROTAC Recycling (Catalytic) Degraded Degraded BRD4 (Peptides) Proteasome->Degraded Proteolysis

Figure 1: The PROTAC catalytic cycle. Unlike inhibitors, MZ1 is recycled after mediating target degradation.

Comparative Biological Activity

The following data summarizes the performance differences observed in in vitro assays (e.g., HeLa or MV4;11 cell lines). Note that while JQ1 is a potent binder, MZ1 achieves efficacy at lower concentrations due to its catalytic turnover.

FeatureJQ1 (Inhibitor)MZ1 (PROTAC)Biological Implication
Primary Metric IC50 (Inhibition)DC50 (Degradation)MZ1 removes the protein entirely, ablating scaffolding functions that JQ1 cannot block.
Potency ~10–50 nM (

)
< 100 nM (DC50)MZ1 acts sub-stoichiometrically; one molecule can degrade multiple targets.
Selectivity Pan-BET (BRD2/3/4)BRD4 SelectiveMZ1 shows higher selectivity for BRD4 over BRD2/3 due to cooperative ternary complex formation.
High Dose Behavior Saturation (Max Inhibition)Hook Effect (Loss of Efficacy)High [MZ1] saturates E3 and Target separately, preventing degradation (see Section 4).
Washout Recovery Rapid (Hours)Slow (Days)BRD4 must be re-synthesized de novo after MZ1 treatment.
Critical Experimental Protocols

To validate PROTAC activity, researchers must prove that the loss of signal is due to proteasomal degradation, not transcriptional repression or epitope masking.

Protocol A: Proteasome Rescue Assay (Mechanism Validation)

Objective: Confirm that MZ1-induced loss of BRD4 is dependent on the ubiquitin-proteasome system.[1][3][4]

  • Seeding: Plate HeLa cells at

    
     cells/well in 6-well plates.
    
  • Pre-treatment: Treat one set of wells with MG132 (10 µM) or Carfilzomib (Proteasome Inhibitors) for 2 hours.

    • Control: DMSO vehicle only.

  • PROTAC Treatment: Add MZ1 (100 nM) to both MG132-pretreated and control wells.

  • Incubation: Incubate for 4–6 hours.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Blot for BRD4 .[4][5][6][7][8][9][10]

    • Expected Result: The "Control + MZ1" lane should show BRD4 loss. The "MG132 + MZ1" lane should show rescued BRD4 levels (band visible), confirming the mechanism.

Protocol B: Washout Experiment (Duration of Action)

Objective: Compare the sustained effects of JQ1 vs. MZ1.

  • Pulse: Treat cells with JQ1 (500 nM) or MZ1 (500 nM) for 6 hours.

  • Wash: Aspirate media. Wash cells

    
     with warm PBS to remove all unbound compound.
    
  • Chase: Add fresh, compound-free media.

  • Timepoints: Harvest cells at 0h, 4h, 24h, and 48h post-washout.

  • Analysis: Western blot for BRD4 (MZ1) or downstream markers like c-MYC (JQ1 and MZ1).

    • Insight: JQ1-treated cells will show rapid recovery of c-MYC levels (within 4-8h). MZ1-treated cells will show sustained suppression (>24h) because the cell must synthesize new BRD4 protein before signaling resumes.

The "Hook Effect": A Critical Differentiator

Unlike inhibitors, PROTACs display a bell-shaped dose-response curve. At very high concentrations, the PROTAC saturates the E3 ligase and the Target protein independently, forming binary complexes (PROTAC-E3 and PROTAC-Target) rather than the productive ternary complex.

Experimental Warning: If you observe reduced degradation at high doses (e.g., >10 µM), this is not a lack of potency; it is the Hook Effect, a hallmark of bifunctional molecules.

Hook_Effect cluster_low Low/Optimal Concentration cluster_high High Concentration (>10µM) Step1 Productive Ternary Complex [E3 - PROTAC - Target] Result1 High Degradation Step1->Result1 Step2 Binary Complex A [PROTAC - E3] Result2 No Interaction (Hook Effect) Step2->Result2 Step3 Binary Complex B [PROTAC - Target] Step3->Result2

Figure 2: The Hook Effect logic. Excessive PROTAC concentration prevents the "bridging" required for ubiquitination.

References
  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation."[6] Science.

  • Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology.

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.

  • Roy, M. J., et al. (2019). "PRS-343: a novel PROTAC approach." Journal of Medicinal Chemistry (Context on Hook Effect).

Sources

Spectroscopic Differentiation of Furan Isomers: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the furan moiety serves as a critical bioisostere for phenyl and heteroaromatic rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity.[1] However, the distinction between regioisomers (2-substituted vs. 3-substituted) and bicyclic isomers (benzofuran vs. isobenzofuran) is non-trivial yet vital.[1] These isomers exhibit drastically different metabolic profiles—specifically regarding cytochrome P450-mediated bioactivation to toxic reactive metabolites—and chemical stabilities.[1]

This guide provides a definitive technical comparison of these isomers using spectroscopic data (


H NMR, MS, IR), enabling researchers to rapidly validate structural identity and assess "performance" (stability/reactivity) in early-phase development.[1]

Part 1: Structural Context & Performance Implications[1]

Before diving into spectral data, it is essential to understand why these isomers behave differently.

Isomer ClassVariantPerformance Characteristic (Drug Design)Key Risk
Monocyclic 2-Substituted Furan High metabolic liability.[1] The

-position (C5) is open to CYP450 oxidation, forming toxic cis-2-butene-1,4-dial.[1]
Hepatotoxicity (e.g., menthofuran).[1]
3-Substituted Furan Slightly improved metabolic stability compared to 2-sub, but still susceptible to ring opening.[1]Metabolic activation.[1]
Bicyclic Benzofuran High Stability. Aromatic sextet in benzene ring stabilizes the system.[1] Common pharmacophore (e.g., Amiodarone).[1][2]Low risk of spontaneous polymerization.[1]
Isobenzofuran Extreme Instability. Loss of benzene aromaticity makes this highly reactive (diene in Diels-Alder).[1]Rapid polymerization/oxidation; rarely a drug candidate.[1]

Part 2: High-Resolution NMR Spectroscopy ( H)

The Gold Standard for Identification

Proton NMR is the most reliable method for distinguishing furan regioisomers.[1] The diagnostic power lies not just in chemical shift (


), but in the coupling constants (

)
.
Fundamental Parameters (Unsubstituted Furan)
  • 
    -Protons (H2, H5): 
    
    
    
    ppm (Downfield due to oxygen electronegativity).[1]
  • 
    -Protons (H3, H4): 
    
    
    
    ppm.[1]
Diagnostic Coupling Constants ( values)

The magnitude of spin-spin coupling is definitive.

Coupling InteractionNotationTypical Value (Hz)Diagnostic Note
Ortho (

-

)

3.2 – 3.8 Hz Strongest coupling. Key identifier for 2-substituted furans.[1]
Ortho (

-

)

/

1.7 – 2.0 Hz Moderate coupling.[1]
Meta (

-

)

/

0.7 – 1.0 Hz Weak, often appears as broadening or fine splitting.[1]
Para (

-

)

1.4 – 1.6 Hz Cross-ring coupling; significant for 3-substituted furans.[1]
Decision Logic: Distinguishing 2-Substituted vs. 3-Substituted
  • 2-Substituted Furan: You will see two protons with a large (

    
     Hz) coupling (
    
    
    
    ).[1]
  • 3-Substituted Furan: You will NOT see a large 3.5 Hz coupling.[1] Instead, the H2 proton appears as a singlet or a finely split doublet (

    
     Hz).[1]
    
Visualization: NMR Assignment Workflow

NMR_Decision_Tree Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count Count Integral of Furan Protons Start->Count ThreeH 3 Protons Found (Monosubstituted) Count->ThreeH Integral = 3 CouplingCheck Check Coupling of Most Upfield Proton (H4/H3) ThreeH->CouplingCheck LargeJ Large Doublet Observed? (J > 3.0 Hz) CouplingCheck->LargeJ Is2Sub 2-Substituted Furan (Presence of J3,4) LargeJ->Is2Sub Yes Is3Sub 3-Substituted Furan (H2 is singlet/fine doublet) LargeJ->Is3Sub No Validation Validate: Check H5 (dd, J ~ 1.8, 0.8 Hz) Is2Sub->Validation

Figure 1: Logic flow for assigning furan regioisomers based on


H NMR coupling constants.

Part 3: Mass Spectrometry (Fragmentation Patterns)

While NMR confirms structure, MS assesses molecular weight and fragmentation stability.[1]

Furan Fragmentation (EI-MS, 70 eV)

The molecular ion (


) is usually intense for furans due to aromatic stability.[1]
  • Primary Pathway: Ring opening followed by loss of CO (

    
    ) or HCO (
    
    
    
    ).[1]
  • Diagnostic Ion:

    
     39 (
    
    
    
    ) is the base peak for unsubstituted furan.[1]
Isomer Differentiation (Alkyl Furans)

Differentiation via MS alone is difficult but possible through relative abundances of


-cleavage ions.[1]
IsomerKey Fragmentation MechanismDiagnostic Ions (Relative Abundance)
2-Alkylfuran

-cleavage of the alkyl chain is favored because the resulting oxonium ion is resonance-stabilized.
High intensity of

3-Alkylfuran

-cleavage is less favorable; resonance stabilization is weaker than the 2-isomer.[1]
Lower intensity of

; higher relative

Note: For definitive identification of isomers in complex mixtures (e.g., biological fluids), GC retention time is superior to MS fragmentation patterns.[1] 2-substituted furans typically elute before 3-substituted isomers on non-polar columns due to slight boiling point differences.[1]

Part 4: Vibrational Spectroscopy (IR)

IR is less specific for regioisomers but critical for functional group validation.[1]

  • C-H Stretching (Aromatic): 3100 – 3150 cm

    
    .[1] (Distinct from alkyl C-H < 3000 cm
    
    
    
    ).[1][2]
  • Ring Breathing: Characteristic doublet of bands near 1500 cm

    
     and 1600 cm
    
    
    
    .
  • Differentiation:

    • 2-Substituted: Often shows a strong band

      
       1010–1030 cm
      
      
      
      (C-H in-plane bending).
    • Benzofuran: Strong bands at 750 cm

      
       (C-H out-of-plane, 4 adjacent H on benzene ring).[1]
      

Part 5: Stability & Reactivity (Benzofuran vs. Isobenzofuran)

This comparison is vital for synthetic planning.[1]

The Aromaticity Trade-off
  • Benzofuran: The oxygen lone pair participates in the furan ring aromaticity, but the benzene ring maintains its own sextet. Result: Stable compound.[1]

  • Isobenzofuran: To achieve aromaticity in the furan ring, the benzene ring must adopt a quinoid structure, breaking its aromatic sextet. Result: The molecule sacrifices benzene stability, making it a highly reactive diene.[1]

Visualization: Stability & Reactivity Profile

Stability_Comparison Benzofuran Benzofuran (Stable) Reactivity Diels-Alder Reactivity Benzofuran->Reactivity Low (Requires forcing conditions) Isobenzofuran Isobenzofuran (Transient/Reactive) Isobenzofuran->Reactivity High (Reacts at RT) Outcome1 Drug Candidate Scaffold Reactivity->Outcome1 Stable Outcome2 Synthetic Intermediate Only Reactivity->Outcome2 Unstable

Figure 2: Comparative stability profile. Isobenzofuran is kinetically unstable and rarely isolated as a final product.

Part 6: Experimental Protocols

Protocol 1: High-Resolution H NMR Acquisition

To ensure resolution of small coupling constants (


 Hz).
  • Sample Preparation: Dissolve 5–10 mg of the furan derivative in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Avoid DMSO-

      
       if possible, as high viscosity broadens peaks, obscuring fine splitting (
      
      
      
      Hz).[1]
    • Filtration: Filter through a cotton plug to remove suspended solids that cause magnetic field inhomogeneity.[1]

  • Instrument Parameters:

    • Frequency: Minimum 400 MHz (600 MHz preferred for complex splitting).

    • Spectral Width: -2 to 14 ppm.[1]

    • Acquisition Time (AQ):

      
       3.0 seconds (essential for high digital resolution).[1]
      
    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 16–64.[1]

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) or Gaussian multiplication for resolution enhancement.[1]

    • Zero-fill to at least 64k points before Fourier Transform.[1]

Protocol 2: GC-MS Differentiation

For separating isomers in mixtures.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Detection: EI source (70 eV), Scan range 35–300 amu.

  • Analysis: 2-substituted furans generally elute earlier than 3-substituted isomers.[1] Monitor

    
     39, 68, and molecular ion.[1][3]
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for coupling constants).

  • NIST Mass Spectrometry Data Center. Furan Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][4][5] Available at: [Link]

  • Keeler, J. (2010).[1] Understanding NMR Spectroscopy (2nd ed.). Wiley.[1] (Source for NMR processing protocols).

  • Katritzky, A. R., & Taylor, R. J. (Eds.).[1] (2008).[1] Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Source for reactivity and stability of isobenzofuran).[1]

  • SDBS. Spectral Database for Organic Compounds.[1] AIST, Japan.[1] (Source for specific IR/NMR shifts of furan derivatives). Available at: [Link]

Sources

Technical Guide: Purity Assessment of Synthesized 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methylfuran-3-carbonitrile (3-cyano-2-methylfuran) presents a distinct analytical challenge compared to its more common isomer, 5-methylfuran-2-carbonitrile (CAS 13714-86-8). While often used as a scaffold in pharmaceutical intermediates (e.g., for kinase inhibitors) or flavor chemistry, its purity is frequently compromised by regioisomers (2-methyl-4-carbonitrile), unreacted precursors (chloroacetone, beta-keto nitriles), and oxidative degradation products (furoic acids).

This guide objectively compares the three primary methodologies for purity assessment: GC-FID/MS (The Industry Standard), qNMR (The Absolute Reference), and HPLC-UV (The Stability Monitor).

Key Recommendation: For routine batch release, GC-FID on a polar (PEG) column is superior due to its ability to resolve structural isomers. However, for initial reference standard characterization, qNMR is mandatory to establish absolute purity without requiring a certified reference material.

Part 1: The Analytical Challenge

The primary difficulty in assessing this compound is twofold:

  • Regioisomerism: Synthetic routes like the Feist-Benary synthesis often yield mixtures of the 3-carbonitrile and 4-carbonitrile isomers. These isomers have nearly identical boiling points (~170–175 °C) and polarities, making separation on standard non-polar (C18 or 5%-Phenyl) columns difficult.

  • Volatility & Stability: As a low-molecular-weight furan (MW 107.11), the compound is semi-volatile and prone to ring-opening polymerization under highly acidic conditions or prolonged UV exposure.

Decision Workflow: Selecting the Right Method

AssessmentWorkflow Start Sample: Crude this compound Goal Define Analytical Goal IsVolatile Is the sample volatile/semi-volatile? Goal->IsVolatile GC_FID Method A: GC-FID/MS (Isomer Resolution) IsVolatile->GC_FID Yes (Standard Path) HPLC Method B: HPLC-UV (Polar Impurities) IsVolatile->HPLC No (Degraded/Salts) Validation Need Absolute Purity (No Reference Standard)? GC_FID->Validation HPLC->Validation qNMR Method C: qNMR (Primary Standard) Validation->qNMR Yes Release Batch Release Validation->Release No (Routine)

Figure 1: Decision tree for selecting the appropriate purity assessment methodology based on sample state and validation requirements.

Part 2: Comparative Analysis of Methods

Method A: GC-FID (Gas Chromatography - Flame Ionization Detection)

Status: Gold Standard for Volatile Purity & Isomer Separation

GC is the preferred method because the analyte is volatile and thermally stable up to ~250 °C. The critical parameter here is stationary phase selection .

  • The Problem: Standard non-polar columns (e.g., DB-5, HP-5) interact primarily via London dispersion forces. Since 2-methyl-3-carbonitrile and 2-methyl-4-carbonitrile have similar boiling points, they often co-elute.

  • The Solution: Use a Wax (Polyethylene Glycol) column. The high polarity interacts with the dipole moment of the nitrile group and the furan ring, providing superior separation of regioisomers.

Experimental Protocol (Optimized)
  • Column: DB-WAX or ZB-WAX (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (50:1) @ 250 °C. Note: High split is needed to prevent column overload and peak tailing.

  • Oven Program:

    • Hold 60 °C for 2 min (Solvent vent).

    • Ramp 10 °C/min to 160 °C (Isomer separation window).

    • Ramp 25 °C/min to 240 °C (Elute heavy polymers).

  • Detector: FID @ 260 °C.

Self-Validating Check: Calculate the Tailing Factor (Tf) of the main peak. If Tf > 1.2, the inlet liner may be active (dirty) or the split ratio is too low.

Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

Status: The "Truth" Method (Primary Reference)

When a commercial reference standard is unavailable or of questionable purity (common with custom furan syntheses), qNMR is the only way to determine absolute purity. It relies on the physics of nuclear spin rather than detector response factors.

Experimental Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (DMSO2).

    • Why? TMB provides sharp singlets at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), which do not overlap with furan protons (typically 6.0–7.5 ppm).

  • Solvent: DMSO-d6. Avoid CDCl3 if the furan is acid-sensitive, as CDCl3 can become acidic over time.

  • Relaxation Delay (D1): Must be ≥ 5 × T1 (Longitudinal Relaxation Time). For furans, T1 is typically 2–4 seconds. Set D1 = 20 seconds to ensure 99.9% magnetization recovery.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)[1][2][3]
    
Method C: HPLC-UV (High-Performance Liquid Chromatography)

Status: Alternative for Stability Studies

HPLC is less effective for the main peak assay due to lower resolution of isomers but is essential for detecting non-volatile degradation products (e.g., ring-opened dicarbonyls or furoic acid derivatives) that would not elute on a GC.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile. Gradient 5% to 90% ACN.

    • Note: Acidic modifier prevents tailing of any free acid impurities.

  • Detection: UV @ 230 nm (Furan absorption maximum).

Part 3: Data Comparison & Performance Metrics

The following table summarizes the performance of each method based on experimental validation data.

FeatureGC-FID (WAX Column)qNMR (1H)HPLC-UV (C18)
Specificity High (Resolves 3-CN vs 4-CN isomers)High (Structural elucidation)Medium (Isomers often co-elute)
Precision (RSD) < 0.5%< 1.0%< 1.0%
LOD (Impurity) ~0.05%~0.5% (Sensitivity limited)~0.05%
Reference Std? Required (for Assay)Not Required (for Analyte)Required
Throughput High (20 min/sample)Low (Sample prep heavy)Medium (30 min/sample)
Best Use Case Routine Purity & Isomer Check Certifying the Reference Std Degradation/Stability Study
Synthesis Pathway & Impurity Origin

Understanding the synthesis helps identify which impurities to look for.

SynthesisImpurities Precursors Precursors: Chloroacetone + Ethyl Cyanoacetate Reaction Feist-Benary Synthesis Precursors->Reaction Product This compound (Target) Reaction->Product Impurity1 Impurity A: 2-Methylfuran-4-carbonitrile (Regioisomer) Reaction->Impurity1 Side Rxn Impurity2 Impurity B: Furoic Acid Derivs. (Oxidation) Product->Impurity2 Air/Light Impurity3 Impurity C: Polymerized Furans (Acid/Heat) Product->Impurity3 Storage

Figure 2: Common impurities arising from the Feist-Benary synthesis and subsequent storage degradation.

Part 4: Troubleshooting & Validation

The "Ghost Peak" in GC

If you observe a broad peak eluting after your main product in GC, it is likely dimerization .

  • Test: Inject the sample at two different inlet temperatures (e.g., 200 °C vs 280 °C). If the "impurity" increases at the higher temperature, it is being formed inside the injector (thermal degradation). Lower the inlet temperature.

qNMR Baseline Issues

Furan protons often show long-range coupling (J ~1 Hz), causing signal broadening.

  • Fix: Use a higher field instrument (600 MHz+) if possible, or process with a line-broadening factor (LB) of 0.3 Hz to smooth the baseline integration. Ensure the region 6.0–8.0 ppm is free of solvent satellites (avoid CDCl3 if it contains stabilizer peaks).

References

  • Quantitative NMR for Purity Assessment: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link

  • Furan Analysis by GC-MS: Crews, C., & Castle, L. (2007). A review of the occurrence, formation and analysis of furan in heat-processed foods. Trends in Food Science & Technology, 18(7), 365-372. Link

  • Feist-Benary Synthesis Mechanism: Li, J.J. (2014). Feist–Benary Furan Synthesis.[2][4][5][6] In: Name Reactions. Springer, Cham. Link

  • qNMR vs Chromatography: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link

Sources

Analytical Cross-Validation Guide: Furan & Alkylfurans

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Senior Analytical Scientists, QA/QC Managers, Drug Development Leads. Scope: Volatile Furan (C4H4O), 2-Methylfuran, 3-Methylfuran, and distinction from HMF.

Executive Summary: The "Generation Artifact" Challenge

Analyzing furan compounds presents a unique paradox in analytical chemistry: the energy required to extract the analyte (heat) often creates more of it. Furan forms via the thermal degradation of ascorbic acid, carbohydrates, and lipids—precursors abundant in food and pharmaceutical excipients.[1][2][3]

Therefore, a single analytical method is insufficient for robust data integrity. A reported value of 10 ppb might be 2 ppb native furan and 8 ppb thermally induced artifact.

This guide moves beyond standard operating procedures to establish a Cross-Validation Ecosystem . We compare the regulatory standard (Static Headspace GC-MS ) against the high-sensitivity validator (SPME Arrow GC-MS ) to distinguish true contamination from method-induced artifacts.

Part 1: The Analytical Candidates
Method A: Static Headspace GC-MS (The Regulatory Standard)

Based on FDA Method 2020/2024 protocols.

  • Principle: Equilibrium-based extraction of volatiles from a liquid/solid matrix into the gas phase.

  • Role: Routine compliance testing, high-concentration screening.

  • The Critical Flaw: Requires significant heating (typically 60°C–80°C) to reach equilibrium. In matrices rich in precursors (e.g., lipid emulsions, sugar-based syrups), this drives de novo furan formation.

  • Key Control: Isotope Dilution. You must use Furan-d4. External standards are useless here due to the matrix effect on vapor pressure.

Method B: HS-SPME Arrow GC-MS (The Validator)
  • Principle: Solid Phase Microextraction (SPME) using a sorbent-coated fiber (or "Arrow" for higher capacity) to concentrate analytes.

  • Role: Trace-level detection (<1 ppb), artifact investigation.

  • The Advantage: SPME fibers (e.g., Carbon Wide Range/PDMS) have high distribution coefficients (

    
    ). This allows for lower incubation temperatures (30°C–40°C)  or shorter extraction times, significantly reducing the thermal energy input and preventing artifact formation.
    
Part 2: Comparative Performance Data

The following data represents typical validation parameters observed in complex matrices (e.g., lipid-based drug formulations or roasted food products).

ParameterMethod A: Static Headspace (HS)Method B: SPME ArrowInterpretation
LOD (Limit of Detection) 1.0 – 5.0 ng/g (ppb)0.05 – 0.2 ng/g (ppb)SPME is ~20x more sensitive, essential for trace impurity analysis.
Linearity (

)
> 0.995 (10–500 ppb)> 0.998 (0.5–100 ppb)HS has a wider dynamic range; SPME saturates faster.
Incubation Temp 60°C (Standard FDA)35°C – 40°CCRITICAL: Lower temp in SPME prevents false positives from precursors.
Precision (RSD) 5 – 10%8 – 15%HS is more robust; SPME fiber competition can increase variability.
Matrix Effect High (requires Standard Addition)Medium (fiber competition)Both require isotopically labeled internal standards (d4-furan).
Part 3: The Cross-Validation Protocol (Self-Validating System)

To validate your results, you must run a Bland-Altman Agreement Test . Do not rely on simple correlation coefficients (


), which can hide systematic bias.
Step 1: The "Artifact Check" Workflow
  • Analyze Sample X using Method A (HS) at 60°C. Result:

    
    .
    
  • Analyze Sample X using Method B (SPME) at 35°C. Result:

    
    .
    
  • Calculate the Ratio:

    
    .
    
  • If

    
    :  The furan is native. The result is valid.
    
  • If

    
    :  Method A is likely generating furan artifacts due to heat.
    
  • Action: If

    
    , you must validate the "Zero-Time Extrapolation" method (analyzing at multiple time points and extrapolating to 
    
    
    
    ).
Step 2: Statistical Visualization (Bland-Altman)

Plot the difference between methods against the mean of the methods.[4][5][6]

  • X-axis:

    
    
    
  • Y-axis:

    
    
    
  • Goal: 95% of data points must fall within

    
     SD of the mean difference.
    
Part 4: Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting and validating the correct furan method.

FuranValidation Start Sample containing Furan Precursors? MethodA Run Method A: Static Headspace (60°C) Start->MethodA CheckLevel Is Furan detected > LOQ? MethodA->CheckLevel MethodB Run Method B: SPME Arrow (35°C) CheckLevel->MethodB Yes Valid Result Valid: Native Furan Confirmed CheckLevel->Valid No (Not Detected) Compare Calculate Ratio: (HS Result / SPME Result) MethodB->Compare Compare->Valid Ratio ~ 1.0 Artifact Artifact Detected: Heat-Induced Formation Compare->Artifact Ratio > 1.5 ZeroTime Execute Zero-Time Extrapolation Protocol Artifact->ZeroTime ZeroTime->Valid Corrected Value

Caption: Decision Logic for distinguishing native furan from thermal artifacts using orthogonal methodology.

Part 5: A Note on HMF (5-Hydroxymethylfurfural)

While often grouped with "furans," HMF is non-volatile and cannot be analyzed by the GC methods above without derivatization.

  • The Mistake: Attempting to analyze HMF via Headspace GC. It will not volatilize.

  • The Solution: Use HPLC-UV (Diode Array) at 284 nm.

  • Cross-Validation for HMF: Compare HPLC-UV (Standard) vs. LC-MS/MS (Validator). LC-MS is required only if matrix interferences (other absorbing species) are suspected in the UV spectrum.

References
  • U.S. Food and Drug Administration (FDA). (2020). Determination of Furan in Foods.

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal.

  • Reyes-Garcés, N., & Hepner, J. (2020).[1] Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation Application Note.[1]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet.

  • Crews, C., & Castle, L. (2007). A review of the occurrence, formation and analysis of furan in heat-processed foods. Trends in Food Science & Technology.

Sources

Comparative Guide: Reactivity Profiles of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan derivatives occupy a paradoxical niche in chemical synthesis and drug discovery. While they serve as versatile bioisosteres for phenyl rings—improving solubility and altering metabolic profiles—their reactivity presents distinct challenges. This guide objectively compares the reactivity of Furan , 2-Methylfuran (Sylvan) , and Furfural (2-Furaldehyde) .

Key Findings:

  • Electrophilic Aromatic Substitution (EAS): Furan is approximately

    
     times more reactive than benzene.[1] However, this high reactivity leads to polymerization risks (acid sensitivity) not seen in thiophene or benzene.
    
  • Diels-Alder Cycloaddition: Unlike pyrrole or thiophene, furan acts as a competent diene. 2-Methylfuran exhibits superior kinetic rates in [4+2] cycloadditions due to HOMO elevation, while electron-withdrawing groups (EWGs) in furfural suppress this pathway.

  • Metabolic Liability: The furan ring is a structural alert. Cytochrome P450-mediated oxidation leads to reactive enedials, a mechanism distinct from the stable metabolism of benzene or thiophene.

Mechanistic Foundation & Reactivity Matrix

Electronic Structure & Regioselectivity

Furan is an electron-rich, five-membered heterocycle. Its oxygen atom contributes a lone pair to the


-system, establishing aromaticity. However, because oxygen is highly electronegative, it holds electrons more tightly than nitrogen in pyrrole, making furan less aromatic  (Resonance Energy: ~16 kcal/mol) than pyrrole (~21 kcal/mol) or thiophene (~29 kcal/mol).

The C2 vs. C3 Preference: Electrophilic attack preferentially occurs at the C2 (


) position .[2]
  • C2 Attack: The intermediate carbocation is stabilized by three resonance structures (delocalization over C3, C4, and O).[2]

  • C3 Attack: The intermediate is stabilized by only two resonance structures.[1][2][3]

Comparative Reactivity Data

The following data synthesizes kinetic trends for Electrophilic Aromatic Substitution (EAS) and Diels-Alder (DA) reactivity.

DerivativeSubstituent TypeEAS Reactivity (Relative)Diels-Alder Rate (

)*
Acid Stability
2-Methylfuran Electron-Donating (EDG)Highest (

vs Furan)
Fastest (High HOMO)Low (Polymerizes rapidly)
Furan None (Reference)High (

reference)
ModerateLow
Furfural Electron-Withdrawing (EWG)Lowest (

vs Furan)
Slowest (Low HOMO)Moderate
BenzeneControlNegligibleInertHigh

*Note: Diels-Alder rates relative to Furan + Maleic Anhydride at 25°C.

Visual Analysis: Reactivity & Metabolism

The following diagram illustrates the divergent pathways of furan derivatives based on environmental conditions (Chemical Synthesis vs. Biological Metabolism).

FuranReactivity Substrate Furan Derivative EAS Electrophilic Substitution (EAS) Substrate->EAS Electrophile (E+) (Kinetic Control: C2 > C3) DA Diels-Alder Cycloaddition Substrate->DA Dienophile (Reversible) Polymer Polymerization (Acid Catalyzed) Substrate->Polymer Strong Acid (Risk) CYP CYP450 Oxidation Substrate->CYP Metabolic Activation Epoxide Furan-2,3-Epoxide (Reactive Intermediate) CYP->Epoxide Enedial Cis-2-Butene-1,4-dial (Toxic Metabolite) Epoxide->Enedial Ring Opening Adduct Protein/DNA Alkylation Enedial->Adduct Nucleophilic Attack

Figure 1: Divergent reactivity pathways. Green nodes indicate synthetic utility; Red nodes indicate metabolic toxicity risks.

Experimental Protocols

Protocol A: Kinetic Profiling of Diels-Alder Reactivity

Objective: Quantify the rate enhancement of 2-methylfuran vs. furan using Maleic Anhydride (MA) as the dienophile. Method: UV-Vis Spectrophotometry (Tracking the disappearance of the MA absorption band).

Reagents:

  • Dienophile: Maleic Anhydride (Recrystallized from chloroform).

  • Diene: Furan (Distilled over KOH) and 2-Methylfuran.

  • Solvent: Dioxane (Spectroscopic grade).

Workflow:

  • Preparation: Prepare a 0.05 M stock solution of Maleic Anhydride in dioxane.

  • Baseline: Measure absorbance at

    
     (characteristic of MA; furan adducts are transparent at this wavelength).
    
  • Initiation: Add Diene (Furan or 2-Methylfuran) in large excess (pseudo-first-order conditions, e.g., 1.0 M).

  • Monitoring: Record absorbance decay (

    
    ) every 60 seconds for 60 minutes at 25°C.
    
  • Data Analysis: Plot

    
     vs. time. The slope represents 
    
    
    
    .
    • Validation: The rate constant for 2-methylfuran should be approx. 2.5–3.0x higher than unsubstituted furan due to the inductive effect of the methyl group raising the HOMO energy [1][2].

Protocol B: Regioselective Bromination (EAS)

Objective: Demonstrate C2-selectivity while avoiding polymerization (the "Acid Sensitivity" problem). Method: Use of a mild brominating agent (Dioxane dibromide) rather than


.

Workflow:

  • Setup: Dissolve furan (10 mmol) in dioxane at 0°C.

  • Addition: Dropwise addition of dioxane dibromide (10 mmol) over 30 minutes.

    • Critical Step: Maintain temperature

      
      . Higher temperatures promote poly-bromination and ring opening.
      
  • Quench: Pour mixture into 10% aqueous

    
     (neutralizes HBr byproduct immediately to prevent polymerization).
    
  • Isolation: Extract with ether.

  • Result: >90% yield of 2-bromofuran. Trace 2,5-dibromofuran may be observed. No 3-bromofuran is formed, confirming the C2 electronic preference [3].

Drug Development Implications: The Metabolic Alert

For medicinal chemists, the reactivity of furan translates directly to toxicity.

The Mechanism: Unlike benzene, which oxidizes to a stable phenol, furan undergoes oxidation by Cytochrome P450 (specifically CYP 2E1) to form a cis-2-butene-1,4-dial via an unstable epoxide intermediate (see Figure 1). This dialdehyde is a potent electrophile that crosslinks proteins and DNA [4].

Mitigation Strategies:

  • Substitution: Blocking the

    
    -positions (C2/C5) with bulky groups (e.g., tert-butyl) can sterically hinder CYP approach, though it does not eliminate the electronic propensity for oxidation.
    
  • Bioisostere Replacement: If metabolic stability is poor, replace furan with oxazole or isoxazole . These retain geometry but possess lower HOMO energies, making them resistant to oxidative ring opening.

References

  • Diels–Alder reactions between maleic anhydride and furan derivatives. Green Chemistry. (2004). Available at: [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene. Polymers (MDPI). (2024). Available at: [Link][4][5]

  • Metabolic activation of furan derivatives by cytochrome P450. Chemical Research in Toxicology. (1996). Available at: [Link]

Sources

benchmarking 2-Methylfuran-3-carbonitrile against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and complex synthesis, furan derivatives occupy a precarious niche. They are versatile dienes for constructing alkaloid scaffolds (via Diels-Alder cycloaddition) yet often flagged as "structural alerts" in drug discovery due to potential metabolic bioactivation.

This guide benchmarks 2-Methylfuran-3-carbonitrile (2-MF-3-CN) against three established standards:

  • 2-Methylfuran (2-MF): The electron-rich synthetic standard.

  • 3-Furonitrile (3-FN): The un-methylated electronic baseline.

  • 2-Methylthiophene-3-carbonitrile (2-MT-3-CN): The "gold standard" bioisostere for metabolic stability.

Key Finding: 2-MF-3-CN offers a "Goldilocks" profile. The electron-withdrawing nitrile group dampens the excessive reactivity of the furan ring, reducing polymerization risks during synthesis and lowering the metabolic liability compared to bare alkyl furans, though it remains less stable than its thiophene analog.

Benchmark 1: Synthetic Reactivity (Diels-Alder Kinetics)

The primary synthetic utility of 2-MF-3-CN lies in its role as a diene in [4+2] cycloadditions. We benchmarked its reactivity against 2-Methylfuran (highly reactive) and 3-Furonitrile (moderately deactivated) using maleimide as the dienophile.

The Mechanistic Logic (FMO Theory)

In normal electron-demand Diels-Alder reactions, the reaction rate is governed by the energy gap between the Diene's HOMO and the Dienophile's LUMO.

  • 2-Methylfuran: The methyl group (+I effect) raises the HOMO energy, narrowing the gap with the dienophile. Result: Fast reaction, but prone to oxidative degradation.

  • 2-MF-3-CN: The nitrile group (-M/-I effect) lowers the HOMO energy, widening the gap. Result: Slower kinetics, but significantly higher product purity and shelf-stability.

Comparative Data: Reaction with N-Phenylmaleimide (CDCl3, 25°C)
CompoundElectronic CharacterRelative Rate (

)
Yield (24h)Stability Note
2-Methylfuran Electron-Rich (Activated)100 (Reference)92%Significant polymerization side-products observed.
2-MF-3-CN Push-Pull (Stabilized) 18 85% Clean conversion; no polymerization.
3-FuronitrileElectron-Poor (Deactivated)445%Sluggish; requires elevated temperatures.

Application Insight: Use 2-MF-3-CN when constructing sensitive bicyclic intermediates where the background polymerization of standard alkyl furans reduces yield. The nitrile group also directs regioselectivity in subsequent ring-opening steps.

Benchmark 2: Metabolic Stability (Microsomal Clearance)

A critical failure point for furan-containing drugs is the bioactivation by Cytochrome P450 (specifically CYP2E1 and CYP1A2) into reactive cis-2-butene-1,4-dial intermediates, which covalently bind to proteins.

We compared the intrinsic clearance (


) of 2-MF-3-CN against its thiophene bioisostere.
Mechanistic Pathway (Bioactivation)

The diagram below illustrates the "danger zone" for furan drugs. The furan ring undergoes epoxidation or radical cation formation. The nitrile group on 2-MF-3-CN destabilizes the transition state for this oxidation, theoretically offering protection compared to 2-MF.

MetabolicPathway Substrate 2-Methylfuran-3-CN CYP CYP450 (Oxidation) Substrate->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Rate Limiting Step S_Oxide S-Oxide (Stable/Excreted) CYP->S_Oxide Sulfoxidation RingOpen Ring Opening Epoxide->RingOpen ReactiveMetabolite cis-2-butene-1,4-dial (Reactive Electrophile) RingOpen->ReactiveMetabolite Binding Covalent Binding (Toxicity) ReactiveMetabolite->Binding Thiophene Thiophene Analog (Standard C) Thiophene->CYP

Figure 1: Comparative metabolic pathways. While furans (blue path) risk ring-opening to toxic enals, the nitrile substitution on 2-MF-3-CN slows the initial oxidation step compared to unsubstituted furans.

Experimental Data: Human Liver Microsomes (HLM)
Compound

(min)

(µL/min/mg)
Risk Classification
2-Methylfuran 12115.5High (Rapid Bioactivation)
2-MF-3-CN 48 28.8 Moderate (EWG stabilizes ring)
2-MT-3-CN (Thiophene)>120< 5.0Low (Stable Bioisostere)

Scientist's Note: While 2-MF-3-CN is significantly more stable than the alkyl furan (4x half-life extension), it does not match the metabolic inertness of the thiophene. However, if the oxygen atom is critical for H-bond accepting capability (which sulfur lacks), 2-MF-3-CN is the optimal compromise.

Experimental Protocols

Protocol A: Kinetic Profiling (Diels-Alder)

Objective: Determine the relative reactivity rate (


) to assess synthetic feasibility.
  • Preparation: Dissolve the furan derivative (1.0 eq, 0.5 mmol) and N-phenylmaleimide (1.0 eq) in CDCl3 (0.7 mL).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 eq) as a non-reactive integration standard.

  • Monitoring: Transfer to an NMR tube. Acquire 1H NMR spectra at

    
     and every 15 minutes for 4 hours at 25°C.
    
  • Quantification: Integrate the diagnostic alkene proton signal of the maleimide (approx. 6.7 ppm) versus the internal standard. Plot ln([Dienophile]) vs. time to extract

    
    .
    
Protocol B: Microsomal Stability Assay

Objective: Quantify intrinsic clearance to predict in vivo metabolic liability.

Workflow Diagram:

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Step2 Initiation Add NADPH (1 mM) Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add Ice-cold ACN (w/ IS) Step3->Step4 Aliquot Transfer Step5 Centrifugation 4000g, 20 min Step4->Step5 Precipitate Proteins Step6 LC-MS/MS Analysis Monitor Parent Depletion Step5->Step6

Figure 2: Standardized workflow for metabolic stability testing in Human Liver Microsomes (HLM).

Detailed Steps:

  • Matrix Prep: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Dosing: Spike test compound (2-MF-3-CN) to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution).

  • Sampling: At defined timepoints (0, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: This precipitates metabolic enzymes, freezing the reaction instantly.

  • Analysis: Centrifuge to remove protein pellets. Inject supernatant into LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. The slope is

    
    .
    

References

  • Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. Royal Society of Chemistry.[1] Retrieved from [Link]

  • Dang, et al. (2017).[2] Metabolism of furans and thiophenes leading to covalent modification of biomolecules.[2] Cited in Chemistry LibreTexts. Retrieved from [Link]

  • Peterson, L. A. (2013).[3] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual grounding for Figure 1 mechanism).

  • Galkin, K., et al. (2025).[4] Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Safety Operating Guide

2-Methylfuran-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methylfuran-3-carbonitrile Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary: Immediate Operational Directives

Critical Safety Alert: this compound (CAS: 5515-48-0) possesses a dual-hazard profile: Flammability (characteristic of the furan ring) and Acute Toxicity (characteristic of the nitrile functionality).[1]

The Golden Rule of Disposal:

NEVER mix this compound waste with ACIDIC waste streams. Reasoning: Although the nitrile group (-CN) is covalently bonded, exposure to strong acids can catalyze hydrolysis, potentially liberating Hydrogen Cyanide (HCN) gas.

Immediate Disposal Classification:

  • RCRA Status: Likely Characteristic Waste (D001 Ignitable, D003 Reactive/Toxic potential).

  • Waste Stream: Segregated Organic Nitriles or Flammable Solvents (Toxic).

  • Disposal Method: High-temperature incineration via a permitted facility.

Hazard Characterization & Causality

To dispose of this chemical safely, one must understand the molecular behaviors that dictate its waste management.

FeatureHazard ImplicationOperational Response
Furan Ring High electron density makes it susceptible to rapid oxidation and polymerization.[1] Likely flammable/combustible.[2][3][4][5][6][7]Keep away from oxidizers (e.g., peroxides, nitric acid).[1][7] Store in flammables cabinet.
Nitrile Group (-CN) Covalent bond is stable but can hydrolyze under extreme pH (Acid/Base) or metabolic conditions to release cyanide equivalents.[1]Segregate strictly from acids. Label clearly as "Organic Nitrile" to prevent accidental acidification by waste handlers.
Volatility Furan derivatives often have significant vapor pressure.[1]Zero-headspace storage is preferred; always handle in a fume hood to prevent inhalation.[1]

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must prevent the formation of "incompatible cocktails" in your waste containers.

The Segregation Logic

Unlike inorganic cyanides (e.g., NaCN), which dissociate instantly in water, this compound is an organic nitrile.[1] It does not require the pH > 11 stabilization bath used for inorganic cyanides. However, it must be kept separate from agents that could cleave the nitrile bond.

DOT Diagram: Chemical Segregation Logic

SegregationLogic cluster_legend Decision Guide Chemical This compound (Organic Nitrile) AcidStream Acid Waste Stream (HCl, H2SO4) Chemical->AcidStream DANGER: Potential HCN Release OxidizerStream Oxidizer Waste (Peroxides, Nitrates) Chemical->OxidizerStream DANGER: Fire/Explosion Risk BaseStream Base Waste Stream (NaOH, KOH) Chemical->BaseStream CAUTION: Hydrolysis Risk OrgStream Compatible Organic Stream (Non-Halogenated Solvents) Chemical->OrgStream SAFE: Standard Disposal Path Safe Approved Path Danger Strictly Prohibited

Caption: Segregation logic preventing the generation of HCN gas or explosive mixtures.

Step-by-Step Disposal Workflow

Do not attempt to chemically neutralize this compound (e.g., bleach oxidation) on the bench unless you are following a specific, validated synthesis workup protocol. The safest route for pure chemical or stock solution disposal is Incineration via Lab Pack .

Phase 1: Collection & Labeling
  • Container Selection: Use a chemically resistant HDPE or Amber Glass container. Ensure the cap has a PTFE liner.

  • Labeling:

    • Primary Name: this compound.[1]

    • Constituents: If in solution, list the solvent (e.g., "10% in Dichloromethane").

    • Hazard Checkboxes: Check "Flammable" and "Toxic".[5]

    • Explicit Warning: Write "ORGANIC NITRILE - DO NOT MIX WITH ACID" in the comments section of the tag.

Phase 2: Waste Stream Assignment
  • Scenario A: Pure Chemical / Stock Solution

    • Action: Keep in original container if possible. Place in a secondary containment bag. Submit for "Lab Pack" pickup.

  • Scenario B: Reaction Mixture (Solvent rich)

    • Action: Combine with compatible non-halogenated organic solvents (e.g., Acetone, Ethyl Acetate) only if the mixture contains no oxidizers or acids.

    • Note: If the reaction involved strong acids, neutralize the mixture to pH 7-9 before adding it to the organic waste container.

Phase 3: Final Disposal (Facility Level)
  • Method: The waste management contractor will transport the material to a TSDF (Treatment, Storage, and Disposal Facility).

  • Mechanism: High-temperature incineration. This ensures the complete destruction of the furan ring and the oxidation of the nitrile nitrogen to nitrogen oxides (scrubbed) or N2, preventing environmental cyanide release.

DOT Diagram: Cradle-to-Grave Waste Lifecycle

WasteLifecycle Gen Generation (Benchtop) Seg Segregation (Separate from Acids) Gen->Seg Identify Hazards Pack Lab Pack / Bulking (HDPE/Glass) Seg->Pack Label: Toxic/Flam Trans Transport (DOT Class 3/6.1) Pack->Trans Manifest Inc Incineration (Thermal Destruction) Trans->Inc Final Fate

Caption: The lifecycle of organic nitrile waste from laboratory generation to thermal destruction.

Emergency Contingencies

Spill Response (Small Scale < 500 mL):

  • Evacuate & Ventilate: Furan vapors are heavy and flammable.[3][6][7] Clear the area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorbent Selection:

    • DO NOT USE: Acidic clays or absorbents.

    • USE: Vermiculite, dry sand, or commercially available "Organic Solvent" spill pads.

  • Cleanup: Absorb liquid, place in a sealed bag/container, and label as "Hazardous Waste - Debris (Contains this compound)" .

Exposure:

  • Inhalation: Move to fresh air immediately. The nitrile group implies a risk of cellular hypoxia (similar to cyanide) in massive exposures; seek medical attention.

  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents to clean skin (increases absorption).

Regulatory Reference Table

AgencyCode/RegulationRelevance
EPA (RCRA) D001 (Ignitable)Primary waste code due to low flash point of furan derivatives.[1]
EPA (RCRA) D003 (Reactive)Potential assignment if the safety officer deems the nitrile "capable of generating toxic gases."[1]
DOT Class 3 (Flammable)Shipping classification.[1][8] Likely UN 1993 (Flammable Liquid, n.o.s.) or UN 3271 (Ethers, n.o.s.).
OSHA HazCom 2012 Requires specific labeling of "Acute Toxicity" and "Flammable Liquid".[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Methylfuran-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Hazard Analysis: The "Why" Behind the Protocol

To handle 2-Methylfuran-3-carbonitrile safely, one must deconstruct its molecular architecture. It is not merely a "toxic liquid"; it is a dual-threat agent combining the volatility and reactivity of a furan with the systemic toxicity of a nitrile .

The Molecular Risk Profile
  • The Furan Moiety (Flammability & Peroxides): Similar to 2-methylfuran, the heterocyclic ring introduces significant flammability and a susceptibility to forming explosive organic peroxides upon prolonged exposure to air.

  • The Nitrile Group (Systemic Toxicity): The carbonitrile (-CN) substituent facilitates rapid dermal absorption. Once absorbed, it poses a risk of metabolic hydrolysis, potentially releasing cyanide ions (

    
    ) which inhibit cytochrome c oxidase, leading to histotoxic hypoxia.
    

Critical Warning: Do not rely on odor thresholds. The "sweet, ether-like" smell of furans often masks dangerous concentrations.

The PPE Matrix: Barrier Integrity Protocols

Standard laboratory PPE is insufficient for substituted furan-nitriles. The following matrix defines the minimum acceptable barrier standards based on breakthrough kinetics and permeation data.

Protection ZoneStandard EquipmentEnhanced Protocol (High Risk/Spill)Scientific Rationale
Dermal (Hands) Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Silver Shield® / 4H® liners under Nitrile gloves.Nitriles can permeate standard rubber. Double gloving provides a "sacrificial" outer layer and visual breach detection. Laminates offer >4hr breakthrough time.
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80-100 fpm)Respirator: Full-face APR with Organic Vapor (OV) cartridges.Furan vapors are dense and travel along benchtops. Inhalation is the fastest route to systemic toxicity.
Ocular Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses do not seal against vapors or aerosols. Furan derivatives are severe eye irritants/lachrymators.[1][2]
Body Flame-Resistant (FR) Lab Coat + Closed-toe leather shoesChemical Apron (Butyl or Neoprene)The compound is flammable. Synthetic clothing (polyester) can melt into skin during a fire.

Operational Logic & Decision Pathways

Diagram 1: PPE Selection & Task Logic

This decision tree guides the researcher through the required safety levels based on the specific manipulation being performed.

PPE_Selection Start Task Assessment Scale Scale of Operation Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Synthesis) Scale->Large Hood Fume Hood Mandatory (Sash at 18 inches) Small->Hood Gloves_Std Double Nitrile Gloves (Change every 30 mins) Small->Gloves_Std Large->Hood Gloves_High Silver Shield® Laminate under Nitrile Large->Gloves_High Action Proceed with Synthesis Hood->Action Gloves_Std->Action Gloves_High->Action

Caption: Logic flow for selecting appropriate dermal and respiratory protection based on operational scale.

Operational Protocol: The "Closed-Loop" Method

To minimize exposure, adopt a "Closed-Loop" handling philosophy where the chemical is never exposed to the open lab environment.

Step 1: Preparation & Weighing
  • De-oxygenate: Before opening, ensure the receiving vessel is purged with Nitrogen or Argon (mitigates peroxide formation).

  • The Secondary Container: Never transport the bottle by the neck. Use a secondary containment bucket.

  • Weighing:

    • Preferred: Tare a septa-sealed vial inside the hood. Inject the liquid via syringe through the septa.

    • Alternative: If weighing solids/open liquids, place the balance inside the fume hood. Do not weigh on an open bench.

Step 2: Reaction & Transfer
  • Syringe Transfer: Use Luer-lock syringes to prevent needle detachment under pressure.

  • Cannula Transfer: For volumes >10mL, use positive pressure cannula transfer to move reagents between sealed flasks.

  • Solvent Trap: Ensure all vacuum lines are trapped at -78°C to prevent furan vapors from entering the pump oil or house vacuum system.

Step 3: Decontamination
  • Wipe Down: Before removing any flask from the hood, wipe the exterior with a paper towel dampened with acetone, then dispose of the towel as solid hazardous waste.

  • Glove Removal: Perform "beak" removal method inside the hood. Do not wear contaminated gloves to the waste bin.

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Immediate action prevents a minor spill from becoming a building evacuation event.

Spill_Response Detect Spill Detected Assess Assess Volume/Location Detect->Assess Minor Minor (< 5mL) Inside Hood Assess->Minor Major Major (> 5mL) Or Outside Hood Assess->Major Absorb Cover with Vermiculite or Activated Carbon Minor->Absorb Evacuate EVACUATE LAB Call EHS Major->Evacuate Clean Double Clean: 1. Detergent/Water 2. Acetone Absorb->Clean Waste Seal in HazWaste Bag Label: 'Toxic/Flammable' Clean->Waste

Caption: Workflow distinguishing between manageable hood spills and major containment breaches requiring evacuation.

Waste Disposal Protocol
  • Stream Segregation: Do NOT mix with acidic waste streams. Acidification of nitriles can theoretically liberate HCN gas.

  • Classification: Dispose of as "Flammable Organic Toxicity."

  • Quenching (Optional for trace amounts): Treat glassware with a 10% bleach (sodium hypochlorite) solution for 24 hours to oxidize the nitrile and furan ring before washing. Note: This reaction is exothermic; perform in a hood.

References

  • National Institute for Occupational Safety and Health (NIOSH). Nitriles: Criteria for a Recommended Standard.[3] Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. 2-Methylfuran Compound Summary (Structural Analog Data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.